molecular formula C8H6N2O3S B1583105 4-Methoxy-2-nitrophenyl isothiocyanate CAS No. 23165-60-8

4-Methoxy-2-nitrophenyl isothiocyanate

Cat. No.: B1583105
CAS No.: 23165-60-8
M. Wt: 210.21 g/mol
InChI Key: YVARXELMRLSEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-nitrophenyl isothiocyanate is a useful research compound. Its molecular formula is C8H6N2O3S and its molecular weight is 210.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2-nitrophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-nitrophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-isothiocyanato-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-6-2-3-7(9-5-14)8(4-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVARXELMRLSEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177748
Record name 4-Methoxy-2-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23165-60-8
Record name Benzene, 1-isothiocyanato-4-methoxy-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23165-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-nitrophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-2-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-2-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview for the synthesis of 4-Methoxy-2-nitrophenyl isothiocyanate, a valuable chemical intermediate in organic synthesis and drug discovery. The narrative is structured to provide not only procedural steps but also the underlying mechanistic rationale and critical safety considerations essential for laboratory professionals. We present two primary synthetic routes originating from 4-methoxy-2-nitroaniline: the classical thiophosgene-mediated conversion and a safer, alternative pathway involving the formation and subsequent desulfurization of a dithiocarbamate intermediate. Each method is critically evaluated for efficacy, safety, and scalability. This document includes step-by-step protocols, mechanistic diagrams, comparative data tables, and a comprehensive troubleshooting guide to equip researchers, scientists, and drug development professionals with the knowledge to perform this synthesis confidently and safely.

Introduction: The Chemical and Its Significance

4-Methoxy-2-nitrophenyl isothiocyanate is an organic compound featuring a reactive isothiocyanate (-N=C=S) group. This functional group serves as a powerful electrophile, readily reacting with nucleophiles such as amines and thiols, making it a versatile building block for the synthesis of a wide array of more complex molecules, including thioureas, thioamides, and various heterocyclic systems. Isothiocyanate-containing compounds are of significant interest due to their prevalence in bioactive natural products and their wide range of reported pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2]

Compound Profile:

PropertyValue
IUPAC Name 1-isothiocyanato-4-methoxy-2-nitrobenzene
CAS Number 23165-60-8[3]
Molecular Formula C₈H₆N₂O₃S[3][4]
Molecular Weight 210.21 g/mol [4][5]
Appearance Yellow Solid

Overall Synthetic Strategy

The synthesis of the target compound is most effectively approached as a two-stage process, beginning with a readily available starting material, 4-methoxyaniline (p-anisidine).

  • Stage 1: Synthesis of the Precursor. The initial stage involves the regioselective nitration of 4-methoxyaniline to produce the key intermediate, 4-methoxy-2-nitroaniline. Direct nitration is often problematic; therefore, a protection-nitration-deprotection sequence is employed for optimal yield and purity.

  • Stage 2: Formation of the Isothiocyanate. The second stage focuses on the conversion of the primary amino group of 4-methoxy-2-nitroaniline into the isothiocyanate functionality. This guide details two distinct and robust methods to achieve this transformation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Isothiocyanate Formation A 4-Methoxyaniline B N-(4-methoxyphenyl)acetamide (Protection) A->B Acetic Anhydride C N-(4-methoxy-2-nitrophenyl)acetamide (Nitration) B->C Nitrating Agent D 4-Methoxy-2-nitroaniline (Deprotection) C->D Hydrolysis E 4-Methoxy-2-nitrophenyl isothiocyanate D->E Method A: Thiophosgene Method B: CS₂ / Desulfurylation

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of the Precursor, 4-Methoxy-2-nitroaniline

Mechanistic Rationale

The synthesis of 4-methoxy-2-nitroaniline from 4-methoxyaniline requires careful control of regioselectivity. The methoxy (-OCH₃) and amino (-NH₂) groups are both strongly activating and ortho-, para-directing. Direct nitration of 4-methoxyaniline would lead to a mixture of products and potential oxidation of the aniline.

To circumvent this, the highly activating amino group is temporarily converted into a less activating acetamide group. This protection strategy serves two purposes:

  • It moderates the reactivity of the aromatic ring, preventing over-nitration and oxidative side reactions.

  • The steric bulk of the acetamide group favors the introduction of the nitro group at the position ortho to the methoxy group (C2), leading to the desired 2-nitro isomer.

Following nitration, the acetamide is easily hydrolyzed back to the primary amine to yield the desired precursor.[6][7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acetylation, nitration, and hydrolysis of substituted anilines.[6][7]

Step 1: Acetylation of 4-Methoxyaniline

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (e.g., 12.3 g, 0.1 mol) in glacial acetic acid (50 mL).

  • To this solution, add acetic anhydride (e.g., 11.2 mL, 0.12 mol) dropwise while stirring. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate of N-(4-methoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 7.5 mL) to concentrated sulfuric acid (e.g., 20 mL) in a flask cooled in an ice-salt bath, keeping the temperature below 10 °C.

  • In a separate flask, dissolve the dried N-(4-methoxyphenyl)acetamide (e.g., 16.5 g, 0.1 mol) in concentrated sulfuric acid (30 mL) at a temperature below 10 °C.

  • Add the cold nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 300 g).

  • Collect the yellow precipitate of N-(4-methoxy-2-nitrophenyl)acetamide by filtration, wash with copious amounts of cold water until the washings are neutral, and dry.

Step 3: Hydrolysis to 4-Methoxy-2-nitroaniline

  • In a round-bottom flask, suspend the crude N-(4-methoxy-2-nitrophenyl)acetamide (e.g., 21.0 g, 0.1 mol) in a mixture of ethanol (60 mL) and concentrated hydrochloric acid (30 mL).

  • Heat the mixture to reflux for 1-2 hours until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture and pour it into 200 mL of cold water.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9.

  • Collect the orange-red precipitate of 4-methoxy-2-nitroaniline by filtration, wash with water, and dry. Recrystallization from ethanol or isopropanol can be performed for higher purity.[6]

Stage 2: Conversion to 4-Methoxy-2-nitrophenyl isothiocyanate

This section details the two primary methods for the conversion of the synthesized 4-methoxy-2-nitroaniline to the final product.

Method A: The Thiophosgene Route (Classical Approach)

This method is highly efficient but requires stringent safety protocols due to the extreme toxicity of the primary reagent.

4.A.1. CRITICAL SAFETY BULLETIN: Handling Thiophosgene (CSCl₂)

Hazard Profile: Thiophosgene is a highly toxic, corrosive, and lachrymatory red liquid.[8][9][10] It is harmful if swallowed, toxic by inhalation, and causes severe irritation and burns to the eyes, skin, and respiratory system.[9][11] Exposure can lead to delayed and potentially fatal pulmonary edema.[12]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations must be performed within a certified, high-performance chemical fume hood.[9][13] An eyewash station and safety shower must be immediately accessible.[8][13]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles and a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., Viton or laminate).[8][9] Do not wear contact lenses.

  • Handling: Thiophosgene is sensitive to moisture and air.[8][11] Handle under an inert atmosphere (e.g., nitrogen or argon). Keep the reagent container tightly closed and store in a cool, dry, well-ventilated area, preferably refrigerated (2-8 °C).[9][11] Never eat, drink, or smoke in the work area.[14]

  • Spill & Decontamination: In case of a spill, evacuate the area.[9] Absorb the liquid on vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[13] Do NOT use water for cleanup.[13] Work surfaces and equipment can be decontaminated with a dilute aqueous ammonia or sodium bicarbonate solution.

  • First Aid:

    • Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration (do NOT use mouth-to-mouth). Seek immediate medical attention.[11][14]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][14]

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]

4.A.2. Mechanistic Principles

The reaction proceeds via a nucleophilic attack of the primary amine onto the highly electrophilic carbon atom of thiophosgene.[12] This is followed by the stepwise elimination of two molecules of hydrogen chloride, driven by a base, to form the final isothiocyanate product.

G cluster_legend R = 4-Methoxy-2-nitrophenyl Amine R-NH₂ p1 Amine->p1 Thiophosgene S=C(Cl)₂ Thiophosgene->p1 Intermediate1 R-NH₂⁺-C(S)Cl₂⁻ Intermediate2 R-NH-C(S)Cl p2 Intermediate2->p2 Product R-N=C=S Base Base Base->p2 BaseH Base-H⁺ HCl1 - HCl HCl2 - HCl p1->Intermediate2 Nucleophilic Attack & -HCl p2->Product Elimination p3 l1

Caption: Mechanism of isothiocyanate formation using thiophosgene.

4.A.3. Detailed Experimental Protocol
  • Set up a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet bubbler (leading to a bleach or NaOH trap). Ensure the system is under a positive pressure of nitrogen.

  • To the flask, add a solution of 4-methoxy-2-nitroaniline (e.g., 4.2 g, 25 mmol) in a suitable solvent like dichloromethane or chloroform (100 mL).

  • Add a base, such as triethylamine (e.g., 7.0 mL, 50 mmol) or sodium bicarbonate in a biphasic system.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thiophosgene (e.g., 2.1 mL, 27.5 mmol) in the same solvent (25 mL) via the dropping funnel over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a dilute bicarbonate solution.

  • Separate the organic layer, wash it sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

4.A.4. Purification & Characterization

The crude product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

  • Expected Yield: 80-95%

  • Spectroscopic Data:

    • IR Spectrum: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected around 2000-2200 cm⁻¹.[4]

    • Mass Spectrum: The molecular ion peak [M]⁺ should be observed at m/z = 210.[4][5]

Method B: The Dithiocarbamate Route (Safer Alternative)

This method avoids the use of highly toxic thiophosgene by employing carbon disulfide and a desulfurylating agent. It is a two-step, one-pot procedure that is significantly safer.[1][15]

4.B.1. Rationale and Advantages

The core of this method is the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt in situ.[16][17] This intermediate is then treated with a reagent that facilitates the elimination of a sulfur-containing species, yielding the isothiocyanate. For electron-deficient anilines like 4-methoxy-2-nitroaniline, a two-step process often provides higher yields than a one-pot protocol.[15]

Advantages:

  • Vastly improved safety profile by avoiding thiophosgene.

  • Reagents (CS₂, base, desulfurylating agent) are common, less toxic, and more affordable.

4.B.2. Choosing a Desulfurylating Agent

Several reagents can effect the desulfurization of the dithiocarbamate salt. For electron-deficient aryl amines, stronger electrophilic reagents are often required. Common and effective choices include:

  • Tosyl Chloride (TsCl): A reliable and widely used reagent for this transformation.[18]

  • Ethyl Chloroformate: Another effective agent that promotes the desired elimination.[2]

  • Triphosgene (or its solid surrogate, TCT): While related to phosgene, it is a stable solid that is easier and safer to handle than gaseous phosgene or liquid thiophosgene.[16][19]

4.B.3. Detailed Experimental Protocol (using Tosyl Chloride)
  • In a flask under a nitrogen atmosphere, dissolve 4-methoxy-2-nitroaniline (e.g., 4.2 g, 25 mmol) in a suitable solvent like anhydrous tetrahydrofuran (THF) or acetonitrile (100 mL).

  • Add a base, typically a tertiary amine like triethylamine (e.g., 10.5 mL, 75 mmol, 3 equiv.).

  • Cool the mixture to 0 °C and add carbon disulfide (CS₂) (e.g., 1.8 mL, 30 mmol, 1.2 equiv.) dropwise.

  • Stir the mixture at 0 °C to room temperature for 1-2 hours to allow for the complete formation of the triethylammonium dithiocarbamate salt.

  • Re-cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (tosyl chloride, TsCl) (e.g., 5.7 g, 30 mmol, 1.2 equiv.) in the same solvent (25 mL) dropwise.

  • Allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring by TLC for product formation.

  • Upon completion, filter off any precipitated salts (e.g., triethylammonium chloride).

  • Concentrate the filtrate under reduced pressure. Redissolve the residue in a solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

4.B.4. Purification & Characterization

Purification and characterization are identical to Method A. The crude solid can be purified by recrystallization or column chromatography. Spectroscopic data should match that obtained from Method A.

  • Expected Yield: 70-90%

Comparative Analysis and Troubleshooting

FeatureMethod A (Thiophosgene)Method B (Dithiocarbamate)
Safety Extreme Hazard. Requires specialized handling and engineering controls.Significantly Safer. Reagents are less toxic and easier to handle.
Reagent Cost Thiophosgene is relatively expensive and regulated.Reagents (CS₂, TsCl, base) are common, inexpensive lab chemicals.
Typical Yield Generally very high (80-95%).Good to high (70-90%), can be highly substrate-dependent.
Scalability Difficult and hazardous to scale up.More amenable to scale-up due to safer reagents and conditions.
Byproducts HCl (neutralized by base).Triethylammonium salts, sulfur-containing species.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield (Both Methods) 1. Impure starting amine. 2. Insufficient base. 3. Presence of water in reagents/solvents.1. Recrystallize the 4-methoxy-2-nitroaniline precursor. 2. Ensure at least 2 equivalents of base are used for Method A, 3 for Method B. 3. Use anhydrous solvents and fresh reagents.
Formation of Thiourea Side Product (Method A) Unreacted amine attacking the newly formed isothiocyanate product.Ensure slow, controlled addition of thiophosgene at low temperature to maintain a low concentration of the product.
Incomplete Reaction (Method B) 1. Dithiocarbamate salt formation is slow. 2. Desulfurylating agent is not reactive enough.1. Increase reaction time for the first step or slightly warm the reaction. 2. Consider a more reactive agent or increase the reaction temperature after its addition.

Conclusion

The synthesis of 4-Methoxy-2-nitrophenyl isothiocyanate can be successfully achieved via multiple synthetic routes. The classical thiophosgene method offers high yields but is overshadowed by the extreme safety hazards associated with the reagent. For most laboratory applications, the dithiocarbamate route presents a far more prudent and practical alternative, providing good yields with a significantly improved safety profile. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and adherence to all safety guidelines are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

  • Vertex AI Search. (2020). Safety Measure to Follow When Working With Thiophosgene.
  • Benchchem. Synthesis routes of 4-Methoxy-2-nitroaniline.
  • Cole-Parmer.
  • Patsnap. Preparation method of 4-methoxy-2-nitroaniline.
  • ChemTrack.org. Safety Guideline - THIOPHOSGENE, 97%.
  • ChemicalBook. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophosgene.
  • ChemRxiv. (2023).
  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • NIH National Library of Medicine.
  • ChemComm.
  • MDPI.
  • NIH National Library of Medicine. (2012).
  • MDPI. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents.
  • Google Patents.
  • Organic Chemistry Portal.
  • ResearchGate. (2022). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
  • ChemicalBook. 4-Methyl-2-nitroaniline synthesis.
  • NIH National Library of Medicine.
  • NIST WebBook.
  • ChemicalBook.
  • ResearchGate. (1979). Thiophosgene in Organic Synthesis.
  • Royal Society of Chemistry. Advances Journal.
  • NIH National Library of Medicine. N-(4-Methoxy-2-nitrophenyl)acetamide.
  • NIH National Library of Medicine. PubChem - Thiophosgene.
  • Organic Syntheses. Procedure.
  • Wikipedia. Thiophosgene.
  • NIST WebBook.
  • NIH National Library of Medicine.
  • PubChemLite.
  • BenchChem.
  • El-Saidi, M. (2020). Thiophosgene: - An overview.
  • Cheméo.
  • ChemicalBook.

Sources

A Comprehensive Technical Guide to 4-Methoxy-2-nitrophenyl isothiocyanate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Methoxy-2-nitrophenyl isothiocyanate, a key chemical intermediate for researchers and professionals in drug development and organic synthesis. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and applications, offering field-proven insights into its utility.

Core Chemical and Physical Properties

4-Methoxy-2-nitrophenyl isothiocyanate, identified by CAS No. 23165-60-8, is a substituted aromatic isothiocyanate.[1][2] Its structure is characterized by a benzene ring functionalized with an isothiocyanate (-N=C=S) group, a methoxy (-OCH₃) group, and a nitro (-NO₂) group. This specific arrangement of functional groups dictates its unique chemical behavior and utility. The compound typically appears as a yellow crystalline solid.[3]

PropertyValueSource(s)
CAS Number 23165-60-8[1][2][4][5]
Molecular Formula C₈H₆N₂O₃S[1][6]
Molecular Weight 210.21 g/mol [1][6][7]
Appearance Yellow Crystalline Solid[3]
Melting Point 91-93 °C[2]
IUPAC Name 1-isothiocyanato-4-methoxy-2-nitro-benzene[1]
InChIKey YVARXELMRLSEEG-UHFFFAOYSA-N[1][5][6]

Synthesis and Strategic Considerations

The synthesis of aryl isothiocyanates from their corresponding primary amines is a cornerstone of organic chemistry, though the choice of method is critical for achieving high yields, especially with electronically demanding substrates.[8] The precursor for our target molecule is 4-methoxy-2-nitroaniline.[9]

Causality in Synthetic Route Selection

The presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the amine starting material significantly reduces the nucleophilicity of the amine. This makes direct, one-pot conversions less efficient. Therefore, a two-step approach is generally more versatile and effective for electron-deficient anilines.[10][11] The most common and reliable method involves the in-situ formation of a dithiocarbamate salt, which is subsequently decomposed using a desulfurating agent.[11][12] Highly toxic reagents like thiophosgene can also be used but are often avoided in modern laboratory settings.[13]

G cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization cluster_2 Purification & Characterization A 4-Methoxy-2-nitroaniline C Intermediate Dithiocarbamate Salt A->C Nucleophilic Attack B Carbon Disulfide (CS₂) + Base (e.g., Et₃N) B->C E 4-Methoxy-2-nitrophenyl isothiocyanate (Product) C->E D Desulfurating Agent (e.g., T3P®, Tosyl Chloride) D->E Decomposition/ Elimination F Crude Product E->F G Purification (e.g., Chromatography) F->G H Pure Product G->H I Spectroscopic Analysis (NMR, IR, MS) H->I

Caption: General workflow for synthesizing 4-Methoxy-2-nitrophenyl isothiocyanate.

Protocol: Two-Step Synthesis from 4-methoxy-2-nitroaniline

This protocol is a representative method adapted from established procedures for synthesizing isothiocyanates from electron-deficient anilines.[12]

  • Step 1: Dithiocarbamate Salt Formation

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxy-2-nitroaniline (1 equivalent) in a suitable aprotic solvent like dichloromethane or THF.

    • Add a tertiary amine base, such as triethylamine (1.1 equivalents), to the solution and stir.

    • Slowly add carbon disulfide (CS₂, 1.5 equivalents) to the mixture at room temperature.

    • Continue stirring for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

  • Step 2: Desulfurization and Isothiocyanate Formation

    • To the stirred mixture from Step 1, slowly add a solution of a desulfurating agent, such as tosyl chloride (1.1 equivalents).

    • Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the organic layer with an appropriate solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Step 3: Purification and Validation

    • Purify the crude solid via column chromatography on silica gel or by recrystallization to obtain the pure 4-Methoxy-2-nitrophenyl isothiocyanate.

    • Confirm the identity and purity of the final product using spectroscopic methods (IR, NMR, and Mass Spectrometry).

Spectroscopic Profile

Authenticating the structure of the synthesized compound is paramount. The following data, including experimental values from the NIST Chemistry WebBook, serves as a reference for characterization.[5][6]

SpectroscopyCharacteristic Features
IR Spectrum Strong, broad absorption band around 2000-2200 cm⁻¹ characteristic of the -N=C=S asymmetric stretch. Strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NO₂ group, respectively.[6]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 210.[6] Key fragmentation patterns would involve the loss of functional groups.
¹H NMR Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.9-4.0 ppm. Three aromatic protons would appear in the downfield region (approx. 7.0-8.0 ppm), with splitting patterns determined by their ortho, meta, and para relationships.
¹³C NMR A characteristic signal for the isothiocyanate carbon (-N=C=S) is expected in the range of 130-140 ppm. Other signals would correspond to the methoxy carbon and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Chemical Reactivity and Mechanistic Profile

The isothiocyanate functional group is a powerful electrophile, a characteristic that is significantly amplified in this molecule.[14]

The Electrophilic Nature of the Isothiocyanate Carbon

The central carbon atom of the -N=C=S group is electron-deficient and thus highly susceptible to nucleophilic attack.[14] In 4-Methoxy-2-nitrophenyl isothiocyanate, the potent electron-withdrawing effect of the ortho-nitro group dramatically increases this electrophilicity, making the compound more reactive than many other aryl isothiocyanates.[15] This heightened reactivity is a key feature for its application in synthesis.

Reaction with Nucleophiles: Thiourea Formation

The most common and synthetically valuable reaction of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas.[15][16] This reaction is typically fast and high-yielding. Under alkaline conditions (pH 9-11), the reaction with amines is highly favored.[16]

Caption: Mechanism of thiourea formation via nucleophilic attack.

This reactivity makes 4-Methoxy-2-nitrophenyl isothiocyanate an excellent building block for creating complex molecules containing the thiourea moiety, which is a common scaffold in pharmacologically active compounds.[17]

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a valuable tool for scientists.

  • Intermediate for Bioactive Molecules: Isothiocyanates are precursors for a vast range of sulfur- and nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.[8][10] The thiourea derivatives formed from this compound can serve as intermediates in the synthesis of novel drug candidates.[17]

  • Peptide Sequencing and Proteomics: While not this specific molecule, structurally related isothiocyanates like phenyl isothiocyanate (PITC) are famous for their role in Edman degradation, a method for sequencing amino acids in a peptide.[18] Other variants, such as 4-sulfophenyl isothiocyanate (SPITC), are used to add a fixed charge to the N-terminus of peptides, which simplifies and enhances sequencing analysis by mass spectrometry (MALDI-TOF MS).[19][20] The reactivity of 4-Methoxy-2-nitrophenyl isothiocyanate is directly analogous, making it a candidate for similar derivatization strategies in proteomics research.

  • Probes for Drug Discovery: Nitroaromatic compounds are extensively studied in drug development, particularly for creating hypoxia-activated prodrugs that target the low-oxygen environments found in solid tumors.[21][22] The presence of the nitro group, combined with the reactive isothiocyanate handle, makes this molecule an interesting starting point for developing targeted anticancer agents.

Safety, Handling, and Storage

As a highly reactive chemical, proper handling of 4-Methoxy-2-nitrophenyl isothiocyanate is critical.

  • Primary Hazards: The compound is classified as harmful and corrosive. It is harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and serious eye damage.[3][23][24]

  • Handling Precautions:

    • Always handle this compound in a well-ventilated chemical fume hood.[3][23]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[3][23][25]

    • Avoid creating dust.[23]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][25]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and water.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

4-Methoxy-2-nitrophenyl isothiocyanate is more than just a chemical with a defined set of properties. It is a highly reactive and versatile tool for chemical innovation. Its enhanced electrophilicity, driven by the ortho-nitro group, makes it an excellent reagent for forming thiourea linkages and serving as a foundational building block for complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, reactivity, and handling requirements is essential to safely and effectively unlock its full potential.

References

  • Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.
  • ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

  • Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Retrieved from [Link]

  • Ardini, M., & Togna, G. (2023). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 12(3), 733. Available from: [Link]

  • Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. Available from: [Link]

  • TransWorld Chemicals. (n.d.). 4-Methoxy-2-nitrophenyl isothiocyanate, 98%. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Mechanism of action of isothiocyanates. A review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isothiocyanato-1-methoxy-4-nitrobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxy-2-nitrophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-4-nitrophenyl isothiocyanate (CAS 190774-55-1). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxyphenyl isothiocyanate (CAS 2284-20-0). Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-4-nitrophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxy-2-nitrophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

  • Keough, T., Lacey, M. P., & Youngquist, R. S. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of mass spectrometry : JMS, 38(4), 373–377. Available from: [Link]

  • NIST. (n.d.). 4-Methoxyphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

  • Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839–2864. Available from: [Link]

  • Pícha, J., Budišínský, M., Cvačka, J., & Čeřovský, V. (2013). New method of peptide cleavage based on Edman degradation. Amino acids, 45(3), 521–531. Available from: [Link]

  • NIST. (n.d.). 4-Methoxyphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

  • Angene. (n.d.). 4-Nitrophenyl Isothiocyanate: Reactivity and Applications in Chemistry. Retrieved from [Link]

  • Georganics. (n.d.). 4-Methyl-2-nitrophenyl isothiocyanate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Available from: [Link]

  • ResearchGate. (n.d.). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]

  • Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

Sources

Boc-L-Leucinol (CAS 82010-31-9): A Chiral Cornerstone for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Protected Amino Alcohol

In the landscape of complex organic synthesis, particularly within pharmaceutical and biotechnological research, the strategic use of protecting groups is paramount. Boc-L-leucinol, a derivative of the amino acid L-leucine, has emerged as a important chiral building block.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a primary alcohol, offers a unique combination of stability, reactivity, and chirality that researchers can leverage for precise molecular construction.[2][3] The Boc group provides robust protection under a variety of reaction conditions, yet can be removed cleanly under acidic conditions, allowing for sequential and controlled synthetic steps.[4] This guide provides a comprehensive overview of Boc-L-leucinol's properties, applications, and field-proven methodologies, designed to empower researchers in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. Boc-L-leucinol is typically a clear, colorless to pale yellow viscous liquid, a physical state that lends itself to convenient handling and measurement.[5] Its solubility in a range of organic solvents such as methanol, dichloromethane, chloroform, and ethyl acetate facilitates its use in diverse reaction media.[5] Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 82010-31-9[2]
Molecular Formula C₁₁H₂₃NO₃[2]
Molecular Weight 217.31 g/mol [2]
Appearance Clear colorless to pale yellow viscous liquid[5]
Boiling Point 213 °C[6]
Density ~1.0 g/cm³[7]
Refractive Index ~1.454[7]
Optical Rotation [α]D²⁰ = -26 to -29° (c=2 in MeOH)[2]
Solubility Soluble in methanol, dichloromethane, chloroform, ethyl acetate, DMSO, acetone. Limited solubility in water.[5]
Storage Conditions 0 - 8 °C for short term, -15°C to -20°C for long term.[2][7][8]

Core Applications in Research and Drug Development

The utility of Boc-L-leucinol spans several key areas of chemical and pharmaceutical research, primarily driven by its identity as a protected chiral amino alcohol.

A Linchpin in Peptide and Peptoid Synthesis

The Boc protecting group is a cornerstone of peptide synthesis, preventing the nucleophilic amine from engaging in unwanted side reactions during peptide bond formation.[9][10] Boc-L-leucinol, while not an amino acid itself, serves as a crucial C-terminal capping agent or as a precursor to non-natural amino acids and other building blocks incorporated into peptide chains.[3] Its primary alcohol can be oxidized to the corresponding aldehyde, Boc-L-leucinal, a valuable intermediate for the synthesis of peptide aldehydes, which are a known class of protease inhibitors.[11]

The workflow for incorporating a Boc-protected building block into a growing peptide chain is a well-established process, valued for its efficiency and the high purity of the resulting peptides.[4]

G cluster_0 Boc Solid-Phase Peptide Synthesis Cycle A Resin-Bound Peptide (Free N-terminus) C Peptide Coupling A->C Free Amine B Boc-Amino Acid Activation (e.g., with DCC/HOBt) B->C Activated Carboxyl D Resin-Bound Peptide (N-terminus Boc-Protected) C->D Peptide Bond Formation E Boc Deprotection (TFA in DCM) D->E F Washing & Neutralization E->F F->A Ready for next cycle

Boc Solid-Phase Peptide Synthesis Cycle.
A Versatile Chiral Building Block for Asymmetric Synthesis

The inherent chirality of Boc-L-leucinol, derived from the natural amino acid L-leucine, makes it an invaluable starting material for asymmetric synthesis.[1] This allows for the stereocontrolled introduction of a key chiral center, which is often a critical determinant of a drug molecule's efficacy and safety. Its utility extends to the synthesis of a variety of chiral molecules, including:

  • Chiral Amines: The alcohol functionality can be converted to a leaving group and subsequently displaced with a variety of nucleophiles to generate a diverse array of chiral amines. These are prevalent motifs in many biologically active compounds.[8][12]

  • Protease Inhibitors: As mentioned, the oxidation of Boc-L-leucinol to Boc-L-leucinal provides a key electrophilic "warhead" for covalent inhibition of cysteine and serine proteases. Many HIV protease inhibitors, for example, are peptidomimetics that incorporate structures derived from chiral amino alcohols.[11][13][14]

  • Natural Product Synthesis: The structural motifs present in Boc-L-leucinol are found in numerous natural products. Its use as a starting material can significantly streamline the total synthesis of these complex molecules.[15]

Methodologies and Experimental Protocols

The following protocols are provided as a guide for common transformations involving Boc-L-leucinol. Researchers should always adapt these procedures to their specific substrates and laboratory conditions.

Protocol 1: Oxidation of Boc-L-leucinol to Boc-L-leucinal

This procedure provides a mild and efficient method for the synthesis of the corresponding aldehyde, a key intermediate for various synthetic applications.

Materials:

  • Boc-L-leucinol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-L-leucinol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Boc-L-leucinal.

Protocol 2: Boc Deprotection

The removal of the Boc group is a critical step to unmask the amine for subsequent reactions.

Materials:

  • Boc-L-leucinol or a derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 20-50% v/v in DCM).

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.

G cluster_1 Key Transformations of Boc-L-leucinol A Boc-L-leucinol (Starting Material) B Oxidation (e.g., DMP) A->B D Boc Deprotection (TFA/DCM) A->D C Boc-L-leucinal (Aldehyde) B->C G Further Synthetic Transformations C->G Reactive Aldehyde E L-leucinol (Free Amino Alcohol) D->E F Peptide Coupling, etc. E->F Unmasked Amine

Key Synthetic Transformations of Boc-L-leucinol.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling Boc-L-leucinol. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] While comprehensive toxicological data is not available, the compound may cause skin and eye irritation.[2] In case of contact, rinse the affected area with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][16]

Conclusion

Boc-L-leucinol has firmly established itself as a versatile and valuable reagent in the synthetic chemist's toolbox. Its combination of a readily removable protecting group, a modifiable alcohol functionality, and a defined stereocenter provides a powerful platform for the efficient and stereocontrolled synthesis of complex molecules. From its foundational role in peptide synthesis to its application as a chiral building block for a wide range of bioactive compounds, Boc-L-leucinol continues to be a key enabler of innovation in drug discovery and development.

References

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 238, 114468.
  • Knight, A. S., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California.
  • Kara, S., et al. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
  • Oikawa, M. (2019). Bioinspired Total Synthesis of Polycyclic Natural Products. Chemical and Pharmaceutical Bulletin, 67(7), 643-652.
  • Movassaghi, M., et al. (2019). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.
  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • Ghosh, A. K., et al. (2012). Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry, 55(17), 7679-7689.
  • Maruoka, K., et al. (2020). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. Chemical Science, 11(48), 13023-13028.
  • Spinnler, M. A., et al. (2013). Modular synthesis of glycosylated peptoids and polyamines using click chemistry. Beilstein Journal of Organic Chemistry, 9, 73-81.
  • ResearchGate. (n.d.). 400MHz 1H NMR spectrum of Boc-(Leu-β3,3-Ac6c)2-Leu-OMe, P3 in CDCl3. Retrieved from [Link]

  • Google Patents. (n.d.). EP1818411A1 - Process for the preparation of optically active chiral amines.
  • Houben-Weyl. (2002). Synthesis of Peptides. In E. Müller (Ed.), Methods of Organic Chemistry. Georg Thieme Verlag.
  • Fernandez-Ibanez, M. A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13185-13307.
  • ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • Ferreira, V. F., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 26(16), 4969.
  • Tzani, A., et al. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Molecules, 29(3), 697.
  • University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of N-Boc-L-proline-L-serine-OMe 7. Retrieved from [Link]

Sources

Spectroscopic Profile of 4-Methoxy-2-nitrophenyl isothiocyanate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methoxy-2-nitrophenyl isothiocyanate, a key intermediate in synthetic chemistry with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental observations and provides field-proven insights into the interpretation of spectroscopic data. All protocols and data interpretations are grounded in authoritative scientific literature to ensure trustworthiness and accuracy.

Introduction

4-Methoxy-2-nitrophenyl isothiocyanate (C₈H₆N₂O₃S) is a substituted aromatic isothiocyanate featuring a methoxy group and a nitro group on the phenyl ring.[1] The unique electronic properties conferred by these substituents make it a valuable building block in organic synthesis. The isothiocyanate functional group is particularly reactive towards nucleophiles, enabling its use in the synthesis of a wide range of heterocyclic compounds and as a labeling agent for biomolecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in various chemical transformations. This guide will dissect the key spectroscopic features of this molecule, providing a foundational understanding for its application in research and development.

Molecular Structure and Synthesis

The structural integrity and purity of 4-Methoxy-2-nitrophenyl isothiocyanate are critical for its successful application. A plausible and efficient synthesis route is key to obtaining a high-quality sample for spectroscopic analysis.

Molecular Structure

The molecule consists of a benzene ring substituted with a methoxy group at position 4, a nitro group at position 2, and an isothiocyanate group at position 1. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and isothiocyanate groups significantly influences the electron distribution within the aromatic ring and, consequently, its spectroscopic signatures.

Molecular Details:

PropertyValueSource
Molecular Formula C₈H₆N₂O₃SNIST WebBook[1]
Molecular Weight 210.21 g/mol NIST WebBook[1]
CAS Number 23165-60-8NIST WebBook[1]
Proposed Synthesis Workflow

A common and effective method for the synthesis of aromatic isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent. In the case of 4-Methoxy-2-nitrophenyl isothiocyanate, the logical precursor is 4-methoxy-2-nitroaniline.[2][3] The synthesis can be conceptualized as a two-step process starting from the commercially available 4-methoxyaniline.

Synthesis_Workflow A 4-Methoxyaniline B Acetylation (Acetic Anhydride) A->B C 4-Methoxyacetanilide B->C D Nitration (HNO3/H2SO4) C->D E 4-Methoxy-2-nitroacetanilide D->E F Hydrolysis (Acid/Base) E->F G 4-Methoxy-2-nitroaniline F->G H Thiocarbonylation (e.g., Thiophosgene or CS2 based reagent) G->H I 4-Methoxy-2-nitrophenyl isothiocyanate H->I

Caption: Proposed synthesis workflow for 4-Methoxy-2-nitrophenyl isothiocyanate.

Experimental Protocol: Synthesis of 4-Methoxy-2-nitrophenyl isothiocyanate from 4-Methoxy-2-nitroaniline

  • Dissolution: Dissolve 4-methoxy-2-nitroaniline in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.

  • Thiocarbonylation: Slowly add a solution of a thiocarbonylating agent, such as thiophosgene or a carbon disulfide-based reagent, to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction with water or a dilute acid. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Methoxy-2-nitrophenyl isothiocyanate.

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the FT-IR, NMR, and Mass Spectrometry data for 4-Methoxy-2-nitrophenyl isothiocyanate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Methoxy-2-nitrophenyl isothiocyanate is characterized by several key absorption bands.

Table 1: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2100Strong, BroadAsymmetric stretch of the -N=C=S group
~1520 and ~1340StrongAsymmetric and symmetric stretches of the -NO₂ group
~1600MediumC=C stretching of the aromatic ring
~1250StrongAsymmetric C-O-C stretching of the methoxy group
~1020MediumSymmetric C-O-C stretching of the methoxy group
~2950WeakC-H stretching of the methoxy group

Interpretation:

The most prominent and diagnostic peak in the IR spectrum is the strong and broad absorption band around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. The presence of strong absorption bands at approximately 1520 cm⁻¹ and 1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group, respectively. The aromatic nature of the compound is confirmed by the C=C stretching vibrations observed around 1600 cm⁻¹. The strong band around 1250 cm⁻¹ and a medium band near 1020 cm⁻¹ correspond to the asymmetric and symmetric C-O-C stretching of the methoxy group. A weak absorption around 2950 cm⁻¹ is attributed to the C-H stretching of the methyl group in the methoxy substituent.

FTIR_Interpretation Molecule 4-Methoxy-2-nitrophenyl isothiocyanate NCS -N=C=S group Molecule->NCS ~2100 cm⁻¹ (strong, broad) NO2 -NO2 group Molecule->NO2 ~1520 & ~1340 cm⁻¹ (strong) Aromatic Aromatic Ring Molecule->Aromatic ~1600 cm⁻¹ (medium) OCH3 -OCH3 group Molecule->OCH3 ~1250 & ~1020 cm⁻¹ (strong/medium)

Caption: Key FT-IR vibrational modes of 4-Methoxy-2-nitrophenyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR spectra for 4-Methoxy-2-nitrophenyl isothiocyanate, the following interpretation is based on predicted chemical shifts and comparison with structurally similar compounds.

3.2.1. ¹H-NMR Spectroscopy (Predicted)

The ¹H-NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹H-NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0d1HH-3
~7.2 - 7.4dd1HH-5
~7.0 - 7.2d1HH-6
~3.9s3H-OCH₃

Interpretation:

The aromatic region of the ¹H-NMR spectrum is predicted to display three distinct signals for the three protons on the phenyl ring. The proton at position 3 (H-3), being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded and appear as a doublet at the lowest field (~7.8-8.0 ppm). The proton at position 5 (H-5) would likely appear as a doublet of doublets (~7.2-7.4 ppm) due to coupling with both H-3 and H-6. The proton at position 6 (H-6), ortho to the electron-donating methoxy group, is expected to be the most shielded of the aromatic protons and appear as a doublet at the highest field (~7.0-7.2 ppm). The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet at approximately 3.9 ppm.

3.2.2. ¹³C-NMR Spectroscopy (Predicted)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C-NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160C-4 (C-OCH₃)
~145C-2 (C-NO₂)
~135C-1 (C-NCS)
~130 - 140-N=C =S
~125C-6
~118C-5
~110C-3
~56-OC H₃

Interpretation:

The carbon atom of the isothiocyanate group (-N=C=S) is expected to have a chemical shift in the range of 130-140 ppm. The aromatic carbon attached to the methoxy group (C-4) is predicted to be the most deshielded among the ring carbons directly bonded to a substituent other than the isothiocyanate, appearing around 160 ppm. The carbon bearing the nitro group (C-2) would also be significantly deshielded, with a predicted chemical shift around 145 ppm. The carbon attached to the isothiocyanate group (C-1) is expected around 135 ppm. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts in the typical aromatic region, with their specific values influenced by the neighboring substituents. The carbon of the methoxy group (-OCH₃) is predicted to appear at approximately 56 ppm. It is important to note that the isothiocyanate carbon signal can sometimes be broad due to quadrupolar relaxation of the adjacent nitrogen atom.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of 4-Methoxy-2-nitrophenyl isothiocyanate would be expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
210Moderate[M]⁺ (Molecular ion)
180Moderate[M - NO]⁺
164Strong[M - NO₂]⁺
152Moderate[M - NCS]⁺
134Moderate[M - NO₂ - CO]⁺

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of 210, corresponding to the molecular weight of the compound. A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (NO₂), leading to a strong peak at m/z 164 ([M - NO₂]⁺). Another characteristic fragmentation is the loss of nitric oxide (NO), resulting in a peak at m/z 180 ([M - NO]⁺). The loss of the isothiocyanate group as a radical (NCS) would give rise to a fragment ion at m/z 152. Subsequent fragmentation of the [M - NO₂]⁺ ion by loss of carbon monoxide (CO) can lead to a peak at m/z 134.

MS_Fragmentation M [M]⁺ m/z 210 M_NO [M - NO]⁺ m/z 180 M->M_NO M_NO2 [M - NO₂]⁺ m/z 164 M->M_NO2 M_NCS [M - NCS]⁺ m/z 152 M->M_NCS M_NO2_CO [M - NO₂ - CO]⁺ m/z 134 M_NO2->M_NO2_CO

Caption: Proposed mass spectrometry fragmentation pathway for 4-Methoxy-2-nitrophenyl isothiocyanate.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for 4-Methoxy-2-nitrophenyl isothiocyanate. The combined analysis of FT-IR, predicted NMR, and Mass Spectrometry data allows for the confident identification and structural elucidation of this important synthetic intermediate. The detailed interpretation of the spectroscopic features, grounded in established principles and supported by literature, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The provided synthetic workflow and experimental protocols offer a practical guide for the preparation and handling of this compound, ensuring its quality and purity for downstream applications.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • Uppu, R. M., et al. (2021). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1100–1103. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A, 119(7), 1265–1275. [Link]

  • Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • NIST. (n.d.). 4-Methoxy-2-nitrophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Stability, Storage, and Handling of 4-Methoxy-2-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxy-2-nitrophenyl isothiocyanate (CAS No. 23165-60-8) is a valuable reagent in bioconjugation, chemical biology, and drug development, primarily utilized for its ability to form stable thiourea linkages with primary amines. However, the inherent electrophilicity of the isothiocyanate functional group, which makes it a potent labeling agent, is also the source of its significant chemical instability. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By understanding the causality behind its reactivity, researchers can ensure the integrity of the reagent, leading to reproducible and reliable experimental outcomes.

Chemical Profile and Intrinsic Reactivity

4-Methoxy-2-nitrophenyl isothiocyanate is an aromatic organic compound featuring a highly reactive isothiocyanate (–N=C=S) moiety. The central carbon atom of this group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1][2][3] This reactivity is the cornerstone of its utility in covalently modifying proteins, peptides, and other biomolecules. The electron-withdrawing nitro group (–NO₂) ortho to the isothiocyanate further enhances the electrophilicity of the reactive carbon, increasing its reaction rate compared to non-nitrated analogues.

Caption: Intrinsic reactivity of 4-Methoxy-2-nitrophenyl isothiocyanate.

Primary Degradation Pathways

The stability of 4-Methoxy-2-nitrophenyl isothiocyanate is primarily compromised by its reaction with nucleophiles, the most ubiquitous of which is water. Understanding these degradation routes is critical for implementing effective storage and handling strategies.

Hydrolysis

This is the most common and significant degradation pathway. Isothiocyanates readily react with water, even atmospheric moisture, in a multi-step process. The initial nucleophilic attack by water on the electrophilic carbon forms an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to yield the corresponding primary amine (4-methoxy-2-nitroaniline) and carbonyl sulfide (COS), which can further hydrolyze to H₂S and CO₂. The formation of the amine byproduct renders the reagent inactive for its intended conjugation reaction. Several studies on related isothiocyanates confirm this high sensitivity to hydrolysis.[4][5]

Hydrolysis_Pathway ITC 4-Methoxy-2-nitrophenyl Isothiocyanate (Active Reagent) Intermediate Unstable Thiocarbamic Acid Intermediate ITC->Intermediate Nucleophilic Attack H2O H₂O (Moisture) H2O->Intermediate Amine 4-Methoxy-2-nitroaniline (Inactive Byproduct) Intermediate->Amine Decomposition COS Carbonyl Sulfide (COS) Intermediate->COS Decomposition

Caption: The primary hydrolytic degradation pathway of the isothiocyanate.

Nucleophilic Attack by Solvents and Reagents

Besides water, other nucleophiles will readily degrade the reagent.

  • Alcohols (e.g., Methanol, Ethanol): React to form thiocarbamates. This is particularly relevant as alcohols are common laboratory solvents.

  • Amines: Primary and secondary amines react to form thioureas. This is the desired reaction in conjugation but can be a degradation pathway if the reagent is exposed to amine contaminants (e.g., Tris buffer).

  • Thiols: React to form dithiocarbamates.

Thermal Decomposition

While stable at recommended storage temperatures, elevated temperatures can cause decomposition, leading to the release of hazardous and irritating vapors, including nitrogen oxides (NOx) and sulfur oxides (SOx).[6]

Recommended Storage and Handling Protocols

To preserve the integrity and reactivity of 4-Methoxy-2-nitrophenyl isothiocyanate, strict adherence to proper storage and handling procedures is mandatory. These protocols are designed to mitigate the degradation pathways described above.

Quantitative Storage Recommendations
ParameterConditionRationale & Causality
Temperature 2–8°C Reduces the rate of all chemical reactions, including hydrolysis and potential self-reaction. Prevents thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen. This is the most critical step to prevent hydrolysis, the primary degradation route.[7]
Container Tightly-sealed, amber glass vial Prevents ingress of moisture and air.[6][8] Amber glass protects the compound from potential photolytic degradation, a common issue for aromatic nitro compounds.
Environment Dry, in a desiccator Provides a secondary barrier against ambient moisture, especially for frequently accessed containers.[8]
Experimental Protocol: Reagent Preparation and Handling

This protocol ensures that the reagent is handled in a manner that preserves its activity immediately prior to and during an experiment.

Objective: To accurately weigh and dissolve the reagent for a conjugation reaction while minimizing exposure to atmospheric moisture.

Materials:

  • 4-Methoxy-2-nitrophenyl isothiocyanate (stored at 2-8°C under inert gas)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Inert gas source (Argon or Nitrogen) with tubing

  • Dry glassware (vials, syringes)

  • Analytical balance

Methodology:

  • Equilibration: Remove the reagent vial from the 2-8°C storage and place it in a desiccator at room temperature for at least 20-30 minutes.

    • Causality: This step is critical to prevent atmospheric moisture from condensing onto the cold vial surface when it is opened, which would cause rapid hydrolysis of the solid reagent.

  • Inert Atmosphere: Briefly flush the vial headspace with dry argon or nitrogen before opening.

    • Causality: This creates a positive pressure of inert gas, preventing moist air from entering the vial upon opening.

  • Weighing: Quickly weigh the desired amount of the yellow crystalline solid into a dry, tared vial. Work efficiently to minimize the time the container is open.

    • Causality: Minimizes the reagent's exposure time to the laboratory atmosphere.

  • Resealing: Immediately and tightly reseal the main stock vial. Purge the headspace with inert gas again before returning it to 2-8°C storage.

    • Causality: Preserves the integrity of the remaining stock for future use.

  • Dissolution: Add the appropriate volume of anhydrous DMF or DMSO to the freshly weighed reagent to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Causality: Using an anhydrous grade of a polar aprotic solvent prevents reagent degradation in the stock solution. These solvents are chosen for their ability to dissolve the reagent and their compatibility with subsequent aqueous reaction buffers.

  • Immediate Use: Use the prepared stock solution immediately. Do not store stock solutions in DMF or DMSO, even at low temperatures, as trace water can cause significant degradation over hours to days.

    • Causality: The reagent is most vulnerable when in solution. Preparing it fresh for each experiment is a self-validating step that ensures maximum reactivity.

Experimental Workflow: Self-Validating Protocol for Peptide Labeling

This workflow demonstrates the practical application of the handling protocol in a common use case: labeling a primary amine on a peptide.

Experimental_Workflow cluster_prep A. Reagent & Peptide Preparation cluster_reaction B. Conjugation Reaction cluster_purification C. Purification & Analysis P1 1. Prepare fresh Isothiocyanate stock in anhydrous DMSO (as per protocol 3.2) P2 2. Dissolve peptide in reaction buffer (e.g., 100mM sodium bicarbonate, pH 8.5) P1->P2 R1 3. Add Isothiocyanate stock to peptide solution (5-10 fold molar excess) P2->R1 R2 4. Incubate at room temperature for 1-2 hours with gentle mixing R1->R2 PU1 5. Quench reaction (optional, e.g., with hydroxylamine) R2->PU1 PU2 6. Purify conjugate via RP-HPLC PU1->PU2 PU3 7. Confirm conjugation by Mass Spectrometry (MS) PU2->PU3

Caption: Workflow for labeling a peptide with 4-Methoxy-2-nitrophenyl isothiocyanate.

Rationale for Key Steps:

  • Reaction Buffer (Step 2): A slightly alkaline pH (8.0-9.0) is used because the target primary amine must be in its unprotonated, nucleophilic state (R-NH₂) to react. Buffers containing primary amines (like Tris) must be avoided as they will compete with the target molecule for the reagent.

  • Molar Excess (Step 3): A molar excess of the isothiocyanate is used to drive the reaction to completion. This compensates for any minor, competing hydrolysis of the reagent that may occur upon its addition to the aqueous reaction buffer.

  • Purification and Analysis (Steps 6 & 7): Purification by Reverse-Phase HPLC is necessary to remove unreacted peptide, hydrolyzed isothiocyanate (4-methoxy-2-nitroaniline), and other byproducts. Analysis by mass spectrometry provides definitive validation of a successful conjugation by confirming the expected mass increase of the final product. This analytical confirmation is a hallmark of a self-validating protocol.

Conclusion

The chemical integrity of 4-Methoxy-2-nitrophenyl isothiocyanate is fundamentally linked to its environment. Its high reactivity, while beneficial for bioconjugation, makes it exceptionally sensitive to degradation by nucleophiles, particularly water. By implementing rigorous storage conditions—specifically refrigeration under a dry, inert atmosphere—and adhering to meticulous handling protocols that minimize exposure to moisture, researchers can ensure the reagent's efficacy. The principles of equilibrating the reagent before use, using anhydrous solvents for stock solutions, and preparing solutions fresh for each experiment are paramount for achieving reproducible and scientifically sound results in drug development and research applications.

References

  • A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. (2025). Benchchem.
  • Reactivity and diverse synthetic applications of acyl isothiocyan
  • Reaction of isothiocyanates with nucleophiles.
  • 4-METHOXYPHENYL ISOTHIOCYAN
  • 4-METHYL-2-NITROPHENYL ISOTHIOCYANATE - Safety D
  • SAFETY DATA SHEET - 4-Nitrophenyl isothiocyan
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 4-Methyl-2-nitrophenyl isothiocyan
  • SAFETY D
  • Buy 4-METHOXY-2-NITROPHENYL ISOTHIOCYAN
  • Song, D., et al. (2013). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. Journal of Agricultural and Food Chemistry.
  • Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. (2025).
  • Chen, C.W., & Ho, C.T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry.

Sources

4-Methoxy-2-nitrophenyl isothiocyanate reactivity with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 4-Methoxy-2-nitrophenyl Isothiocyanate with Primary Amines

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-methoxy-2-nitrophenyl isothiocyanate with primary amines. The document elucidates the core reaction mechanism, explores the critical factors influencing reaction kinetics, and presents a detailed, field-proven experimental protocol. Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational chemical principles with practical application insights. The unique electronic properties conferred by the methoxy and nitro substituents render this reagent a valuable tool in bioconjugation, chromogenic sensing, and as a derivatizing agent for analytical applications.

Introduction: The Chemical Persona of 4-Methoxy-2-nitrophenyl Isothiocyanate

4-Methoxy-2-nitrophenyl isothiocyanate is an aromatic isothiocyanate featuring a phenyl ring substituted with three key functional groups: the isothiocyanate (-N=C=S) moiety, a methoxy (-OCH₃) group, and a nitro (-NO₂) group. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a unique electronic environment that defines its reactivity and utility.

The isothiocyanate group is a powerful electrophile, making it highly susceptible to attack by nucleophiles such as primary amines.[1] The reaction, a nucleophilic addition, results in the formation of a stable N,N'-disubstituted thiourea linkage. This chemistry is a cornerstone of bioconjugation and labeling, analogous to the well-known Edman degradation, which uses phenyl isothiocyanate to sequentially label and cleave amino acids from the N-terminus of a peptide.[2][3][4] The presence of the nitro and methoxy groups on the phenyl ring modifies the electrophilicity of the isothiocyanate carbon and, importantly, imparts distinct chromogenic properties to the molecule and its conjugates, making them useful for colorimetric detection.[5][6]

The Core Reaction Mechanism: A Nucleophilic Addition Pathway

The reaction between 4-methoxy-2-nitrophenyl isothiocyanate and a primary amine (R-NH₂) proceeds through a well-established nucleophilic addition mechanism. The uncharged, deprotonated primary amine acts as the nucleophile, attacking the central carbon atom of the isothiocyanate group, which is highly electrophilic.

The process unfolds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate. This forms a transient, zwitterionic tetrahedral intermediate.[7][8]

  • Proton Transfer: A rapid proton transfer from the amine nitrogen to the sulfur atom occurs, neutralizing the intermediate and yielding the final, stable N-(4-methoxy-2-nitrophenyl)-N'-(alkyl/aryl)thiourea product.

The overall transformation is robust and typically proceeds with high efficiency under appropriate conditions.

Figure 1: Reaction mechanism of 4-methoxy-2-nitrophenyl isothiocyanate with a primary amine.

Factors Governing Reactivity: A Quantitative Perspective

The success and rate of the thiourea formation are not absolute; they are governed by a set of interdependent experimental parameters. Understanding and controlling these factors is critical for optimizing reaction yield and minimizing side reactions.

FactorEffect on Reaction RateCausality & Field-Proven Insights
pH Strongly Dependent: Rate increases significantly at alkaline pH.The reacting species is the uncharged primary amine (R-NH₂), not its protonated form (R-NH₃⁺). An alkaline environment (pH 8.5-10) ensures a sufficient concentration of the nucleophilic free amine.[9][10] For protein labeling, a pH >9 is often optimal for targeting lysine residues, though care must be taken with base-sensitive substrates.[9]
Amine Basicity & Class Increases with Basicity: Aliphatic amines react faster than aromatic amines.Aliphatic amines are generally more basic and thus more nucleophilic than aromatic amines, where the nitrogen lone pair is delocalized into the aromatic ring.[1][9] This makes them inherently more reactive toward electrophiles like isothiocyanates.
Solvent Polarity Variable: Aprotic polar solvents are generally preferred.Solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are excellent choices as they effectively solvate the reactants without interfering.[11] Protic solvents (e.g., water, ethanol) can participate in side reactions, primarily hydrolysis of the isothiocyanate, especially at elevated pH and temperature.
Temperature Increases with Temperature: Follows Arrhenius kinetics.Modest heating (e.g., 40-50 °C) can accelerate the reaction, particularly with less reactive amines like arylamines.[1] However, excessive heat can promote side reactions and degradation of the isothiocyanate reagent. Room temperature is often sufficient for reactive aliphatic amines.
Steric Hindrance Decreases with Increased Steric Bulk Steric hindrance around the primary amine (e.g., a secondary vs. primary carbon) or on the isothiocyanate itself can impede the nucleophilic attack, slowing the reaction rate. This is a key principle in achieving chemoselectivity.
Concentration Increases with Concentration: Follows second-order kinetics.The reaction rate is dependent on the concentration of both the amine and the isothiocyanate. Using a slight excess of the isothiocyanate can help drive the reaction to completion, particularly if the amine is a precious substrate.

Experimental Protocol: Synthesis of a Substituted Thiourea

This section provides a robust, self-validating protocol for the reaction of 4-methoxy-2-nitrophenyl isothiocyanate with a generic primary aliphatic amine (e.g., benzylamine) as a model substrate.

Materials & Equipment
  • Reagents: 4-Methoxy-2-nitrophenyl isothiocyanate (1.0 eq), primary amine (1.05 eq), anhydrous DMF, Triethylamine (TEA, 2.0 eq), Ethyl Acetate, Hexane, Saturated aq. NH₄Cl, Brine.

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, TLC plates (silica gel), column chromatography setup, rotary evaporator, NMR spectrometer, Mass spectrometer.

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxy-2-nitrophenyl isothiocyanate (e.g., 210 mg, 1.0 mmol).

  • Solvent & Base Addition: Dissolve the isothiocyanate in anhydrous DMF (5 mL). Add triethylamine (e.g., 279 µL, 2.0 mmol). The base is crucial for ensuring the primary amine remains deprotonated and maximally nucleophilic.[1]

  • Amine Addition: Slowly add the primary amine (1.05 mmol) to the stirred solution at room temperature.

  • Reaction & Monitoring: Allow the reaction to stir at room temperature. The causality behind monitoring is to ensure the reaction goes to completion without forming significant byproducts. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes, eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting amine and the formation of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete (typically 2-4 hours), pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and wash with saturated aq. NH₄Cl (2 x 20 mL) to remove the base and any excess amine. Follow with a brine wash (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. This step is self-validating; fractions should be checked by TLC to ensure purity.

  • Characterization: Confirm the structure and purity of the final thiourea product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_purification Purification & Characterization prep Dissolve Isothiocyanate in Anhydrous DMF add_base Add Triethylamine (Base) prep->add_base add_amine Add Primary Amine add_base->add_amine react Stir at Room Temperature add_amine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (EtOAc / NH4Cl) monitor->workup Complete purify Column Chromatography workup->purify char Characterize Product (NMR, HRMS) purify->char

Figure 2: Standard experimental workflow for the synthesis of thioureas.

Applications in Research and Development

The unique properties of 4-methoxy-2-nitrophenyl isothiocyanate make it a valuable reagent in several scientific domains:

  • Chromogenic Labeling and Sensing: The nitrophenyl group acts as a chromophore. The reaction with a primary amine leads to a distinct color change, allowing for the qualitative or quantitative spectrophotometric determination of amines in a sample.[5][6][12] This is particularly useful in developing assays for biogenic amines or other analytes with primary amine handles.

  • Peptide and Protein Chemistry: In proteomics, isothiocyanates are used to derivatize peptides. Modifying the N-terminus or lysine side chains with a reagent like 4-methoxy-2-nitrophenyl isothiocyanate can alter the peptide's properties for enhanced detection or sequencing by mass spectrometry.[13][14] The introduced tag can aid in fragmentation analysis.

  • Drug Development and Medicinal Chemistry: The thiourea linkage is a common structural motif in pharmacologically active molecules. This reagent provides a straightforward method for synthesizing libraries of thiourea derivatives for screening in drug discovery programs.

References

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]

  • A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. National Institutes of Health (PMC). [Link]

  • Chromogenic Sensing of Biogenic Amines Using a Chameleon Probe and the Red−Green−Blue Readout of Digital Camera Images. ACS Publications. [Link]

  • Chromogenic Sensing of Biogenic Amines Using a Chameleon Probe and the Red-Green-Blue Readout of Digital Camera Images. ResearchGate. [Link]

  • How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. [Link]

  • Reagents for detection of primary amines.
  • Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Chemistry Portal. [Link]

  • Edman degradation. Wikipedia. [Link]

  • Spectrophotometric method for estimation of aliphatic primary amines in biological samples. ResearchGate. [Link]

  • 4 Steps of Edman Degradation. MtoZ Biolabs. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. National Institutes of Health (PMC). [Link]

  • VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Rasayan Journal of Chemistry. [Link]

  • Kinetics and mechanisms of the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines. PubMed. [Link]

  • Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. PubMed. [Link]

  • Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. ResearchGate. [Link]

  • Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. [Link]

  • Process for converting primary amines to isothiocyanates.
  • 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry: A Tenth Edition. [Link]

  • De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]

  • Chemical Properties of 2-Methoxy-4-nitrophenyl isothiocyanate (CAS 190774-55-1). Cheméo. [Link]

  • On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. PubMed. [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. ResearchGate. [Link]

  • A Theoretical Justification for Single Molecule Peptide Sequencing. National Institutes of Health (PMC). [Link]

  • (PDF) 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Nitrophenyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Core Biochemical Reagent

Nitrophenyl isothiocyanates (NPIs) are a class of organic compounds featuring an isothiocyanate group (–N=C=S) and a nitro group (–NO₂) attached to a benzene ring. These molecules have carved out a significant niche in the annals of biochemistry and drug discovery, primarily due to the reactive nature of the isothiocyanate moiety, which readily forms covalent bonds with primary amines. This reactivity, particularly with the N-terminal amino acids of peptides and proteins, placed NPIs and their parent compound, phenyl isothiocyanate, at the center of a revolutionary technique for protein sequencing. This guide provides a comprehensive overview of the discovery, history, synthesis, and evolving applications of these pivotal molecules, tailored for researchers, scientists, and professionals in drug development.

A Historical Imperative: The Challenge of Protein Sequencing

To appreciate the significance of nitrophenyl isothiocyanates, one must first understand the scientific landscape of the early 20th century. Proteins were known to be fundamental to life, yet their primary structure—the linear sequence of amino acids—was a formidable mystery. Determining this sequence was a critical step in understanding protein function. Early methods were laborious and often resulted in the complete destruction of the protein. The need for a systematic, stepwise method to remove and identify one amino acid at a time without destroying the entire polypeptide chain was paramount.

This challenge was famously met by the Swedish biochemist Pehr Edman. In 1950, he developed a method of sequencing amino acids from the N-terminus of a peptide, a process that would come to be known as the Edman degradation.[1] His reagent of choice, phenyl isothiocyanate (PITC), laid the foundational chemistry upon which derivatives like nitrophenyl isothiocyanates would later be utilized and explored.[2][3]

The Genesis of Isothiocyanate Synthesis

The synthesis of isothiocyanates has been a focus of chemical research for well over a century.[4] One of the most common and enduring methods involves the formation of a dithiocarbamate salt from a primary amine, followed by desulfurization to yield the isothiocyanate.[4][5]

The archetypal synthesis of phenyl isothiocyanate, for example, involves the reaction of aniline with carbon disulfide in the presence of ammonia to form an ammonium dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as lead nitrate, to yield the final product.[5] The synthesis of nitrophenyl isothiocyanates follows a similar logic, starting with the corresponding nitroaniline (o-, m-, or p-nitroaniline).[6][7] The reaction with thiophosgene (CSCl₂) is another common method for converting nitroanilines to their respective isothiocyanates.[6]

Generalized Synthesis of Nitrophenyl Isothiocyanates

The conversion of a primary aromatic amine (a nitroaniline in this case) to an isothiocyanate is a cornerstone of their production. The diagram below illustrates a common synthetic pathway.

G cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization Nitroaniline p-Nitroaniline (H₂N-Ar-NO₂) DTC_Salt Dithiocarbamate Salt Intermediate Nitroaniline->DTC_Salt CS2 Carbon Disulfide (CS₂) CS2->DTC_Salt Base Base (e.g., NH₃, Et₃N) Base->DTC_Salt Desulfurizing_Agent Desulfurizing Agent (e.g., Pb(NO₃)₂, TsCl, EtOCOCl) NPIC p-Nitrophenyl Isothiocyanate (S=C=N-Ar-NO₂) Desulfurizing_Agent->NPIC DTC_Salt_ref->NPIC

Caption: General synthesis pathway for nitrophenyl isothiocyanates.

Mechanism of Action: The Edman Degradation

The primary historical application of phenyl isothiocyanate and its derivatives is the Edman degradation, a cyclical process for sequencing amino acids.[2] The method involves three key steps per cycle: coupling, cleavage, and conversion.

  • Coupling: Under mildly alkaline conditions, the isothiocyanate reagent reacts with the uncharged N-terminal amino group of the peptide to form a phenylthiocarbamoyl (PTC) derivative.[1][8]

  • Cleavage: The peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA), which cleaves the peptide bond between the first and second amino acids.[1][9] This releases the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[9][10]

  • Conversion & Identification: The ATZ-amino acid is extracted and treated with aqueous acid to rearrange it into a more stable phenylthiohydantoin (PTH) derivative.[8] This PTH-amino acid can then be identified using techniques like high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.[3][8]

The shortened peptide is then ready for the next cycle. This process is repeated, identifying one amino acid at a time from the N-terminus.[9] Automated sequencers can perform 30-50 cycles with high efficiency.[2]

Edman_Degradation Start Peptide (H₂N-AA₁-CO-NH-AA₂-...) Coupling Step 1: Coupling + Phenyl Isothiocyanate (Mildly Alkaline) Start->Coupling PTC_Peptide PTC-Peptide Derivative Coupling->PTC_Peptide Cleavage Step 2: Cleavage + Anhydrous Acid (TFA) PTC_Peptide->Cleavage ATZ ATZ-Amino Acid₁ Cleavage->ATZ Short_Peptide Shortened Peptide (H₂N-AA₂-CO-...) Cleavage->Short_Peptide Conversion Step 3: Conversion + Aqueous Acid ATZ->Conversion Next_Cycle Begin Next Cycle Short_Peptide->Next_Cycle Re-enters process PTH PTH-Amino Acid₁ Conversion->PTH Analysis Identification by HPLC PTH->Analysis

Caption: The cyclical workflow of the Edman degradation.

The Nitrophenyl Isothiocyanate Isomers: A Comparative Analysis

The position of the electron-withdrawing nitro group on the phenyl ring (ortho, meta, or para) significantly influences the reactivity and properties of the NPI molecule. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution but can affect the electrophilicity of the isothiocyanate carbon.[11]

PropertyOrtho-NPIMeta-NPIPara-NPIRationale
Reactivity Sterically hinderedModerately reactiveHighly reactiveThe para position allows for maximum electron withdrawal via resonance, enhancing the electrophilicity of the isothiocyanate carbon. The ortho position introduces significant steric hindrance.[12][13]
Melting Point ~45-47 °C~57-60 °C[7]~112-114 °CDifferences in crystal lattice packing and intermolecular forces due to isomer structure.
Applications Less common due to steric hindranceUsed in synthesis of thiourea derivatives[7]Most common for labeling and synthesis due to high reactivity[6][14]The high, predictable reactivity of the para isomer makes it a reliable choice for biochemical labeling and as a synthetic building block.[14]

Modern Applications in Drug Discovery and Chemical Biology

While the Edman degradation has been largely supplemented by mass spectrometry for protein sequencing, the isothiocyanate functional group has seen a resurgence in modern chemical biology and drug discovery.[9]

Covalent Inhibitors

The ability of isothiocyanates to form stable, covalent bonds with nucleophilic residues on proteins (such as the N-terminal proline or lysine side chains) makes them valuable warheads for designing targeted covalent inhibitors (TCIs).[15][16] TCIs can offer advantages over non-covalent drugs, including prolonged duration of action and increased potency. NPIs and other isothiocyanate-containing molecules have been explored as covalent inhibitors for various protein targets, including macrophage migration inhibitory factor (MIF), a potential anti-cancer target.[15]

Biochemical Labeling and Probes

The specific reactivity of NPIs with amines makes them useful for conjugating labels to proteins and peptides.[14] This is crucial for various analytical techniques and for studying protein interactions. For example, fluorophore-conjugated isothiocyanates are widely used to label antibodies and other proteins for use in fluorescence microscopy and flow cytometry.[17]

Synthesis of Bioactive Molecules

Nitrophenyl isothiocyanates serve as versatile building blocks in organic synthesis.[6] They are frequently used to create complex thiourea derivatives, a structural motif present in many biologically active molecules with applications in pharmaceuticals and materials science.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenyl Isothiocyanate (4-NPIC)

This protocol describes a common laboratory-scale synthesis from 4-nitroaniline.

Disclaimer: This procedure involves hazardous materials, including thiophosgene, and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-Nitroaniline

  • Thiophosgene (CSCl₂)

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

Procedure:

  • Dissolution: Dissolve 4-nitroaniline in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Setup: Cool the solution in an ice bath. Prepare a solution of thiophosgene in the same solvent in an addition funnel.

  • Addition: Add the thiophosgene solution dropwise to the stirred 4-nitroaniline solution over 30-60 minutes. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing a saturated sodium bicarbonate solution to quench any unreacted thiophosgene.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4-nitrophenyl isothiocyanate as a yellow crystalline solid.[6]

Protocol 2: N-Terminal Peptide Labeling with 4-NPIC

This protocol provides a general method for labeling a peptide with 4-NPIC for subsequent analysis.

Materials:

  • Peptide sample with a free N-terminus

  • 4-Nitrophenyl isothiocyanate (4-NPIC)

  • Coupling buffer: 50 mM sodium bicarbonate, pH 8.5-9.0

  • Acetonitrile or Dimethylformamide (DMF)

  • Size-exclusion chromatography or HPLC system for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide sample in the coupling buffer to a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of 4-NPIC (e.g., 10 mg/mL) in a water-miscible organic solvent like acetonitrile or DMF.

  • Coupling Reaction: Add a 5- to 10-fold molar excess of the 4-NPIC solution to the stirred peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid peptide precipitation.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature in the dark.

  • Purification: Separate the labeled peptide from unreacted 4-NPIC and byproducts. This is typically achieved using size-exclusion chromatography for larger peptides or reversed-phase HPLC for smaller peptides.

  • Verification: Confirm the successful labeling of the peptide using mass spectrometry. An increase in mass corresponding to the addition of the 4-NPIC moiety (180.18 Da) should be observed.

Conclusion

From their pivotal role in unraveling the primary structure of proteins via the Edman degradation to their modern applications as covalent warheads in drug discovery, nitrophenyl isothiocyanates have a rich and impactful history. The fundamental reactivity of the isothiocyanate group, modulated by the electronic effects of the nitro substituent, has provided chemists and biochemists with a powerful and versatile tool. As the field of chemical biology continues to evolve, the principles underpinning the utility of NPIs—specifically, targeted covalent modification—will undoubtedly continue to inspire the development of new probes, therapeutics, and research reagents.

References
  • Organic Chemistry: A Tenth Edition. (n.d.). vertexaisearch.cloud.google.com.
  • Wikipedia. (2024). Edman degradation. en.wikipedia.org.
  • MtoZ Biolabs. (n.d.). Mechanism of Edman Degradation in Protein Sequencing. . Retrieved January 1, 2026, from

  • Eswaran, S. V. (2021). Edman Degradation: The Protease Digestion of a Protein. Longdom Publishing.
  • Future Origin. (2025). 4-Nitrophenyl Isothiocyanate: Reactivity and Applications in Chemistry. . Retrieved January 1, 2026, from

  • Creative Proteomics. (n.d.). Workflow of Edman degradation. . Retrieved January 1, 2026, from

  • NCBI. (n.d.). Synthesis of Isothiocyanates: An Update. . Retrieved January 1, 2026, from

  • Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. . Retrieved January 1, 2026, from

  • CIB (CSIC). (n.d.). Intro The chemical process used in the Procise system is derived from the technique developed by Pehr Edman in the 1950s for the. . Retrieved January 1, 2026, from

  • ChemicalBook. (n.d.). 3-NITROPHENYL ISOTHIOCYANATE synthesis. . Retrieved January 1, 2026, from

  • Future Pioneer 88. (2025). Understanding 4-Nitrophenyl Isothiocyanate: Synthesis, Uses, and Suppliers. . Retrieved January 1, 2026, from

  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. . Retrieved January 1, 2026, from

  • Wikipedia. (2024). Isothiocyanate. en.wikipedia.org.
  • Kajay Remedies. (2025). Difference Between Ortho and Para Nitrophenol: Structure, Properties & Reactivity. . Retrieved January 1, 2026, from

  • PubMed. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. pubmed.ncbi.nlm.nih.gov.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta. . Retrieved January 1, 2026, from

  • ChemicalBook. (2025). 3-NITROPHENYL ISOTHIOCYANATE. . Retrieved January 1, 2026, from

  • Journal of Emerging Technologies and Innovative Research. (2019). Synthesis and Application of Iso Thio cyanates. . Retrieved January 1, 2026, from

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. . Retrieved January 1, 2026, from

  • Sigma-Aldrich. (n.d.). 4-Nitrophenyl isothiocyanate 98. . Retrieved January 1, 2026, from

  • NCBI. (n.d.). Physiological relevance of covalent protein modification by dietary isothiocyanates. . Retrieved January 1, 2026, from

Sources

Introduction: Situating 4-Methoxy-2-nitrophenyl isothiocyanate in the Landscape of Bioactive Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Mechanism of Action of 4-Methoxy-2-nitrophenyl isothiocyanate

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic organosulfur compounds characterized by the highly reactive -N=C=S functional group. Found abundantly in cruciferous vegetables as glucosinolate precursors, ITCs such as sulforaphane and phenethyl isothiocyanate (PEITC) have garnered significant attention for their potent chemopreventive and therapeutic properties.[1][2][3] Their biological activity is fundamentally rooted in the electrophilic nature of the central carbon atom within the isothiocyanate moiety, which readily reacts with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins.[4][5]

This guide delineates the theoretical mechanism of action for a specific, synthetically derived isothiocyanate: 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC). While direct experimental data on MNPITC is not extensively available in public literature, its mechanism can be robustly predicted by dissecting its molecular architecture. We will explore how the foundational reactivity of the isothiocyanate group is electronically modulated by the attached nitrophenyl ring system and propose the downstream cellular consequences of its interactions. This document serves as a predictive framework for researchers, scientists, and drug development professionals, providing a basis for future empirical investigation.

Section 1: The Chemical Core - Electrophilicity and Molecular Structure

The mechanism of any isothiocyanate begins with the unique electronic arrangement of the -N=C=S group. The central carbon atom is bonded to two highly electronegative atoms (nitrogen and sulfur), rendering it significantly electron-deficient and thus a prime target for nucleophilic attack.[5]

The reactivity of this electrophilic carbon in MNPITC is further influenced by the substituents on the aromatic ring:

  • 2-Nitro Group (-NO₂): Positioned ortho to the point of attachment, the nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. This potent withdrawal of electron density from the aromatic ring significantly intensifies the electrophilicity of the isothiocyanate carbon, making MNPITC a potentially more reactive agent compared to ITCs with neutral or electron-donating substituents.

  • 4-Methoxy Group (-OCH₃): Located para to the attachment point, the methoxy group is an electron-donating group through resonance. While this effect would typically decrease electrophilicity, its influence is likely overshadowed by the proximate and powerful electron-withdrawing capacity of the ortho-nitro group.

Therefore, the molecular structure of MNPITC suggests a highly reactive electrophile, primed for covalent interactions with cellular macromolecules.

Section 2: Primary Mechanism of Action - Covalent Adduction to Cellular Proteins

The principal mechanism by which ITCs exert their biological effects is through the covalent modification of proteins, leading to altered protein function, signaling cascade disruption, and cellular stress responses.[1][6]

Reaction with Protein Thiols: Dithiocarbamate Formation

The most prevalent reaction for ITCs under physiological conditions is the nucleophilic attack by the sulfhydryl (thiol) group of cysteine residues on the central carbon of the isothiocyanate.[4][7] This rapid, covalent reaction forms a dithiocarbamate adduct. Given that cysteine residues are often located in the active sites of enzymes or play critical roles in protein structure and regulation, this modification can have profound biological consequences. The reaction is pH-dependent, generally favored under neutral to slightly alkaline conditions.[7][8]

Caption: Reaction of MNPITC with a protein cysteine residue.

Reaction with Protein Amines: Thiourea Formation

ITCs can also react with primary amine groups, such as the ε-amino group of lysine residues or the N-terminal α-amino group of proteins.[9] This reaction, which forms a highly stable thiourea linkage, is generally slower than the reaction with thiols and is favored at a more alkaline pH (pH 9-11).[7][8] While less common than thiol modification, this interaction can also contribute to the inhibition of protein function.

Transthiocarbamoylation: The Role of Glutathione (GSH)

Inside the cell, ITCs rapidly conjugate with glutathione (GSH), a highly abundant cellular thiol.[1][4] This conjugation, often catalyzed by glutathione S-transferases (GSTs), can serve two purposes. First, it is a major pathway for the detoxification and elimination of ITCs.[4] Second, the ITC-GSH conjugate can act as a reservoir, transferring the ITC moiety to more reactive or accessible cysteine residues on target proteins in a process known as transthiocarbamoylation.[4]

Section 3: Predicted Downstream Biological Consequences

The covalent modification of key cellular proteins by MNPITC is predicted to initiate several downstream signaling events, consistent with the known activities of other potent ITCs.

Activation of the Nrf2-ARE Antioxidant Pathway

A hallmark of many ITCs is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10][11] Nrf2 is a transcription factor that upregulates a wide array of cytoprotective genes, including antioxidant and phase II detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a cysteine-rich protein that acts as a sensor for electrophilic and oxidative stress.

MNPITC is predicted to covalently modify critical cysteine residues on Keap1. This adduction induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Consequently, stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[5][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pathway_node pathway_node stress_node stress_node protein_node protein_node tf_node tf_node gene_node gene_node MNPITC MNPITC Keap1_Nrf2 Keap1-Nrf2 Complex MNPITC->Keap1_Nrf2 Covalent Modification Keap1_mod Keap1 (Modified) Keap1_Nrf2->Keap1_mod Releases Nrf2 Nrf2 Nrf2 Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, GSTs) ARE->Genes Induces Transcription Proteins Antioxidant & Detox Enzymes Genes->Proteins Translation

Caption: Predicted activation of the Nrf2 pathway by MNPITC.

Induction of Apoptosis and Cell Cycle Arrest

By targeting proteins essential for cell survival and proliferation, MNPITC is likely to induce programmed cell death (apoptosis) and halt cell cycle progression, particularly in rapidly dividing cells like cancer cells.[2][12][13] Potential protein targets include:

  • Tubulin: Covalent binding to cysteine residues in tubulin can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

  • Bcl-2 Family Proteins: Modification of these proteins can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.[13]

  • Kinases and Phosphatases: ITCs can inhibit various kinases involved in pro-survival signaling pathways.

Inhibition of Pro-inflammatory Pathways

ITCs have been shown to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] This can occur through multiple mechanisms, including the direct modification of NF-κB subunits, which prevents their binding to DNA.[11] The activation of Nrf2 can also indirectly suppress NF-κB activity.[11]

Section 4: Proposed Experimental Validation

To empirically test this theoretical framework, a series of targeted experiments can be employed. The following protocols provide a logical workflow from confirming basic reactivity to identifying specific cellular protein targets.

Experimental Workflow Overview

G step1 Protocol 1: In Vitro Reactivity Assay (Confirmation of Thiol Reactivity) step2 Protocol 2: Cellular Target Identification (Proteomic 'Click Chemistry' Approach) step1->step2 Establishes Reactivity step3 Protocol 3: Nrf2 Activation Assay (Functional Pathway Validation) step2->step3 Identifies Key Targets (e.g., Keap1) step4 Downstream Assays (Apoptosis, Cell Cycle, etc.) step3->step4 Confirms Mechanism

Caption: A logical workflow for validating the MNPITC mechanism.

Protocol 1: In Vitro Reactivity Assay with N-acetyl-L-cysteine (NAC)

Objective: To confirm the direct electrophilic reactivity of MNPITC with a model thiol compound.

Methodology:

  • Reaction Setup: Prepare a stock solution of MNPITC in a suitable organic solvent (e.g., DMSO). Prepare a stock solution of NAC in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation: In a microcentrifuge tube, combine the NAC solution with the MNPITC solution (a typical starting point would be a 1:1 to 1:5 molar ratio of MNPITC to NAC). Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding an excess of a strong acid (e.g., trifluoroacetic acid) to protonate the thiol and prevent further reaction.

  • Analysis: Analyze the reaction mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (LC-MS) detection.

  • Validation: Monitor the decrease in the peak corresponding to MNPITC and the concomitant appearance of a new, more polar peak corresponding to the MNPITC-NAC adduct. The identity of the adduct can be confirmed by its mass-to-charge ratio (m/z) in LC-MS.

Protocol 2: Cellular Protein Target Identification via "Click Chemistry"

Objective: To identify the portfolio of cellular proteins that are covalently modified by MNPITC in a cellular context.

Methodology:

  • Probe Synthesis: Synthesize an analogue of MNPITC that incorporates a terminal alkyne group (a "click chemistry" handle). This modification should be placed on the methoxy group or another non-critical position to minimize perturbation of the core reactivity.

  • Cell Treatment: Culture a relevant cell line (e.g., A549 human lung carcinoma cells) and treat with the alkyne-MNPITC probe for a defined period (e.g., 4 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

  • Click Reaction: To the cell lysate, add an azide-functionalized reporter tag, such as Azide-PEG3-Biotin. Add the copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) to catalyze the cycloaddition reaction between the alkyne-probe-modified proteins and the azide-biotin tag.

  • Enrichment: Incubate the biotinylated lysate with streptavidin-coated magnetic beads. The high affinity of the biotin-streptavidin interaction will specifically capture the probe-modified proteins.

  • Elution and Digestion: After washing the beads to remove non-specifically bound proteins, elute the captured proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the proteins that were covalently modified by the MNPITC probe.

Protocol 3: Nrf2 Activation Reporter Assay

Objective: To quantitatively measure the ability of MNPITC to activate the Nrf2 signaling pathway.

Methodology:

  • Cell Line: Use a reporter cell line that is stably transfected with a plasmid containing a luciferase gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-Luciferase).

  • Cell Plating: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of MNPITC for a specified duration (e.g., 12-24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle (DMSO) as a negative control.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to control for cytotoxicity. Plot the fold-change in luciferase activity relative to the vehicle control to determine the dose-response relationship for Nrf2 activation by MNPITC.

Conclusion and Future Directions

The theoretical mechanism of action for 4-Methoxy-2-nitrophenyl isothiocyanate is predicated on its nature as a potent electrophile, capable of forming covalent adducts with nucleophilic residues on cellular proteins. The strong electron-withdrawing nitro group is predicted to enhance this reactivity, leading to the modification of key cellular targets. The downstream consequences are anticipated to include the robust activation of the cytoprotective Nrf2 pathway, induction of apoptosis, and inhibition of inflammatory signaling.

This guide provides a foundational, chemically-driven hypothesis and a clear experimental roadmap for its validation. Future research should prioritize the proteomic identification of specific, high-affinity protein targets of MNPITC. Understanding which proteins are modified with the greatest efficiency will provide critical insights into its primary mechanism of action and will be instrumental in guiding its potential development as a therapeutic agent or research tool.

References

  • Uchida, K., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. Available at: [Link]

  • Mi, L., et al. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis. Available at: [Link]

  • Nakamura, Y., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

  • Jacobs, A., et al. (2020). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2017). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]

  • Xiao, D., et al. (2008). Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. Nutrition and Cancer. Available at: [Link]

  • Zhang, Y., et al. (2003). Selected Isothiocyanates Rapidly Induce Growth Inhibition of Cancer Cells. Molecular Cancer Therapeutics. Available at: [Link]

  • Moreno, D. A., et al. (2013). Mechanism of action of isothiocyanates. A review. CABI Digital Library. Available at: [Link]

  • Kala, C., et al. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy. Available at: [Link]

  • Minich, A., & Boddupalli, S. (2013). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Integrative Cancer Therapies. Available at: [Link]

  • Bishayee, A., et al. (2014). Molecular targets of isothiocyanates in cancer: recent advances. Molecular Diversity. Available at: [Link]

  • Gresele, P., et al. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants. Available at: [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Samec, D., et al. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. ResearchGate. Available at: [Link]

  • Mi, L., et al. (2009). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. AAPS Journal. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Peptide Sequencing using 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing N-Terminal Peptide Sequencing

N-terminal sequencing is a critical technique in proteomics and drug development for protein identification, characterization of post-translational modifications, and quality control of therapeutic peptides. The cornerstone of chemical N-terminal sequencing is the Edman degradation, a stepwise process that removes and identifies amino acids from the N-terminus of a peptide.[1] While phenylisothiocyanate (PITC) is the classical reagent for this method, derivatives of PITC have been explored to enhance the efficiency and sensitivity of the process. This application note details the protocol for using 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC), a PITC analog, in peptide sequencing.

The introduction of methoxy and nitro groups to the phenyl ring of isothiocyanate is hypothesized to modulate the reactivity of the reagent and the detection properties of the resulting amino acid derivatives. The electron-donating methoxy group and the electron-withdrawing nitro group can influence the electronic environment of the isothiocyanate functional group, potentially altering the kinetics of the coupling reaction. Furthermore, the chromophoric nature of the nitrophenyl group is expected to enhance the UV-Vis absorbance of the cleaved 4-Methoxy-2-nitrophenylthiohydantoin (MNPTH) amino acid derivatives, facilitating their detection and quantification by HPLC.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of utilizing MNPITC for peptide sequencing.

Principle of MNPITC-based Edman Degradation

Similar to the conventional Edman degradation, the MNPITC-based method is a cyclical three-step process:

  • Coupling: The peptide is reacted with MNPITC under alkaline conditions. The uncharged N-terminal amino group of the peptide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of MNPITC to form a 4-Methoxy-2-nitrophenylthiocarbamoyl (MNPTC) peptide derivative.

  • Cleavage: The MNPTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative. The remainder of the peptide chain is left intact for the next cycle of degradation.

  • Conversion and Identification: The unstable ATZ derivative is extracted and converted to a more stable 4-Methoxy-2-nitrophenylthiohydantoin (MNPTH) amino acid derivative by treatment with aqueous acid. The MNPTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.

This cycle is repeated to sequentially identify amino acids from the N-terminus of the peptide.

Visualizing the MNPITC Sequencing Workflow

MNPITC_Workflow cluster_peptide Peptide cluster_reagents Reagents cluster_products Products & Analysis Peptide Peptide with free N-terminus (H₂N-AA₁-AA₂-...) MNPTC_Peptide MNPTC-Peptide Derivative Peptide->MNPTC_Peptide Coupling MNPITC 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC) MNPITC->MNPTC_Peptide Base Alkaline Buffer (e.g., Pyridine) Base->MNPTC_Peptide Acid Anhydrous Acid (TFA) ATZ_AA ATZ-Amino Acid Derivative Acid->ATZ_AA Short_Peptide Shortened Peptide (H₂N-AA₂-AA₃-...) Acid->Short_Peptide AqAcid Aqueous Acid MNPTH_AA MNPTH-Amino Acid Derivative AqAcid->MNPTH_AA MNPTC_Peptide->ATZ_AA Cleavage MNPTC_Peptide->Short_Peptide Cleavage ATZ_AA->MNPTH_AA Conversion Short_Peptide->Peptide Next Cycle HPLC HPLC Analysis MNPTH_AA->HPLC Sequence Identified Amino Acid (AA₁) HPLC->Sequence

A high-level overview of the MNPITC-based peptide sequencing workflow.

Detailed Experimental Protocols

Materials and Reagents
  • Peptide Sample: Purified peptide (10-100 picomoles) lyophilized in a reaction vial.

  • 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC): Sequencing grade.

  • Coupling Buffer: 5% (v/v) pyridine in water, adjusted to pH 9.0 with N,N-dimethylallylamine.

  • Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA).

  • Conversion Reagent: 25% (v/v) aqueous TFA.

  • Extraction Solvents: Heptane, Ethyl acetate.

  • HPLC Solvents: Acetonitrile (ACN), water (HPLC grade), TFA.

  • Standard MNPTH-amino acids: For HPLC calibration.

Protocol 1: N-Terminal Sequencing of a Peptide

1. Sample Preparation: a. Ensure the peptide sample is free of primary and secondary amines (e.g., Tris buffer, glycine) that would interfere with the coupling reaction. b. Lyophilize 10-100 picomoles of the purified peptide in a clean reaction vial.

2. Coupling Reaction: a. Prepare a fresh solution of MNPITC in a suitable solvent like acetonitrile. b. Add the coupling buffer to the lyophilized peptide to dissolve it. c. Add a molar excess of the MNPITC solution to the peptide solution. d. Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes). The optimal conditions may need to be determined empirically. e. After the reaction, remove the excess reagent and by-products by extraction with a non-polar solvent like heptane.

3. Cleavage Reaction: a. Dry the sample thoroughly under a stream of nitrogen or in a vacuum centrifuge. b. Add anhydrous TFA to the dried sample. c. Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 10 minutes) to cleave the N-terminal amino acid derivative. d. Dry the sample to remove the TFA.

4. Extraction of the ATZ-Amino Acid: a. Resuspend the dried sample in a suitable solvent (e.g., water or a slightly acidic buffer). b. Extract the ATZ-amino acid derivative with a solvent in which it is soluble, such as ethyl acetate. The shortened peptide will remain in the aqueous phase.

5. Conversion to MNPTH-Amino Acid: a. Dry the ethyl acetate extract containing the ATZ-amino acid. b. Add the conversion reagent (25% aqueous TFA) to the dried residue. c. Incubate at a controlled temperature (e.g., 55°C) for a specified time (e.g., 20 minutes) to convert the ATZ-derivative to the more stable MNPTH-amino acid. d. Dry the sample to remove the aqueous TFA.

6. HPLC Analysis: a. Reconstitute the dried MNPTH-amino acid in a suitable solvent for HPLC injection (e.g., acetonitrile/water mixture). b. Inject the sample onto a reverse-phase HPLC column (e.g., C18). c. Elute the MNPTH-amino acids using a gradient of acetonitrile in an aqueous buffer containing a low concentration of TFA (e.g., 0.1%). d. Monitor the elution profile using a UV-Vis detector at a wavelength optimized for MNPTH-amino acids (likely to be different from the standard 254 nm used for PTH-amino acids due to the nitro-phenyl group). e. Identify the MNPTH-amino acid by comparing its retention time with those of known MNPTH-amino acid standards.

7. Subsequent Cycles: a. The shortened peptide remaining in the aqueous phase after the first extraction (step 4) is dried and subjected to the next cycle of Edman degradation, starting from the coupling step (step 2).

Data Presentation: Critical Parameters

The following table outlines the key parameters that require optimization for successful MNPITC-based peptide sequencing.

ParameterRecommended RangeRationale
Coupling Reaction
MNPITC:Peptide Molar Ratio10:1 to 100:1A molar excess of MNPITC ensures complete derivatization of the N-terminus.
pH8.5 - 9.5The N-terminal amino group must be in its unprotonated, nucleophilic state for the reaction to proceed efficiently.
Temperature40 - 55°CHigher temperatures can increase the reaction rate but may also lead to degradation of the peptide or reagent.
Time20 - 60 minutesSufficient time is required for the coupling reaction to go to completion.
Cleavage Reaction
ReagentAnhydrous TFAA strong acid is necessary to cleave the peptide bond. Anhydrous conditions minimize non-specific hydrolysis of other peptide bonds.
Temperature40 - 55°CBalances the rate of cleavage with the risk of side reactions.
Time5 - 15 minutesA short reaction time is sufficient for cleavage and minimizes exposure of the peptide to harsh acidic conditions.
Conversion Reaction
Reagent20-30% Aqueous TFAThe presence of water is necessary for the conversion of the ATZ to the MNPTH derivative.
Temperature50 - 65°CFacilitates the rearrangement to the more stable thiohydantoin ring structure.
Time15 - 30 minutesEnsures complete conversion for accurate HPLC analysis.

Visualization of the Chemical Mechanism

MNPITC_Mechanism cluster_coupling Step 1: Coupling (Alkaline pH) cluster_cleavage Step 2: Cleavage (Anhydrous Acid) cluster_conversion Step 3: Conversion (Aqueous Acid) Coupling_Reactants Peptide (H₂N-CHR₁-CO-NH-...) + MNPITC Coupling_Product MNPTC-Peptide Coupling_Reactants->Coupling_Product Nucleophilic attack by N-terminus Cleavage_Reactant MNPTC-Peptide Cleavage_Intermediate Thiazolinone (ATZ) Derivative Cleavage_Reactant->Cleavage_Intermediate Cyclization and cleavage Shortened_Peptide Shortened Peptide Cleavage_Intermediate->Shortened_Peptide Release Conversion_Reactant ATZ Derivative Conversion_Product MNPTH-Amino Acid Conversion_Reactant->Conversion_Product Rearrangement

The chemical mechanism of MNPITC-based Edman degradation.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by the inclusion of several control and validation steps:

  • Standard Runs: A standard mixture of MNPTH-amino acids should be run on the HPLC system to establish the retention times for each derivative. This is crucial for accurate identification.

  • Blank Cycles: Running a blank cycle without any peptide can help to identify any background peaks in the HPLC chromatogram that may arise from the reagents or the system itself.

  • Repetitive Yield Calculation: The yield of MNPTH-amino acid at each cycle should be monitored. A significant drop in yield may indicate a problem with the sequencing process or a modification on the peptide that is blocking the reaction.

  • Confirmation with Mass Spectrometry: The sequence obtained by Edman degradation can be confirmed by mass spectrometry analysis of the original peptide.

Expertise & Experience: Causality Behind Experimental Choices

The choice of MNPITC over the traditional PITC reagent is predicated on the anticipated benefits conferred by the methoxy and nitro functional groups. The electron-withdrawing nitro group is expected to increase the electrophilicity of the isothiocyanate carbon, potentially leading to a faster and more efficient coupling reaction. The methoxy group, being electron-donating, might modulate this effect to achieve an optimal reactivity profile.

The most significant anticipated advantage lies in the detection of the MNPTH-amino acid derivatives. The nitrophenyl chromophore is known to have a strong UV absorbance at a wavelength that is typically different from that of the peptide backbone and other common contaminants. This can lead to a higher signal-to-noise ratio in the HPLC analysis, improving the sensitivity of detection. Researchers should perform a UV-Vis scan of a standard MNPTH-amino acid to determine its maximal absorbance wavelength (λmax) and set the HPLC detector accordingly for optimal sensitivity.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
  • Wikipedia contributors. (2023). Edman degradation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Springer Nature Experiments. (1997). Identification of PTH-Amino Acids by HPLC. Retrieved from [Link]

  • Jordi Labs. (n.d.). UV-VIS Absorbance and Protein Characteristics. Retrieved from [Link]

Sources

Application Notes and Protocols for N-terminal Protein Modification with 4-Methoxy-2-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective modification of protein N-termini using 4-methoxy-2-nitrophenyl isothiocyanate. We delve into the underlying chemical principles, present a robust starting protocol for labeling, and offer in-depth guidance on the characterization and validation of the resulting modified proteins. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for applications in proteomics, protein engineering, and bioconjugation.

Introduction: The Strategic Advantage of N-terminal Modification

Site-specific modification of proteins is a cornerstone of modern biochemical research and therapeutic development. The N-terminal α-amine presents a unique target for modification due to its singular presence per polypeptide chain and its distinct pKa compared to the ε-amines of lysine residues. This allows for a higher degree of control over the stoichiometry and location of conjugation, preserving the native structure and function of the protein.

4-Methoxy-2-nitrophenyl isothiocyanate is an aromatic isothiocyanate that offers a stable and specific means of N-terminal labeling. The electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring modulate the reactivity of the isothiocyanate moiety, influencing reaction kinetics and the properties of the resulting conjugate. This reagent is particularly valuable for applications requiring a well-defined modification for downstream analysis or functionalization.

The Chemistry of N-terminal Modification with 4-Methoxy-2-nitrophenyl isothiocyanate

The core of the modification strategy lies in the reaction between the electrophilic isothiocyanate group (-N=C=S) of 4-methoxy-2-nitrophenyl isothiocyanate and the nucleophilic α-amine of the protein's N-terminus. This reaction, analogous to the initial step of the well-established Edman degradation, proceeds under mildly alkaline conditions to form a stable thiourea linkage.[1][2]

The pH of the reaction is a critical parameter for achieving selectivity. The N-terminal α-amine typically has a pKa in the range of 7.8-8.2, while the ε-amines of lysine side chains have a pKa around 10.5. By maintaining the reaction pH between 8.0 and 9.0, the N-terminal amine is sufficiently deprotonated and nucleophilic to react efficiently, while the majority of lysine residues remain protonated and less reactive.

Caption: Reaction of 4-methoxy-2-nitrophenyl isothiocyanate with a protein's N-terminus.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the N-terminal modification of a target protein. It is crucial to note that optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials and Reagents
  • Protein of Interest: Purified to >95% homogeneity.

  • 4-Methoxy-2-nitrophenyl isothiocyanate: High purity grade.

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5. Note: Avoid buffers containing primary or secondary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the isothiocyanate.[3]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Solvent for Reagent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

Step-by-Step Protocol for N-terminal Modification
  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer. If necessary, exchange the buffer using dialysis or a desalting column against the Reaction Buffer.

    • Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of 4-methoxy-2-nitrophenyl isothiocyanate in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the 4-methoxy-2-nitrophenyl isothiocyanate stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. Protect from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted isothiocyanate.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove excess reagent and byproducts by size-exclusion chromatography (SEC) using a column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, perform extensive dialysis against the desired storage buffer.

Workflow Diagram

Experimental_Workflow A 1. Buffer Exchange Protein in Amine-Free Buffer (pH 8.5) C 3. Labeling Reaction 10-50x Molar Excess of Reagent 2-4h at Room Temperature A->C B 2. Prepare Reagent 10 mM 4-Methoxy-2-nitrophenyl isothiocyanate in DMF/DMSO B->C D 4. Quench Reaction Add Tris Buffer C->D E 5. Purification Size-Exclusion Chromatography or Dialysis D->E F 6. Characterization Mass Spectrometry, SDS-PAGE E->F

Caption: General workflow for N-terminal protein modification.

Validation and Characterization of the Modified Protein

Thorough characterization is essential to confirm the successful and specific modification of the protein.

Mass Spectrometry

Mass spectrometry is the most definitive method for confirming the modification.

  • Intact Protein Analysis: Analysis of the intact protein by ESI-MS will show a mass increase corresponding to the addition of the 4-methoxy-2-nitrophenyl isothiocyanate moiety (Molecular Weight: 210.21 g/mol ).

  • Peptide Mapping: For larger proteins, digestion with a protease (e.g., trypsin) followed by LC-MS/MS analysis can pinpoint the modification to the N-terminal peptide. The modified N-terminal peptide will exhibit a mass shift of +210.21 Da.[4][5]

Parameter Expected Outcome
Reagent Molecular Weight 210.21 g/mol
Mass Shift upon Modification +210.21 Da
SDS-PAGE Analysis

While the mass change is too small to be resolved on a standard SDS-PAGE gel, running the purified modified protein alongside the unmodified control is a good quality control step to check for protein integrity and aggregation.

Spectroscopic Analysis

The nitrophenyl group of the modification introduces a chromophore. The absorbance spectrum of the modified protein can be compared to the unmodified protein to confirm the presence of the label.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency - Inappropriate reaction pH.- Presence of competing amines in the buffer.- Insufficient molar excess of the reagent.- Reagent degradation.- Ensure the reaction pH is between 8.0 and 9.0.- Use an amine-free buffer.- Increase the molar excess of the isothiocyanate.- Prepare the reagent stock solution fresh.
Non-specific Labeling (e.g., at Lysine residues) - Reaction pH is too high.- Lower the reaction pH to 8.0-8.5 to increase selectivity for the N-terminus.
Protein Precipitation - High concentration of organic solvent from the reagent stock.- Protein instability at the reaction pH.- Add the reagent stock solution dropwise while gently stirring.- Ensure the final concentration of DMF/DMSO is below 10% (v/v).- Perform a stability test of the protein at the reaction pH prior to labeling.[3]

Conclusion

4-Methoxy-2-nitrophenyl isothiocyanate is a valuable tool for the site-specific modification of protein N-termini. The protocols and guidelines presented here provide a solid foundation for researchers to successfully label their proteins of interest. As with any bioconjugation reaction, empirical optimization is key to achieving the desired outcome. The analytical methods described are crucial for validating the modification and ensuring the quality and consistency of the final conjugate.

References

  • Chaganti, L. K., Venkatakrishnan, N., & Bose, K. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Bioscience reports, 38(6), BSR20181764. Available at: [Link]

  • Wikipedia. Edman degradation. Available at: [Link]

  • MtoZ Biolabs. Workflow of Edman Degradation for N-Terminal Protein Sequencing. Available at: [Link]

  • Shimadzu Scientific Instruments. Theory of Edman Sequencing. Available at: [Link]

  • Stefanowicz, P., Kluczyk, A., Szewczuk, Z., & Kosta, E. (2013). New method of peptide cleavage based on Edman degradation. Amino acids, 45(5), 1051–1057. Available at: [Link]

  • Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein journal of organic chemistry, 8, 83–88. Available at: [Link]

  • Uppu, R. M., Murthy, S. N., Pryor, W. A., & Parinandi, N. L. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(12), x220277. Available at: [Link]

  • Kentsis, A., Kaabinejadian, S., Bok, P., Tuntithavornwat, S., & Fenyo, D. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of proteome research, 20(3), 1696–1706. Available at: [Link]

  • Ge, Y., Rybakova, D. S., Xu, B., & Patrie, S. M. (2012). Identification of four novel types of in vitro protein modifications. PloS one, 7(1), e29833. Available at: [Link]

  • Lin, T. P., Halabelian, L., & Schapira, M. (2023). Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. Chemical Society reviews, 52(18), 6206–6225. Available at: [Link]

  • Zhu, X., Anderson, V. E., & Sayre, L. M. (2010). Mass spectrometric characterization of protein modification by the products of non-enzymatic oxidation of linoleic acid. Journal of mass spectrometry : JMS, 45(10), 1141–1155. Available at: [Link]

Sources

Application Notes and Protocols for Covalent Labeling of Proteins with 4-Methoxy-2-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Protein Modification

In the dynamic fields of proteomics, drug development, and molecular biology, the precise, covalent modification of proteins is a cornerstone technology. The ability to attach specific chemical moieties to protein targets enables a vast array of applications, from tracking protein localization and dynamics to creating antibody-drug conjugates and probing structure-function relationships. Among the diverse chemistries available for protein labeling, isothiocyanates (ITCs) represent a robust and widely utilized class of reagents. They form highly stable thiourea bonds with primary amines on proteins under mild conditions.

This document provides a comprehensive guide to the experimental procedure for labeling proteins with a specific aryl isothiocyanate, 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-ITC). While specific, validated protocols for MNP-ITC are not widely published, this guide leverages the well-established principles of isothiocyanate chemistry to provide a detailed, adaptable protocol for researchers. We will delve into the mechanistic underpinnings of the labeling reaction, provide a step-by-step experimental workflow, and discuss essential characterization and optimization strategies.

The 4-methoxy-2-nitrophenyl group offers a unique chemical handle. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the isothiocyanate. Furthermore, the chromophoric nature of the nitrophenyl moiety can potentially be exploited for spectrophotometric quantification of the labeling efficiency.

The Chemistry of Isothiocyanate-Based Protein Labeling

The fundamental principle behind protein labeling with MNP-ITC is the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). On a protein, the most accessible primary amines are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1] The reaction, which results in the formation of a stable thiourea linkage, is highly dependent on pH. An alkaline environment (pH 8.0-9.5) is generally preferred as it deprotonates the primary amines, increasing their nucleophilicity and reaction rate.[2][3]

It is also noteworthy that isothiocyanates can react with the thiol group of cysteine residues, particularly at a pH range of 6-8, to form a dithiocarbamate linkage.[2][3] However, the reaction with amines at a more alkaline pH is typically more favorable and leads to a more stable conjugate.[2][3]

G Protein Protein (-NH2) Labeled_Protein Labeled Protein (Thiourea bond) Protein->Labeled_Protein Alkaline pH (8.0-9.5) MNP_ITC MNP-ITC (4-Methoxy-2-nitrophenyl isothiocyanate) MNP_ITC->Labeled_Protein

Caption: Reaction scheme for protein labeling with MNP-ITC.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.

I. Materials and Reagents
  • Protein of Interest: Purified and in a suitable buffer (see below).

  • 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-ITC): High purity solid.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve MNP-ITC.

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0. Other amine-free buffers such as phosphate-buffered saline (PBS) adjusted to pH 8.0-9.0 can also be used. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the isothiocyanate. [4]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis equipment to remove unreacted MNP-ITC.

  • Spectrophotometer: For determining protein concentration and degree of labeling.

II. Procedure

A. Preparation of Reagents

  • Protein Solution:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen labeling buffer.

    • If the protein is in an incompatible buffer, perform a buffer exchange into the labeling buffer using dialysis or a desalting column.

  • MNP-ITC Stock Solution:

    • Immediately before use, prepare a 10 mg/mL stock solution of MNP-ITC in anhydrous DMSO or DMF. This should be done in a fume hood, wearing appropriate personal protective equipment.

    • Vortex thoroughly to ensure complete dissolution.

B. Labeling Reaction

  • Stoichiometry Calculation:

    • Determine the molar ratio of MNP-ITC to protein required. A 10- to 20-fold molar excess of MNP-ITC is a good starting point.[1] This will likely require empirical optimization.

    • Calculation Example:

      • Protein molecular weight (MW) = 50,000 g/mol

      • Protein concentration = 2 mg/mL

      • Protein volume = 1 mL

      • Moles of protein = (0.002 g) / (50,000 g/mol ) = 4 x 10⁻⁸ mol

      • Desired molar excess of MNP-ITC = 15x

      • Moles of MNP-ITC needed = 15 * (4 x 10⁻⁸ mol) = 6 x 10⁻⁷ mol

      • MNP-ITC MW = 210.21 g/mol

      • Mass of MNP-ITC needed = (6 x 10⁻⁷ mol) * (210.21 g/mol ) = 1.26 x 10⁻⁴ g = 126 µg

      • Volume of 10 mg/mL MNP-ITC stock to add = (126 µg) / (10 µg/µL) = 12.6 µL

  • Reaction Incubation:

    • Slowly add the calculated volume of the MNP-ITC stock solution to the protein solution while gently stirring or vortexing.

    • Protect the reaction mixture from light by wrapping the tube in aluminum foil.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1] The lower temperature may be preferable for sensitive proteins.

C. Quenching the Reaction

  • Add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature to quench any unreacted MNP-ITC.

D. Purification of the Labeled Protein

  • Remove the unreacted MNP-ITC and byproducts by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Monitor the eluate from the column. The labeled protein will typically be in the first colored fractions to elute.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in labeling buffer) C Calculate Stoichiometry (10-20x molar excess of MNP-ITC) A->C B Prepare MNP-ITC Stock (10 mg/mL in DMSO/DMF) B->C D Incubate (1-2h at RT or overnight at 4°C) C->D E Quench Reaction (Tris or Glycine) D->E F Purify Labeled Protein (Size-Exclusion Chromatography/Dialysis) E->F G Characterize Labeled Protein F->G

Caption: Experimental workflow for labeling proteins with MNP-ITC.

Characterization of the Labeled Protein

I. Determination of the Degree of Labeling (DOL)

The DOL, or the average number of MNP-ITC molecules per protein molecule, can be estimated using UV-Vis spectrophotometry. This requires the molar extinction coefficients of the protein at 280 nm (ε_prot) and the MNP group at its absorbance maximum (λ_max) (ε_MNP).

The concentration of the labeled protein can be calculated using the following equation:

C_prot (M) = (A_280 - A_λmax * CF) / ε_prot

Where:

  • A_280 is the absorbance of the labeled protein at 280 nm.

  • A_λmax is the absorbance of the labeled protein at the λ_max of the MNP group.

  • CF is the correction factor (A_280 of the MNP group / A_λmax of the MNP group).

  • ε_prot is the molar extinction coefficient of the protein at 280 nm.

The concentration of the conjugated MNP can be calculated as:

C_MNP (M) = A_λmax / ε_MNP

The DOL is then:

DOL = C_MNP / C_prot

II. Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the covalent modification of the protein. By comparing the mass spectra of the unlabeled and labeled protein, the number of attached MNP groups can be determined. Each MNP-ITC molecule that reacts with the protein will add 210.21 Da to its mass. Techniques like MALDI-TOF or LC-MS/MS can be employed for this analysis.[8][9]

Key Parameters for Optimization

ParameterRecommended Starting PointConsiderations for Optimization
pH of Labeling Buffer 8.5 - 9.0Higher pH increases the reaction rate but may affect protein stability. Lowering the pH may favor reaction with cysteines if present and accessible.
Molar Ratio of MNP-ITC to Protein 10-20 fold excessA higher ratio can increase the DOL but may also lead to protein precipitation or modification of less reactive sites. A lower ratio may be necessary for proteins with many accessible amines to avoid over-labeling.
Reaction Time 1-2 hours at room temperatureLonger incubation times can increase the DOL. For sensitive proteins, shorter times at lower temperatures are recommended.
Reaction Temperature Room Temperature or 4°CLower temperatures can help maintain protein stability but may require longer reaction times.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling - Insufficient molar excess of MNP-ITC.- Inactive MNP-ITC (hydrolyzed).- Suboptimal pH.- Protein has few accessible primary amines.- Increase the molar ratio of MNP-ITC to protein.- Prepare fresh MNP-ITC stock solution immediately before use.- Ensure the labeling buffer is at the correct pH.- Consider alternative labeling chemistries if the protein lacks accessible amines.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Over-labeling of the protein.- Protein instability at the reaction pH.- Keep the volume of the MNP-ITC stock solution to a minimum (<10% of the total reaction volume).- Reduce the molar excess of MNP-ITC.- Perform the reaction at a lower temperature or for a shorter duration. Optimize the buffer conditions.
High Background/Unreacted Reagent - Inefficient removal of unreacted MNP-ITC.- Ensure thorough purification by size-exclusion chromatography or dialysis. Increase the number of dialysis buffer changes.

Conclusion

The protocol outlined in these application notes provides a robust framework for the successful labeling of proteins with 4-Methoxy-2-nitrophenyl isothiocyanate. By understanding the underlying chemistry and systematically optimizing the key reaction parameters, researchers can effectively conjugate this versatile chemical moiety to their proteins of interest. The subsequent characterization of the labeled protein is crucial for ensuring the quality and reproducibility of downstream applications. As with any chemical modification of a biological macromolecule, careful attention to protein stability and the potential effects of labeling on protein function is paramount.

References

  • BenchChem. (2025).
  • Mi, L., Hood, B. L., Stewart, N. A., Xiao, Z., Govind, S., Wang, X., Conrads, T. P., Veenstra, T. D., & Chung, F. L. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical research in toxicology, 24(11), 1934–1944.
  • Mi, L., Xiao, Z., Veenstra, T. D., & Chung, F. L. (2011). Proteomic identification of binding targets of isothiocyanates: a perspective on techniques. Journal of proteomics, 74(7), 1036–1044.
  • PubMed. (2016).
  • ResearchGate. (2025). Characterization of the covalent binding of allyl isothiocyanate to β -lactoglobulin by fluorescence quenching, equilibrium measurement, and mass spectrometry. Request PDF.
  • ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine.
  • PubMed. (2011).
  • ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.).
  • Royal Society of Chemistry. (2020).
  • ResearchGate. (n.d.). a UV–Vis-NIR spectrum of the 4-methoxy-2-nitroaniline single crystal. b....
  • National Center for Biotechnology Information. (n.d.).
  • Cedarville University. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Digital Commons.
  • BenchChem. (2025).
  • Bhattacharya, B. (n.d.). Protein labelling with FITC.
  • Conier Chem&Pharma Limited. (n.d.).
  • MDPI. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI.
  • ResearchGate. (2021). Protocol for protein labeling using Rhodamine B Isothiocyanate?.
  • SpectraBase. (n.d.). 2-(p-methoxyphenyl)-4-(m-nitrophenyl)thiazole, hydrobromide - Optional[UV-VIS] - Spectrum.
  • Chemical Suppliers. (n.d.).
  • Georganics. (n.d.).
  • ResearchGate. (n.d.). UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH 4.
  • Sigma-Aldrich. (n.d.).
  • CookeChem. (n.d.).
  • Cheméo. (n.d.).
  • Thermo Scientific Chemicals. (n.d.).
  • ResearchGate. (n.d.). (a)
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....
  • Cheméo. (n.d.).

Sources

Application Notes and Protocols for the Use of 4-Methoxy-2-nitrophenyl Isothiocyanate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Advancing Peptide Synthesis Through Novel Derivatization Strategies

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the routine assembly of complex sequences. However, challenges such as monitoring reaction completion, identifying deletion sequences, and purifying the final product persist. To address these issues, various derivatization and tagging strategies have been developed. One such powerful tool is the use of 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-NCS), a chromophoric reagent that facilitates the efficient monitoring and purification of synthetic peptides.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of MNP-NCS in SPPS. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical parameters for successful implementation.

The Chemical Rationale: Why 4-Methoxy-2-nitrophenyl Isothiocyanate?

The utility of MNP-NCS in SPPS stems from its unique chemical properties. As an isothiocyanate, it readily reacts with the primary amine of the N-terminal amino acid of a peptide under mildly basic conditions to form a stable thiourea linkage. This reaction is analogous to the Edman degradation chemistry, a cornerstone of peptide sequencing.

The key features that make MNP-NCS particularly advantageous are:

  • Chromophoric Tagging: The nitrophenyl group imparts a distinct yellow color, allowing for straightforward visual tracking of the derivatized peptide during synthesis and purification. This is especially useful for identifying unreacted N-termini, which can be capped to prevent the formation of deletion sequences.

  • Enhanced Purification: The MNP tag significantly alters the chromatographic properties of the peptide, facilitating its separation from non-tagged (and therefore, likely incomplete) sequences during reverse-phase HPLC purification.

  • Compatibility with Standard SPPS: The derivatization reaction is compatible with common solid-phase synthesis resins and protecting group strategies, allowing for seamless integration into existing workflows.

Core Applications in Peptide Synthesis

The primary applications of 4-Methoxy-2-nitrophenyl isothiocyanate in the context of SPPS are twofold:

  • Quantitative Monitoring of Coupling Reactions: By reacting any uncoupled N-terminal amines with MNP-NCS after a coupling step, the extent of the reaction can be visually and spectrophotometrically assessed. A strong yellow color on the resin indicates a significant number of unreacted sites, signaling an incomplete coupling that requires repetition.

  • Facilitated Purification of the Target Peptide: In a "tag-and-release" strategy, the full-length, desired peptide is tagged with MNP-NCS while still on the solid support. After cleavage from the resin, the tagged peptide can be easily separated from the untagged, truncated failure sequences by chromatography. The MNP group can then be cleaved off if desired, although its presence can also be advantageous for subsequent analytical procedures.

Experimental Protocols

Protocol 1: Monitoring Coupling Efficiency Using MNP-NCS

This protocol outlines the steps for a qualitative or quantitative assessment of the completeness of an amino acid coupling reaction on the solid support.

Materials:

  • Peptide-resin with a free N-terminus

  • 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-NCS) solution (5% w/v in N,N-Dimethylformamide (DMF))

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Methanol

Procedure:

  • Resin Preparation: After the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual coupling reagents.

  • Solvation: Swell the resin in DMF for 5 minutes.

  • Derivatization Reaction:

    • To the swollen resin, add the 5% MNP-NCS solution in DMF (a 5-fold molar excess relative to the resin substitution).

    • Add DIPEA (a 10-fold molar excess relative to the resin substitution).

    • Gently agitate the mixture at room temperature for 30 minutes. The resin will turn yellow if free amines are present.

  • Washing: Wash the resin extensively with DMF (5 x 1 min), followed by DCM (3 x 1 min), and finally Methanol (2 x 1 min) to remove all excess reagents.

  • Analysis:

    • Qualitative: Visually inspect the color of the resin beads. A deep yellow or orange color indicates a significant number of unreacted N-termini, suggesting the preceding coupling reaction was incomplete.

    • Quantitative: A small, known quantity of the dried, derivatized resin can be treated with a cleaving cocktail. The cleaved MNP-peptide derivative can then be analyzed by UV-Vis spectrophotometry (measuring absorbance around 420 nm) or HPLC to quantify the extent of unreacted sites.

Protocol 2: N-Terminal Tagging for Enhanced Purification

This protocol details the procedure for tagging the final, full-length peptide with MNP-NCS prior to cleavage from the solid support.

Materials:

  • Fully assembled peptide-resin with the final N-terminal protecting group removed.

  • 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-NCS) solution (5% w/v in DMF)

  • DIPEA

  • DMF

  • DCM

  • Methanol

  • Cleavage Cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in appropriate ratios for the specific peptide sequence and protecting groups)

  • Cold diethyl ether

Procedure:

  • Final Deprotection: Perform the final N-terminal deprotection (e.g., removal of Fmoc or Boc group) according to your standard protocol.

  • Washing: Wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • MNP-NCS Tagging:

    • Swell the resin in DMF for 5 minutes.

    • Add the 5% MNP-NCS solution in DMF (a 5-10 fold molar excess).

    • Add DIPEA (a 10-20 fold molar excess).

    • Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion (e.g., using a Kaiser test on a small sample of beads; the beads should be ninhydrin-negative).

  • Final Washing: Wash the MNP-tagged peptide-resin with DMF (5 x 1 min), DCM (3 x 1 min), and Methanol (2 x 1 min). Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the MNP-tagged peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Purification: Dissolve the crude, MNP-tagged peptide pellet in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by reverse-phase HPLC. The MNP-tagged peptide will have a significantly different retention time compared to untagged failure sequences and can be easily collected by monitoring the chromatogram at a wavelength specific for the MNP tag (e.g., 420 nm) in addition to the standard peptide bond absorbance (e.g., 220 nm).

Workflow and Data Visualization

The following diagram illustrates the overall workflow for utilizing MNP-NCS in SPPS for enhanced purification.

MNP_SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis start Start with Resin coupling Amino Acid Coupling Cycles start->coupling Elongation deprotection Final N-Terminal Deprotection coupling->deprotection Full-length peptide tagging MNP-NCS Tagging deprotection->tagging cleavage Cleavage from Resin tagging->cleavage hplc RP-HPLC Purification cleavage->hplc Crude Product analysis Analysis (MS, etc.) hplc->analysis final_product Pure MNP-Peptide analysis->final_product

Caption: Workflow for MNP-NCS tagging in SPPS for purification.

Quantitative Data Summary

ParameterRecommended ValueNotes
MNP-NCS Molar Excess 5-10 foldEnsure complete reaction with all free N-termini.
Base (DIPEA) Molar Excess 10-20 foldTo maintain a basic pH for the thiourea formation.
Reaction Time 30 min (monitoring) to 2 hr (tagging)Reaction can be monitored for completion using a Kaiser test.
Solvent DMFEnsures good swelling of the resin and solubility of reagents.
HPLC Monitoring Wavelength 220 nm and ~420 nmSimultaneous monitoring for peptide bonds and the MNP tag.

Conclusion and Best Practices

4-Methoxy-2-nitrophenyl isothiocyanate is a versatile and valuable tool in the solid-phase peptide synthesis toolkit. Its chromophoric nature provides an immediate visual cue for reaction monitoring, while its ability to act as a purification handle significantly streamlines the downstream processing of synthetic peptides. For optimal results, it is crucial to use a sufficient excess of the reagent and base to drive the tagging reaction to completion. Furthermore, thorough washing after the derivatization step is essential to remove any unreacted MNP-NCS, which could interfere with subsequent purification and analysis. By integrating MNP-NCS into their SPPS workflows, researchers can enhance the efficiency and reliability of producing high-purity peptides for a wide range of applications, from basic research to therapeutic development.

References

  • Title: A colored C-terminal handle for solid-phase peptide synthesis. Source: Journal of Peptide Science URL: [Link]

  • Title: A new chromophoric handle for solid-phase synthesis of C-terminal peptide aldehydes. Source: Tetrahedron Letters URL: [Link]

  • Title: Solid-Phase Synthesis of Peptides. Source: Chemical Reviews URL: [Link]

Application Notes and Protocols for HPLC Derivatization using 4-Methoxy-2-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Analyte Detection with 4-Methoxy-2-nitrophenyl isothiocyanate

In the realm of analytical chromatography, the sensitive detection of compounds lacking a strong chromophore or fluorophore presents a significant challenge. Pre-column derivatization is a powerful strategy to overcome this limitation, and 4-Methoxy-2-nitrophenyl isothiocyanate (4-MNPITC) has emerged as a promising reagent for this purpose. This application note provides a comprehensive guide to the use of 4-MNPITC as a derivatization agent for the analysis of primary and secondary amine-containing compounds by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

4-MNPITC is particularly advantageous due to the presence of a nitro group, a strong chromophore, which imparts a high molar absorptivity to the resulting derivatives, thereby significantly enhancing detection sensitivity. The methoxy group further influences the electronic properties of the molecule and the chromatographic behavior of its derivatives. This guide will delve into the underlying chemistry, provide detailed protocols for derivatization and HPLC analysis, and discuss method validation considerations, empowering researchers to develop robust and sensitive analytical methods for a wide range of analytes, including amino acids, peptides, and pharmaceuticals.

The Chemistry of Derivatization: A Mechanistic Overview

The derivatization of primary and secondary amines with 4-MNPITC proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction results in the formation of a stable N,N'-disubstituted thiourea derivative, which incorporates the strongly UV-absorbing 4-methoxy-2-nitrophenyl moiety.

The reaction is typically carried out in an alkaline environment. The basic conditions deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the isothiocyanate. The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_products Product cluster_conditions Reaction Conditions 4_MNPITC 4-Methoxy-2-nitrophenyl isothiocyanate (4-MNPITC) Thiourea_Derivative N-(4-Methoxy-2-nitrophenyl)-N'-(alkyl/aryl)thiourea (UV-absorbing derivative) 4_MNPITC->Thiourea_Derivative Reaction Amine Primary or Secondary Amine (Analyte) Amine->Thiourea_Derivative Reaction Conditions Alkaline pH (e.g., triethylamine) Room Temperature or Mild Heating G start Start: Amino Acid Sample prep Add Triethylamine (TEA) to adjust pH start->prep derivatize Add 4-MNPITC Solution Incubate at 50°C for 30 min prep->derivatize quench Quench with HCl Dilute with Acetonitrile derivatize->quench cleanup Centrifuge and Filter quench->cleanup analysis Inject into HPLC System cleanup->analysis end End: Chromatographic Data analysis->end

Caption: Workflow for amino acid derivatization with 4-MNPITC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

The following HPLC conditions are a recommended starting point for the separation of 4-MNPITC-derivatized amino acids. Method optimization will be necessary for complex samples.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10-60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 340 nm (estimated, optimization recommended)
Injection Volume 20 µL

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile choice for the separation of the relatively nonpolar thiourea derivatives.

  • Mobile Phase: A water/acetonitrile gradient is effective for eluting compounds with a range of polarities. The addition of TFA as an ion-pairing agent helps to improve peak shape for acidic and basic analytes.

  • Detection Wavelength: The nitro-aromatic structure of the 4-MNPITC derivative is expected to have a strong absorbance in the UV region. Based on the UV spectrum of the precursor, 4-amino-2-nitrophenol, which shows an absorption maximum around 342 nm,[1] a starting wavelength of 340 nm is recommended. It is crucial to determine the optimal wavelength experimentally by obtaining a UV-Vis spectrum of the derivatized analyte.

Method Validation: Ensuring Trustworthy Results

A self-validating system is crucial for trustworthy analytical data. The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship between peak area and concentration should be established by analyzing a series of standards. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Troubleshooting and Field-Proven Insights

  • Incomplete Derivatization: If peak areas are low or inconsistent, consider increasing the reaction time, temperature, or the molar excess of the 4-MNPITC reagent. Ensure the pH of the reaction mixture is sufficiently alkaline.

  • Excess Reagent Peak: A large peak from unreacted 4-MNPITC or its hydrolysis products may interfere with the analyte peaks. A post-derivatization cleanup step, such as a liquid-liquid extraction with a nonpolar solvent (e.g., hexane), can be employed to remove excess reagent before HPLC analysis.

  • Poor Peak Shape: Tailing or fronting peaks can be addressed by adjusting the pH of the mobile phase, changing the organic modifier, or using a different column. The addition of an ion-pairing agent like TFA is often beneficial.

  • Matrix Effects: In complex matrices such as plasma or urine, endogenous compounds can co-elute with the analyte and interfere with ionization (in LC-MS) or detection. A thorough sample preparation procedure, such as solid-phase extraction (SPE), may be necessary to minimize matrix effects.

Conclusion

4-Methoxy-2-nitrophenyl isothiocyanate is a valuable derivatization agent for the HPLC analysis of primary and secondary amine-containing compounds. The formation of highly UV-absorbing thiourea derivatives enables sensitive and reliable quantification of analytes that are otherwise difficult to detect. By understanding the underlying chemistry and following the detailed protocols provided in this application note, researchers can develop and validate robust HPLC methods for a wide range of applications in pharmaceutical analysis, biochemistry, and beyond. Careful optimization of the derivatization and chromatographic conditions is key to achieving the desired sensitivity, selectivity, and accuracy.

References

  • Irvine, G. B. (1996). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In The Protein Protocols Handbook (pp. 589-594). Humana Press.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Methoxy-2-nitrophenyl isothiocyanate in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: A Novel Reagent for N-Terminal Protein Derivatization

In the landscape of proteomics research, the selective labeling of proteins is a cornerstone for elucidating their structure, function, and interactions. 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC) is an aryl isothiocyanate reagent that offers a unique combination of electronic properties for the derivatization of the N-terminal α-amine of proteins and peptides. The presence of a methoxy group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) on the phenyl ring modulates the reactivity of the isothiocyanate moiety and can introduce advantageous characteristics for downstream analysis, particularly in mass spectrometry-based applications.

This guide provides an in-depth exploration of the application of MNPITC in proteomics, detailing the underlying chemical principles, comprehensive experimental protocols, and expert insights to empower researchers in their scientific endeavors.

The Chemistry of MNPITC in Protein Labeling: A Mechanistic Overview

The primary application of 4-Methoxy-2-nitrophenyl isothiocyanate in proteomics is the covalent modification of the N-terminal α-amino group of proteins and peptides. This reaction is analogous to the well-established Edman degradation chemistry, which has been a fundamental tool for protein sequencing for decades[1][2][3].

The isothiocyanate group (-N=C=S) of MNPITC is an electrophilic moiety that readily reacts with the nucleophilic primary amine at the N-terminus of a peptide chain under mildly alkaline conditions. This reaction proceeds via a nucleophilic addition of the amino group to the central carbon of the isothiocyanate, forming a stable phenylthiocarbamoyl (PTC) derivative.

The electronic nature of the substituents on the phenyl ring of MNPITC plays a crucial role in its reactivity. The electron-withdrawing nitro group enhances the electrophilicity of the isothiocyanate carbon, potentially leading to a faster and more efficient coupling reaction compared to unsubstituted phenyl isothiocyanate (PITC)[4]. Conversely, the electron-donating methoxy group can modulate this effect, and its position relative to the isothiocyanate and nitro groups will influence the overall reactivity profile of the molecule.

Following the labeling reaction, the derivatized N-terminal amino acid can be selectively cleaved under acidic conditions, a process central to Edman degradation for sequential protein sequencing[5][6][7]. The resulting MNPITC-derivatized amino acid can then be identified by various analytical techniques, most notably mass spectrometry.

MNPITC_Reaction_Mechanism MNPITC 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC) PTC_Peptide MNPITC-Peptide Adduct (Phenylthiocarbamoyl derivative) MNPITC->PTC_Peptide Coupling Reaction Peptide Peptide (with free N-terminus) Peptide->PTC_Peptide Conditions Mildly Alkaline pH (e.g., pH 8.5-9.0) Conditions->PTC_Peptide Cleaved_AA MNPITC-Amino Acid Derivative (for analysis) PTC_Peptide->Cleaved_AA Cleavage Remaining_Peptide Remaining Peptide (n-1 residues) PTC_Peptide->Remaining_Peptide Acid Anhydrous Acid (e.g., TFA) Acid->Cleaved_AA

Figure 1. Reaction of MNPITC with a peptide's N-terminus.

Field-Proven Insights: Why Choose MNPITC?

The choice of a labeling reagent in proteomics is dictated by the specific experimental goals. MNPITC offers several potential advantages over traditional reagents like PITC:

  • Enhanced Reactivity: The electron-withdrawing nitro group is expected to increase the reaction rate with the N-terminal amine, potentially allowing for shorter incubation times or reactions at lower temperatures, which can be beneficial for sensitive proteins.

  • Improved Ionization in Mass Spectrometry: The presence of the nitro group can enhance the ionization efficiency of the labeled peptides in certain mass spectrometry modes, leading to improved sensitivity[4].

  • Unique Fragmentation Patterns: The substituted phenyl ring may induce specific fragmentation patterns during tandem mass spectrometry (MS/MS), which can aid in the identification and sequencing of the labeled peptide[8].

  • Potential for Multiplexing: While not intrinsically an isobaric tag, the unique mass of the MNPITC label can be used in conjunction with other labeling strategies for multiplexed quantitative proteomics experiments.

Experimental Protocol: N-Terminal Labeling of Proteins/Peptides with MNPITC for Mass Spectrometry Analysis

This protocol provides a general framework for the N-terminal labeling of proteins or peptides with 4-Methoxy-2-nitrophenyl isothiocyanate. Optimization may be required depending on the specific properties of the protein/peptide of interest.

Materials and Reagents
  • 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC)

  • Protein/peptide sample (purified and in a suitable buffer, free of primary amines)

  • Coupling Buffer: 50 mM Sodium Bicarbonate or Triethylamine Carbonate buffer, pH 8.5-9.0

  • Quenching Solution: 5% (v/v) Trifluoroacetic Acid (TFA) or 1 M Tris-HCl, pH 8.0

  • Solvents: Acetonitrile (ACN), HPLC-grade water

  • Solid-Phase Extraction (SPE) C18 cartridges for sample cleanup

  • Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF/TOF, or Orbitrap)

Experimental Workflow

MNPITC_Workflow start Start sample_prep 1. Sample Preparation (Buffer Exchange) start->sample_prep labeling 2. MNPITC Labeling Reaction sample_prep->labeling quenching 3. Quenching the Reaction labeling->quenching cleanup 4. Sample Cleanup (SPE) quenching->cleanup ms_analysis 5. Mass Spectrometry Analysis cleanup->ms_analysis end End ms_analysis->end

Figure 2. Experimental workflow for MNPITC labeling.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the protein or peptide sample is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the N-terminus for reaction with MNPITC.

    • If necessary, perform a buffer exchange into the Coupling Buffer using dialysis, size-exclusion chromatography, or centrifugal filters.

    • The final protein/peptide concentration should be in the range of 1-10 mg/mL.

  • MNPITC Labeling Reaction:

    • Prepare a fresh stock solution of MNPITC in a dry, aprotic solvent such as acetonitrile or dimethylformamide (DMF) at a concentration of 10-50 mM.

    • Add the MNPITC solution to the protein/peptide solution in a molar excess (typically 10- to 50-fold excess of MNPITC over the protein/peptide). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle agitation. For more sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution. If using TFA, add to a final concentration of 0.1-1% to acidify the mixture. If using Tris-HCl, add to a final concentration of 50-100 mM to consume the excess MNPITC.

    • Incubate for 15-30 minutes at room temperature.

  • Sample Cleanup:

    • Remove excess reagent and byproducts by solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the C18 cartridge with ACN followed by equilibration with 0.1% TFA in water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and unreacted MNPITC.

    • Elute the labeled protein/peptide with a solution of 50-80% ACN in 0.1% TFA.

    • Dry the eluted sample in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried, labeled sample in a solvent compatible with the mass spectrometer's ionization source (e.g., 0.1% formic acid in 2% ACN/water for ESI).

    • Analyze the sample by mass spectrometry to confirm the mass shift corresponding to the MNPITC label and to perform MS/MS fragmentation for sequence analysis.

Data Presentation: Expected Mass Shifts

The covalent attachment of MNPITC to the N-terminus of a peptide will result in a specific mass increase.

ReagentChemical FormulaMonoisotopic Mass (Da)
4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC) C₈H₆N₂O₃S210.010

Note: The mass of the MNPITC molecule is added to the N-terminal amino acid residue.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Presence of primary amines in the buffer.Perform buffer exchange into an amine-free buffer.
Insufficient molar excess of MNPITC.Increase the molar ratio of MNPITC to protein/peptide.
Suboptimal pH of the coupling buffer.Ensure the pH is between 8.5 and 9.0.
Non-specific Labeling (e.g., on Lysine residues) High pH of the coupling buffer.Lower the pH to ~8.5 to favor N-terminal labeling.
Prolonged reaction time or high temperature.Optimize incubation time and temperature.
Sample Loss During Cleanup Improper SPE procedure.Ensure proper conditioning and elution from the C18 cartridge.
Poor Signal in Mass Spectrometry Incomplete removal of interfering substances.Optimize the sample cleanup procedure.
Low ionization efficiency of the labeled peptide.Adjust mass spectrometer source parameters.

Conclusion

4-Methoxy-2-nitrophenyl isothiocyanate presents a valuable tool for researchers in proteomics, offering a unique reactivity profile for the N-terminal labeling of proteins and peptides. The insights and protocols provided in this guide are intended to serve as a comprehensive resource for the successful application of MNPITC in your research, ultimately contributing to a deeper understanding of the proteome.

References

  • Diego, P. A. C. (2012). Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. University of Connecticut. [Link]

  • Wang, D., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry, 81(5), 1893-900. [Link]

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
  • Wikipedia. (n.d.). Edman degradation. [Link]

  • MtoZ Biolabs. (n.d.). Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides. [Link]

  • Smith, J. B. (2001). Peptide Sequencing by Edman Degradation. In The Protein Protocols Handbook (pp. 635-642). Humana Press.
  • Fialová, P., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 44(5), 1337-1344. [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Edman Degradation in Protein Sequencing. [Link]

  • Longdom Publishing. (n.d.). Edman Degradation: The Protease Digestion of a Protein. [Link]

Sources

Application Notes and Protocols for the Coupling of 4-Methoxy-2-nitrophenyl isothiocyanate to Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Amino Acid Detection with a Chromophoric Edman Reagent

The precise sequencing of peptides and the quantitative analysis of amino acids are fundamental to proteomics, drug development, and diagnostics. The Edman degradation, a cornerstone of protein chemistry, provides a stepwise method for determining the amino acid sequence from the N-terminus of a peptide or protein.[1][2][3] The key reaction in this process involves the coupling of an isothiocyanate, most commonly phenyl isothiocyanate (PITC), to the free α-amino group of the N-terminal amino acid.[1][4]

This guide focuses on a specialized analogue of PITC, 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC). The introduction of the methoxy and nitro functional groups to the phenyl ring creates a chromophoric moiety. This modification is designed to enhance the ultraviolet (UV) absorbance of the resulting amino acid derivatives, thereby increasing the sensitivity of their detection in downstream analytical techniques like High-Performance Liquid Chromatography (HPLC).[5][6]

While the core reactivity of MNPITC is governed by the isothiocyanate functional group, and thus is expected to be analogous to that of PITC, specific literature on MNPITC's coupling efficiency is limited. Therefore, this document synthesizes the well-established principles of PITC chemistry with the anticipated properties of MNPITC to provide a comprehensive guide for researchers. The protocols and principles outlined herein are grounded in the extensive body of work on Edman degradation chemistry.[7][8][9]

The Chemistry of Coupling: Mechanism and Key Considerations

The coupling of MNPITC to an amino acid is a nucleophilic addition reaction. The unprotonated α-amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This reaction forms a stable N-(4-methoxy-2-nitrophenyl)thiocarbamoyl (MNPTC)-amino acid derivative.[1][10]

G cluster_reactants Reactants cluster_product Product MNPITC 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC) MNPTC_AA MNPTC-Amino Acid Derivative MNPITC->MNPTC_AA Nucleophilic attack by α-amino group AminoAcid Amino Acid (N-terminal) AminoAcid->MNPTC_AA

Caption: The coupling reaction of MNPITC with an amino acid.

Critical Factors Influencing Coupling Efficiency

The success of the derivatization reaction hinges on several key parameters, which must be carefully controlled to ensure high and reproducible coupling efficiencies.

  • pH: The pH of the reaction medium is arguably the most critical factor. The N-terminal α-amino group must be in its unprotonated, nucleophilic state to react with the isothiocyanate.[10][11] Therefore, the reaction is typically carried out under mildly alkaline conditions, usually at a pH between 8 and 10.[2][10] At lower pH values, the amino group is protonated (-NH3+), rendering it non-nucleophilic. Conversely, at very high pH, the isothiocyanate reagent itself can undergo hydrolysis, reducing its availability for the coupling reaction.[12]

  • Solvent: The choice of solvent is crucial for ensuring that both the amino acids and the MNPITC reagent are soluble. A common solvent system is a mixture of an organic solvent like ethanol or acetonitrile with an aqueous buffer and a base such as triethylamine or pyridine to maintain the alkaline pH.[13][14]

  • Temperature and Reaction Time: The coupling reaction with PITC is typically rapid and can be completed in as little as 5-30 minutes at room temperature.[13][15] While specific optimization for MNPITC is recommended, starting with these conditions is a sound approach. Elevated temperatures may increase the rate of side reactions or degradation of the reagent and the resulting derivatives.

  • Reagent Concentration: A molar excess of MNPITC is used to drive the reaction to completion, ensuring that all amino acids are derivatized.[13]

  • Stability of Derivatives: The resulting phenylthiocarbamoyl (PTC) amino acids have variable stability at room temperature but are generally stable when stored at low temperatures (e.g., 0°C).[16]

Experimental Protocol: Derivatization of Amino Acids with MNPITC

This protocol is adapted from standard procedures for PITC derivatization and should be optimized for your specific application.[14][15][17]

Reagent Preparation
  • Coupling Buffer: Prepare a solution of ethanol, water, and pyridine in a 2:2:1 (v/v/v) ratio. This buffer serves to dissolve the amino acids and maintain the required alkaline pH for the coupling reaction.

  • MNPITC Solution: Prepare a fresh solution of 4-Methoxy-2-nitrophenyl isothiocyanate in a suitable organic solvent like ethanol or acetonitrile. A typical concentration would be in the range of 5-10% (v/v).

  • Drying Solvent: A mixture of ethanol, water, and triethylamine (TEA) in a 7:1:1:1 (v/v/v) ratio can be used for the drying steps.

  • Sample Diluent: 5% acetonitrile in an aqueous buffer (e.g., sodium acetate, pH 6.4) is a suitable diluent for the final derivatized sample before HPLC analysis.[17]

Sample Preparation
  • For Free Amino Acids: Dissolve the amino acid standards or dried sample extracts in the coupling buffer.

  • For Protein/Peptide Samples: Proteins or peptides must first be hydrolyzed to release the constituent amino acids. A common method is acid hydrolysis with 6 M HCl at 110°C for 24 hours.[17] The hydrolysate must then be thoroughly dried to remove the acid before proceeding with derivatization.

Derivatization Procedure
  • To your dried amino acid sample (or standard), add 50 µL of the coupling buffer. Vortex to dissolve.

  • Add 50 µL of the MNPITC solution. Vortex gently to mix.

  • Allow the reaction to proceed at room temperature for 20-30 minutes.

  • Remove the solvents and excess reagent by vacuum centrifugation. This step is critical to prevent interference in the subsequent HPLC analysis.[13]

  • Add 50 µL of the drying solvent and dry the sample again under vacuum. Repeat this step to ensure all residual reagents are removed.

  • Dissolve the dried MNPTC-amino acid derivatives in a known volume (e.g., 100 µL) of the sample diluent.

  • The sample is now ready for analysis by reverse-phase HPLC.

G start Start: Dried Amino Acid Sample step1 Add Coupling Buffer (Ethanol:Water:Pyridine) start->step1 step2 Add MNPITC Solution step1->step2 step3 Incubate at Room Temperature (20-30 min) step2->step3 step4 Dry under Vacuum step3->step4 step5 Wash with Drying Solvent and Dry under Vacuum (2x) step4->step5 step6 Reconstitute in Sample Diluent step5->step6 end Ready for HPLC Analysis step6->end

Caption: Workflow for MNPITC derivatization of amino acids.

Analysis and Expected Coupling Efficiencies

The resulting MNPTC-amino acids can be separated and quantified using reverse-phase HPLC with UV detection.[5][15] The chromophoric nature of the 4-methoxy-2-nitrophenyl group is expected to provide a strong absorbance signal, likely at a wavelength different from the standard 254 nm used for PITC derivatives, necessitating optimization of the detection wavelength.[5]

Amino Acid Type Examples Expected Coupling Reactivity with MNPITC Rationale
Primary Amino Acids Glycine, Alanine, Valine, Leucine, etc.High and QuantitativeUnhindered primary α-amino group readily reacts with the isothiocyanate.
Secondary Amino Acids ProlineHigh and QuantitativeThe secondary amine of proline is also nucleophilic and reacts efficiently.[15]
Side-Chain Amino Groups LysineCan be derivatized at both α- and ε-amino groupsMNPITC will react with any primary amino group. If selective N-terminal labeling is desired, the ε-amino group of lysine may need to be protected.

Troubleshooting Guide

G cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low or No Derivatization cause1 Incorrect pH problem->cause1 cause2 Reagent Degradation problem->cause2 cause3 Residual Acid/Base problem->cause3 cause4 Sample Loss problem->cause4 sol1 Verify pH of coupling buffer is between 8-10 cause1->sol1 sol2 Use freshly prepared MNPITC solution cause2->sol2 sol3 Ensure complete drying of sample after hydrolysis cause3->sol3 sol4 Optimize drying steps to prevent sample aspiration cause4->sol4

Sources

Application Notes & Protocols: Strategic Solvent Selection for Reactions with 4-Methoxy-2-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxy-2-nitrophenyl isothiocyanate is a heterocyclic compound featuring an isothiocyanate group (-N=C=S), making it a valuable reagent in organic synthesis and bioconjugation. The reactivity of this functional group is significantly influenced by the presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring. The success of reactions involving this reagent—ranging from the synthesis of complex small molecules to the labeling of proteins—is critically dependent on the strategic selection of the reaction solvent. This guide provides an in-depth analysis of solvent effects, offers a systematic approach to solvent selection, and presents detailed protocols for common applications, ensuring researchers can optimize reaction outcomes, maximize yields, and maintain product purity.

Introduction: The Decisive Role of the Solvent

The isothiocyanate functional group is a powerful electrophile, renowned for its efficient reaction with primary and secondary amines to form stable thiourea linkages.[1][2] This reactivity is the foundation of its utility in diverse applications, from peptide sequencing (Edman degradation) to the development of antibody-drug conjugates.[2][3] However, the very reactivity that makes 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC) so useful also renders it susceptible to undesirable side reactions, primarily driven by the solvent environment.

The choice of solvent is not a passive parameter but an active controller of the reaction's fate. It governs:

  • Solubility: Ensuring reactants are in the solution phase to interact.

  • Reaction Kinetics: Influencing the rate of the desired reaction, often by orders of magnitude.[4][5]

  • Reagent Stability: Preventing the degradation of the moisture-sensitive isothiocyanate group.[6][7]

  • Reaction Pathway: Suppressing or promoting the formation of byproducts.

This document serves as an authoritative guide for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for MNPITC.

Physicochemical Profile of 4-Methoxy-2-nitrophenyl isothiocyanate

Understanding the chemical nature of MNPITC is fundamental to selecting an appropriate solvent. Its structure contains three key features that dictate its reactivity:

  • The Isothiocyanate Group (-N=C=S): The central carbon atom is highly electrophilic and is the primary site of nucleophilic attack.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, it increases the electrophilicity of the isothiocyanate carbon, making the molecule more reactive than non-nitrated analogues.

  • The Methoxy Group (-OCH₃): This electron-donating group modulates the electronic effects of the nitro group.

A critical property of isothiocyanates is their sensitivity to nucleophiles, especially water. In aqueous or protic solutions, MNPITC is susceptible to hydrolysis, which leads to the formation of an unstable carbamic acid that decomposes into the corresponding amine, releasing carbon dioxide and hydrogen sulfide.[6][7][8] This degradation pathway is a primary cause of low yields and must be controlled through the use of anhydrous solvents where possible.

Core Principles for Solvent Selection

The selection of a solvent should be a deliberate process based on three core chemical principles: proticity, polarity, and inherent reactivity.

Protic vs. Aprotic Solvents

This is the most critical consideration for MNPITC.

  • Protic Solvents (e.g., water, methanol, ethanol) contain acidic protons and can form hydrogen bonds. They can solvate and deactivate nucleophiles (e.g., amines) and, more importantly, can act as nucleophiles themselves, leading to the hydrolysis of the isothiocyanate.[6][7] Their use should be avoided unless absolutely necessary, such as in bioconjugation reactions where they are the required medium.

  • Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile) lack acidic protons. They are generally unable to hydrogen-bond with nucleophiles, leaving them more reactive.[9] This class of solvents is strongly preferred for most synthetic applications of MNPITC.

Polarity
  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) are excellent choices for reactions involving MNPITC. They effectively dissolve the polar MNPITC and many nucleophilic substrates without interfering with the reaction. Their ability to stabilize charged intermediates can also accelerate the reaction rate.[9]

  • Nonpolar Solvents (e.g., Toluene, Hexane) are generally poor solvents for the polar MNPITC and are typically not recommended, except perhaps as anti-solvents during product purification.

Solvent Recommendation and Compatibility Summary

The following table provides a comprehensive summary of common laboratory solvents and their suitability for reactions with 4-Methoxy-2-nitrophenyl isothiocyanate.

SolventTypeSuitabilityRationale & Key Considerations
Dimethylformamide (DMF) Polar AproticHighly Recommended Excellent solvating power for MNPITC and a wide range of substrates. Promotes high reaction rates. Must use anhydrous grade to avoid hydrolysis.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Recommended Similar to DMF with exceptional solvating power. Higher boiling point can be advantageous for reactions requiring heat but makes removal difficult. Must use anhydrous grade.
Acetonitrile (MeCN) Polar AproticHighly Recommended Good solvating power and a lower boiling point than DMF/DMSO, simplifying product isolation.[1][10] A preferred solvent for many applications. Use anhydrous grade.
Tetrahydrofuran (THF) Polar AproticRecommended Good general-purpose solvent.[1] Less polar than DMF or MeCN, which may affect solubility and reaction rates. Prone to peroxide formation; use stabilized, anhydrous grade.
Dichloromethane (DCM) Polar AproticRecommended Excellent solvent for dissolving MNPITC and many organic substrates. Volatility makes for easy removal.[11] Ensure it is free of acidic impurities.
Acetone Polar AproticUse with Caution Can be used, but its enolate can potentially react under basic conditions. Generally, other aprotic solvents are preferred.[12]
Toluene NonpolarNot RecommendedPoor solubility for MNPITC and many polar reactants. May be used in specific cases where reactants are sufficiently soluble.
Ethanol / Methanol Polar ProticNot Recommended (for Synthesis) Will react directly with the isothiocyanate to form thiocarbamates. Only used as a recrystallization solvent in some cases.[1][11]
Water / Aqueous Buffers Polar ProticNot Recommended (for Synthesis) Rapidly hydrolyzes the isothiocyanate.[6][7] Use is unavoidable in bioconjugation , requiring careful protocol design (see Protocol 2).

Visual Guide: Solvent Selection Workflow

This decision tree provides a logical pathway for selecting the optimal solvent system based on the specific application.

SolventSelection start Define Reaction Type sub_synthesis Small Molecule Synthesis (e.g., Thiourea Formation) start->sub_synthesis sub_bioconjugation Bioconjugation (e.g., Protein Labeling) start->sub_bioconjugation q_solubility Are all reactants soluble in less polar solvents (THF, DCM)? sub_synthesis->q_solubility caution_protic AVOID PROTIC SOLVENTS (Water, Alcohols) Risk of Hydrolysis & Side Reactions sub_synthesis->caution_protic bio_protocol Aqueous Buffer is REQUIRED (e.g., PBS, Borate) sub_bioconjugation->bio_protocol rec_thf_dcm Recommended: THF, DCM, Acetonitrile q_solubility->rec_thf_dcm Yes rec_dmf_dmso Recommended: DMF, DMSO (Superior Solvating Power) q_solubility->rec_dmf_dmso No ans_yes Yes ans_no No bio_cosolvent Strategy: Use minimal anhydrous polar aprotic co-solvent (DMF or DMSO) to introduce MNPITC bio_protocol->bio_cosolvent

Caption: Decision workflow for solvent selection with MNPITC.

Experimental Protocols

The following protocols provide validated, step-by-step methodologies for common applications of MNPITC.

Protocol 1: Synthesis of an N,N'-Disubstituted Thiourea

This protocol describes the general procedure for reacting MNPITC with a primary amine to yield a thiourea derivative, a common building block in medicinal chemistry.[1]

Objective: To synthesize N-(4-methoxy-2-nitrophenyl)-N'-(benzyl)thiourea.

Materials & Reagents:

  • 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC)

  • Benzylamine

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stirrer

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Hexane and Ethyl Acetate for TLC mobile phase

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-Methoxy-2-nitrophenyl isothiocyanate (10 mmol, 1.0 eq) in 20 mL of anhydrous acetonitrile. Stir the solution at room temperature.

  • Amine Addition: In a separate vial, dissolve benzylamine (10 mmol, 1.0 eq) in 5 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring MNPITC solution over 5 minutes.

  • Reaction Monitoring: The reaction is typically rapid and may be slightly exothermic.[1] Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of the starting materials.

  • Product Isolation: Upon completion, the thiourea product often precipitates from the acetonitrile solution. If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold acetonitrile.

  • Work-up: If no precipitate forms, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure thiourea product.[1]

Protocol 2: Bioconjugation of MNPITC to a Primary Amine-Containing Protein

This protocol details the labeling of a protein (e.g., an antibody) on its surface-accessible lysine residues. This requires careful handling of the aqueous environment to minimize hydrolysis.

Objective: To conjugate MNPITC to Bovine Serum Albumin (BSA) as a model protein.

Materials & Reagents:

  • Bovine Serum Albumin (BSA)

  • 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis cassette (10 kDa MWCO)

Procedure:

  • Protein Preparation: Dissolve BSA in PBS (pH 8.0) to a final concentration of 5 mg/mL. The slightly alkaline pH deprotonates the lysine ε-amino groups, increasing their nucleophilicity.[13]

  • MNPITC Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of MNPITC in anhydrous DMF. It is critical to use anhydrous DMF to prevent premature hydrolysis.

  • Conjugation Reaction: While gently stirring the BSA solution, slowly add a 10-fold molar excess of the MNPITC stock solution. The final concentration of DMF in the reaction mixture should not exceed 5-10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification: The most critical step is to separate the protein-MNPITC conjugate from unreacted MNPITC and its hydrolysis byproducts.

    • Size-Exclusion Chromatography: Load the reaction mixture onto a G-25 column pre-equilibrated with PBS (pH 7.4). The larger protein conjugate will elute in the void volume, while the smaller, unreacted molecules will be retained.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS (pH 7.4) at 4°C. Change the buffer 3-4 times over 24-48 hours.

  • Characterization: Confirm successful conjugation using UV-Vis spectroscopy, looking for the characteristic absorbance of the nitrophenyl group on the protein spectrum.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. MNPITC was hydrolyzed before/during the reaction. 2. Poor solubility of reactants. 3. Insufficiently nucleophilic amine (e.g., in bioconjugation at low pH).1. Use fresh, high-purity MNPITC. Use anhydrous solvents and handle under inert gas (N₂ or Ar) if necessary. 2. Switch to a solvent with higher solvating power (e.g., from THF to DMF). 3. For bioconjugation, ensure the reaction buffer pH is between 7.5 and 8.5.
Multiple Products / Impurities 1. Reaction with a protic solvent. 2. Reaction temperature is too high, causing decomposition. 3. Impure starting materials.1. Switch to a recommended polar aprotic solvent (e.g., MeCN, DMF). 2. Run the reaction at room temperature or cool in an ice bath if highly exothermic. 3. Verify the purity of MNPITC and the nucleophile before starting.
Reaction Stalls 1. Steric hindrance around the nucleophilic amine. 2. Deactivation of the nucleophile.1. Increase reaction time and/or temperature moderately. Consider adding a non-nucleophilic base (e.g., triethylamine) to facilitate the reaction, but be mindful of side reactions. 2. Ensure no acidic contaminants are present in the solvent or reagents.

References

  • Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. Benchchem.
  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH.
  • Isothiocyan
  • The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols.
  • Solvent Selection for Reactions of 4-Methoxyphenyl Isothiocyanate: Applic
  • The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photoc
  • Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online.
  • Recent Advancement in Synthesis of Isothiocyan
  • Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience.
  • 4-NITROPHENYL ISOTHIOCYAN
  • Applications in Bioconjugation Techniques: Detailed Applic
  • Stability studies of isothiocyanates and nitriles in aqueous media.
  • Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews.

Sources

Application Note: A Practical Guide to the Purification of Peptides Labeled with 4-Methoxy-2-nitrophenyl Isothiocyanate (MNP-ITC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of peptides with specific reagents is a cornerstone of modern biomedical research, enabling studies in molecular tracking, diagnostics, and drug delivery. 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-ITC) is a valuable labeling compound that introduces a chromophore for spectrophotometric detection. However, the success of any experiment involving MNP-ITC labeled peptides hinges on the purity of the final conjugate.

Understanding the Purification Challenge

Effective purification strategy design begins with understanding the physicochemical properties of the key molecules involved.

  • Peptide: The intrinsic properties of the peptide (length, sequence, hydrophobicity, and charge) are the primary determinants of its chromatographic behavior.

  • MNP-ITC Label: The MNP-ITC molecule (C₈H₆N₂O₃S, MW: 210.21 g/mol ) possesses a distinct set of properties.[2] Its aromatic structure, methoxy group, and nitro group contribute to a significant increase in the hydrophobicity of the peptide upon conjugation. The computed XLogP3 value of 3.6 for a related isomer indicates its nonpolar nature.[2] This change in hydrophobicity is the fundamental principle upon which chromatographic separation is based.[3]

The primary goal is to resolve the slightly more hydrophobic MNP-ITC-peptide from the more polar, unlabeled peptide.

Primary Purification Strategy: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for peptide purification, offering high resolution and sensitivity.[3][4] The technique separates molecules based on their hydrophobic interactions with a nonpolar stationary phase (typically silica modified with C18 alkyl chains).[3][5] A polar mobile phase is used to elute the sample, and a gradient of increasing organic solvent concentration desorbs molecules in order of increasing hydrophobicity.[6]

The MNP-ITC labeled peptide, being more hydrophobic than its unlabeled precursor, will be retained more strongly on the column and thus elute at a higher organic solvent concentration.[3]

RP-HPLC Experimental Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Separation Crude Crude Reaction Mixture Filter Centrifuge & Filter (0.22 µm) Crude->Filter Inject Inject onto RP-HPLC System Filter->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV-Vis Detection (215 nm & Label λ) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Purity Analysis (LC-MS) Collect->Analyze Lyophilize Lyophilize Pure Fractions Analyze->Lyophilize Purified Purified Labeled Peptide Lyophilize->Purified

Caption: Workflow for MNP-ITC Labeled Peptide Purification via RP-HPLC.

Detailed Protocol for RP-HPLC Purification

1. Sample Preparation:

  • Terminate the labeling reaction as required.

  • If the reaction solvent is organic (e.g., DMSO, DMF), dilute the sample at least 1:4 with the initial mobile phase (Mobile Phase A) to ensure proper binding to the column.

  • Centrifuge the sample at >12,000 x g for 5 minutes to pellet any particulates.

  • Filter the supernatant through a 0.22 µm syringe filter to prevent column clogging.[4]

2. Instrumentation and Column Selection:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, and UV-Vis detector.

  • Column: A C18 reverse-phase column is standard.[3] For peptides, wide-pore columns (e.g., 300 Å) are often recommended to ensure the analyte can fully access the stationary phase.[7] Typical dimensions for semi-preparative work are 4.6 mm x 250 mm with 5 µm particles.[6]

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, sharpening peptide peaks.[5][6]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. Acetonitrile is the most common organic modifier for peptide separations.[5]

  • Degas both mobile phases thoroughly before use.

4. Gradient Elution Protocol: The optimal gradient is peptide-dependent and requires optimization. A shallow gradient slope generally provides the best resolution between closely eluting species like labeled and unlabeled peptides.[6][8]

  • Scouting Gradient: Start with a broad, linear gradient (e.g., 5% to 95% B over 40 minutes) to determine the approximate elution time of the labeled peptide.

  • Optimized Gradient: Design a shallower gradient around the elution point of the target compound. For example, if the labeled peptide elutes at 45% B in the scouting run, an optimized gradient might be 35-55% B over 30 minutes. An increase of ~1% B per minute is a good starting point for optimization.[8]

  • Example Gradient Table:

    Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
    0.0 1.0 95.0 5.0
    5.0 1.0 95.0 5.0
    35.0 1.0 45.0 55.0
    40.0 1.0 5.0 95.0
    45.0 1.0 5.0 95.0
    46.0 1.0 95.0 5.0

    | 55.0 | 1.0 | 95.0 | 5.0 |

5. Detection and Fraction Collection:

  • Monitor the elution profile at two wavelengths:

    • 215-220 nm: To detect the peptide backbone, allowing visualization of all peptide species.[3][9]

    • MNP-ITC Absorbance Max: Monitor at the specific absorbance maximum of the MNP-ITC label (consult supplier data) to specifically identify labeled peaks.

  • Collect fractions corresponding to the desired peak, which should be the later-eluting, more hydrophobic peak that absorbs at both wavelengths.

6. Purity Analysis and Final Preparation:

  • Analyze an aliquot of the collected fraction(s) by analytical RP-HPLC and Mass Spectrometry (MS).[4]

  • MS is crucial to confirm the molecular weight of the purified product, verifying that it corresponds to the MNP-ITC labeled peptide.[1][10]

  • Pool the pure fractions and lyophilize (freeze-dry) to obtain a stable, powdered final product.[3]

Complementary Method: Solid-Phase Extraction (SPE)

SPE is a rapid and economical technique for sample cleanup, desalting, and enrichment.[11][12] While it does not offer the high resolution of HPLC, it is an excellent method for removing excess labeling reagent and other small-molecule impurities before a final HPLC polishing step or for applications where ultra-high purity is not required.[13]

SPE Experimental Workflow

SPE_Workflow Condition 1. Condition (Methanol/ACN) Equilibrate 2. Equilibrate (Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample (Crude Mixture) Equilibrate->Load Wash 4. Wash (Low % Organic) Load->Wash Elute 5. Elute (High % Organic) Wash->Elute Result Partially Purified Labeled Peptide Elute->Result

Caption: General Workflow for Peptide Cleanup using Reverse-Phase SPE.

Detailed Protocol for SPE Cleanup

1. Cartridge Selection:

  • Choose a reverse-phase SPE cartridge with a C18 stationary phase.[14] The bed mass should be appropriate for the amount of peptide being purified.

2. Sample and Cartridge Preparation:

  • Condition: Wet the sorbent by passing 1-2 cartridge volumes of methanol or acetonitrile. This activates the hydrophobic ligands.

  • Equilibrate: Flush the cartridge with 2-3 volumes of an aqueous buffer (e.g., 0.1% TFA in water) to prepare it for sample loading. Do not let the sorbent bed go dry.

  • Sample Prep: Dilute the crude reaction mixture with the equilibration buffer.

3. Purification Steps:

  • Load: Slowly pass the diluted sample through the cartridge. Both labeled and unlabeled peptides will bind to the C18 sorbent.

  • Wash: Pass 2-3 volumes of a low-organic wash buffer (e.g., 5% acetonitrile in 0.1% TFA water). This step is critical for removing hydrophilic impurities and excess salts without eluting the peptides.

  • Elute: Elute the bound peptides with 1-2 volumes of a high-organic elution buffer (e.g., 70% acetonitrile in 0.1% TFA water). This single step will elute both labeled and unlabeled peptides together but leave behind many reaction byproducts.[12]

4. Post-SPE Processing:

  • The eluted fraction can be lyophilized directly or, for higher purity, used as the input for the RP-HPLC protocol described above.

Method Comparison

FeatureReverse-Phase HPLC (RP-HPLC)Solid-Phase Extraction (SPE)
Resolution Very High: Capable of separating labeled from unlabeled peptide.[6]Low: Primarily for group separation (peptides from salts/reagents).[15]
Achievable Purity High (>95-98% is common).[9]Moderate (Removes bulk impurities).
Throughput Low to Medium (minutes to hours per sample).High (many samples can be processed in parallel).[11]
Primary Use Case Final high-purity polishing; quantification.Rapid cleanup, desalting, sample concentration.[11]
Equipment Cost High (Requires dedicated HPLC system).[4]Low (Requires only cartridges and a manifold/syringe).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with silica; column overloading.Use high-purity silica columns; ensure TFA (0.1%) is in mobile phases; inject less sample.[6]
Co-elution of Labeled and Unlabeled Peptide Insufficient resolution; gradient is too steep.Decrease the gradient slope (%B/min); try a different stationary phase (e.g., C8, Phenyl-Hexyl); optimize temperature.[6][7]
Low Recovery Peptide precipitation in sample vial; irreversible binding to column.Ensure sample is fully dissolved; check pH; try a different column or mobile phase additive.
No Peptide Elutes from SPE Sorbent bed dried out before loading; insufficient organic in elution buffer.Repeat, ensuring sorbent remains wet; increase acetonitrile percentage in the elution buffer.

Conclusion

The purification of MNP-ITC labeled peptides is a critical step that dictates the quality and reliability of downstream experimental data. Reverse-phase HPLC is the definitive method for achieving the high purity required for most quantitative and sensitive applications, offering unparalleled resolution to separate labeled from unlabeled species.[3][16] For rapid, high-throughput cleanup or as a preliminary step to HPLC, Solid-Phase Extraction provides an efficient and cost-effective alternative.[13] A successful purification workflow relies on a systematic approach, beginning with an understanding of the analyte's properties, followed by careful optimization of the chosen chromatographic method, and concluding with rigorous purity verification by mass spectrometry.[4]

References

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]

  • Real, M. (2025). How to Optimize an SPE Protocol for Peptide Purification. Retrieved from [https://real.mtak.hu/14055/1/2012_Varga_etal_AnalChem_ рукопись.pdf]([Link]_ рукопись.pdf)

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis, 8(16), 1639-1643. Retrieved from [Link]

  • Reyes-García, C. A., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 26(11), 3169. Retrieved from [Link]

  • Peptides.co. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]

  • Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.6. Retrieved from [Link]

  • Biotage. (2024). Does media choice matter for peptide library purification using solid phase extraction? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isothiocyanato-1-methoxy-4-nitrobenzene. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-ITC) Labeling

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Welcome to the technical support center for 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-ITC) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your labeling experiments. Here, we will delve into the critical parameters governing the success of your MNP-ITC reactions, offering not just protocols, but the scientific rationale behind them.

Section 1: Fundamental Principles of MNP-ITC Labeling

What is the chemical basis of MNP-ITC labeling?

4-Methoxy-2-nitrophenyl isothiocyanate (MNP-ITC) is a labeling reagent that contains a highly reactive isothiocyanate group (-N=C=S). This group readily reacts with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to form a stable thiourea bond.[1] This covalent linkage makes MNP-ITC an effective tool for tagging proteins and other biomolecules. The reaction is a nucleophilic addition where the unprotonated primary amine acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

G cluster_reactants Reactants cluster_product Product Protein_NH2 Protein-NH₂ (Primary Amine) Thiourea_Bond Protein-NH-C(=S)-NH-MNP (Thiourea Linkage) Protein_NH2->Thiourea_Bond Nucleophilic Attack MNP_ITC MNP-N=C=S (Isothiocyanate) MNP_ITC->Thiourea_Bond

Caption: Reaction of MNP-ITC with a primary amine on a protein.

Section 2: Optimizing Reaction Conditions - FAQs

This section addresses frequently asked questions regarding the optimization of your MNP-ITC labeling reaction.

Q1: What is the optimal pH for MNP-ITC labeling, and why is it so critical?

The pH of the reaction buffer is arguably the most critical factor for successful labeling. The isothiocyanate group of MNP-ITC reacts specifically with unprotonated primary amines.[2] Therefore, the reaction pH must be above the pKa of the target amine groups to ensure they are in their nucleophilic, unprotonated state.

  • For N-terminal α-amino groups: The pKa is typically around 7.8-8.0.

  • For the ε-amino group of lysine: The pKa is around 10.5.

A common misconception is that a higher pH always leads to better labeling. While a higher pH increases the concentration of unprotonated amines, it also significantly increases the rate of hydrolysis of the MNP-ITC reagent, where it reacts with water instead of the protein. This side reaction consumes the labeling reagent and reduces labeling efficiency.

Recommendation: A pH range of 8.5 to 9.5 is generally the optimal compromise.[2][3] This pH is high enough to deprotonate a sufficient number of N-terminal amines for efficient labeling while minimizing the hydrolysis of MNP-ITC. For targeting lysine residues, a pH closer to 9.5 may be beneficial. It is crucial to experimentally determine the optimal pH for your specific protein.

pH LevelEffect on Primary AminesEffect on MNP-ITC StabilityOverall Labeling Efficiency
< 8.0 Mostly protonated (less reactive)High stabilityLow
8.5 - 9.5 Increasingly deprotonated (more reactive)Moderate stability (some hydrolysis)Optimal
> 10.0 Mostly deprotonated (highly reactive)Low stability (significant hydrolysis)Decreased due to reagent loss
Q2: Which buffer should I use for the labeling reaction?

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with isothiocyanate labeling.[4] These buffer components will compete with your protein for reaction with MNP-ITC, drastically reducing your labeling efficiency.

Recommended Buffers:

  • Sodium Bicarbonate/Carbonate Buffer (pH 9.0-9.5): A widely used and effective buffer for isothiocyanate labeling.[5]

  • Borate Buffer (pH 8.0-9.0): Another excellent choice for maintaining a stable alkaline pH.[6][7]

  • Phosphate-Buffered Saline (PBS) adjusted to pH 8.5-9.0: While phosphate buffers are generally acceptable, ensure the pH is adjusted to the optimal range.

Key Takeaway: Always use an amine-free buffer for your MNP-ITC labeling reactions.

Q3: What is the recommended molar excess of MNP-ITC to protein?

The optimal molar ratio of MNP-ITC to protein depends on several factors, including the number of available labeling sites on your protein and the desired degree of labeling (DOL). A higher molar excess will generally lead to a higher DOL, but excessive labeling can lead to protein precipitation and loss of biological activity.[8][9]

General Recommendations:

  • For a low DOL (1-2 labels per protein): Start with a 5- to 20-fold molar excess of MNP-ITC.

  • For a higher DOL: A 20- to 50-fold molar excess may be necessary.

It is highly recommended to perform a titration experiment to determine the optimal molar ratio for your specific application. This involves setting up several reactions with varying molar excesses of MNP-ITC and then analyzing the DOL for each.

Q4: What are the optimal temperature and incubation time for the reaction?

The reaction can be performed at room temperature (20-25°C) or at 4°C.

  • Room Temperature (20-25°C): The reaction proceeds faster, typically requiring 1-4 hours of incubation. However, the rate of MNP-ITC hydrolysis is also higher at this temperature.

  • 4°C: The reaction is slower, often requiring an overnight incubation (12-16 hours).[5] The benefit of performing the reaction at 4°C is the reduced rate of MNP-ITC hydrolysis, which can lead to more efficient labeling, especially when using lower concentrations of the reagent.

The optimal incubation time should be determined empirically. You can take aliquots at different time points (e.g., 1, 2, 4, and 8 hours at room temperature, or 4, 8, 12, and 16 hours at 4°C) and analyze the DOL to determine when the reaction has reached completion.

Section 3: Step-by-Step Experimental Protocol

This section provides a general protocol for labeling a protein with MNP-ITC.

Reagent Preparation
  • Protein Solution: Prepare your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) at a concentration of 1-10 mg/mL. Ensure the protein solution is free of any precipitates.

  • MNP-ITC Stock Solution: MNP-ITC is moisture-sensitive and should be dissolved immediately before use.[4] Dissolve MNP-ITC in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.

Labeling Reaction
  • Slowly add the calculated amount of MNP-ITC stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at the desired temperature (room temperature or 4°C) with gentle stirring or rocking, protected from light.

  • Monitor the reaction progress by taking aliquots at various time points if desired.

Quenching the Reaction

To stop the labeling reaction, you can add a small molecule containing a primary amine to consume any unreacted MNP-ITC.

  • Add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Incubate for an additional 1-2 hours at room temperature.[5]

Purification of the Labeled Protein

It is crucial to remove unreacted MNP-ITC and any reaction byproducts from your labeled protein.[10]

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): This is the most common and effective method for separating the labeled protein from smaller molecules.[6]

  • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes.

  • Spin Filtration: Use a centrifugal filter device with a molecular weight cutoff (MWCO) appropriate for your protein to remove low molecular weight impurities.[5]

Section 4: Troubleshooting Guide

G Start Problem Encountered Low_Labeling Low Labeling Efficiency? Start->Low_Labeling Precipitation Protein Precipitation? Low_Labeling->Precipitation No Buffer_Check Incompatible Buffer (e.g., Tris)? Low_Labeling->Buffer_Check Yes Loss_of_Activity Loss of Protein Activity? Precipitation->Loss_of_Activity No Overlabeling_Check Excessive Molar Ratio? Precipitation->Overlabeling_Check Yes Active_Site_Check Labeling at Active Site? Loss_of_Activity->Active_Site_Check Yes pH_Check Incorrect pH? Buffer_Check->pH_Check No Buffer_Solution Use Amine-Free Buffer (Bicarbonate, Borate) Buffer_Check->Buffer_Solution Yes Reagent_Check Degraded MNP-ITC? pH_Check->Reagent_Check No pH_Solution Optimize pH (8.5-9.5) pH_Check->pH_Solution Yes Molar_Ratio_Check Insufficient Molar Excess? Reagent_Check->Molar_Ratio_Check No Reagent_Solution Use Fresh MNP-ITC Solution Reagent_Check->Reagent_Solution Yes Molar_Ratio_Solution Increase Molar Excess of MNP-ITC Molar_Ratio_Check->Molar_Ratio_Solution Yes Solvent_Check High Organic Solvent %? Overlabeling_Check->Solvent_Check No Overlabeling_Solution Decrease Molar Excess of MNP-ITC Overlabeling_Check->Overlabeling_Solution Yes Solvent_Solution Keep DMSO/DMF <10% Solvent_Check->Solvent_Solution Yes Active_Site_Solution Reduce Molar Ratio of MNP-ITC Active_Site_Check->Active_Site_Solution Yes

Sources

Technical Support Center: A Guide to the Storage and Handling of 4-Methoxy-2-nitrophenyl isothiocyanate to Prevent Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxy-2-nitrophenyl isothiocyanate. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the chemical stability of this reagent. The goal is to equip you with the necessary knowledge to prevent its degradation during storage and handling, ensuring the integrity and reproducibility of your experimental outcomes. The highly reactive isothiocyanate functional group, combined with an electron-withdrawing nitro group on the aromatic ring, makes this compound susceptible to specific degradation pathways that must be actively managed.

Section 1: Understanding the Chemical Instability of 4-Methoxy-2-nitrophenyl isothiocyanate

The utility of 4-Methoxy-2-nitrophenyl isothiocyanate in synthetic chemistry is derived from its reactivity. However, this same reactivity is the source of its instability. Understanding the primary mechanisms of degradation is the first step toward effective prevention.

Key Degradation Pathways:

  • Hydrolysis (Moisture Sensitivity): The most common degradation pathway for isothiocyanates is hydrolysis.[1][2] The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack by water. This reaction forms an unstable thiocarbamic acid intermediate, which rapidly decomposes to the corresponding primary amine (4-methoxy-2-nitroaniline) and carbonyl sulfide (COS) gas. The presence of the resulting amine in your sample can lead to the formation of unwanted urea byproducts in subsequent reactions. Safety data sheets for similar compounds explicitly state they are moisture sensitive.[2][3]

  • Thermal Degradation: Isothiocyanates are known to be relatively thermolabile.[4] Elevated temperatures accelerate the rate of hydrolysis and can promote other decomposition reactions, including polymerization.[5][6] Long-term storage at room temperature is not recommended and can lead to a significant loss of purity.

  • Photodegradation (Light Sensitivity): The 4-Methoxy-2-nitrophenyl moiety contains a nitroaromatic system. Nitroarenes possess distinct photochemical properties and can absorb UV or visible light, leading to excited states that are prone to chemical transformations.[7] This makes the compound potentially sensitive to light, necessitating storage in dark or amber containers to prevent photodegradation.

  • Incompatibility with Nucleophiles: Beyond water, the compound is reactive towards other nucleophiles. Storage in proximity to or contamination with alcohols, amines, or strong bases can lead to rapid degradation and the formation of thiocarbamates and thioureas.[3]

G cluster_main Hydrolytic Degradation Pathway ITC 4-Methoxy-2-nitrophenyl isothiocyanate Intermediate Unstable Thiocarbamic Acid Intermediate ITC->Intermediate Nucleophilic Attack H2O H₂O (Moisture) H2O->Intermediate Amine 4-Methoxy-2-nitroaniline (Degradation Product) Intermediate->Amine Decomposition COS Carbonyl Sulfide (gas) Intermediate->COS Decomposition G cluster_qc Pre-Experiment Quality Control start Receive Reagent storage Store at ≤ -20°C (Dark, Dry, Sealed) start->storage aliquot Aliquot Under Inert Gas into Pre-Dried Vials storage->aliquot prep Prepare Sample for HPLC aliquot->prep For each use hplc Run HPLC Analysis prep->hplc decision Purity > 95%? hplc->decision proceed Proceed with Experiment decision->proceed Yes discard Discard Aliquot, Use New Stock decision->discard No

Sources

Technical Support Center: Improving the Solubility of 4-Methoxy-2-nitrophenyl Isothiocyanate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-nitrophenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the solubility challenges associated with this hydrophobic compound in aqueous experimental systems.

Understanding the Challenge: The Hydrophobic Nature of 4-Methoxy-2-nitrophenyl Isothiocyanate

4-Methoxy-2-nitrophenyl isothiocyanate is a valuable reagent in bioconjugation and other labeling applications due to its reactive isothiocyanate group. However, its aromatic structure and functional groups confer a significant hydrophobic character, making it poorly soluble in aqueous buffers. This low aqueous solubility can lead to several experimental challenges, including precipitation, inaccurate concentration measurements, and low reaction efficiency.

A key indicator of its hydrophobicity is its calculated XLogP3 value of 3.6, which suggests a strong preference for non-polar environments over water. This inherent property necessitates the use of specific strategies to achieve and maintain a sufficient concentration of the compound in solution for successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 4-Methoxy-2-nitrophenyl isothiocyanate for creating a stock solution?

A1: Due to its hydrophobic nature, 4-Methoxy-2-nitrophenyl isothiocyanate is best dissolved in a polar aprotic organic solvent to create a concentrated stock solution. The most commonly used and recommended solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents are water-miscible, allowing for subsequent dilution into aqueous buffers. While other polar organic solvents like ethanol and acetone can also be used, DMSO and DMF generally offer higher solvating power for this class of compounds.[1][2]

Q2: My compound precipitates when I add the organic stock solution to my aqueous buffer. What can I do?

A2: This is a common issue known as "crashing out" and occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. To prevent this, it is crucial to add the stock solution to the aqueous buffer slowly and with vigorous mixing. A vortex mixer or continuous stirring can help to disperse the compound quickly and prevent the formation of large aggregates that lead to precipitation. Additionally, ensuring the final concentration of the organic co-solvent in the aqueous buffer is as low as possible while maintaining solubility is key.

Q3: What is the maximum recommended concentration of organic co-solvent (e.g., DMSO) in my final reaction mixture?

A3: The concentration of the organic co-solvent should be kept to a minimum as it can affect the stability and function of proteins and other biomolecules.[3] A general guideline is to keep the final concentration of DMSO or DMF below 10% (v/v) in the reaction mixture. However, the tolerance of your specific biological system to the co-solvent should be empirically determined. Some sensitive proteins may be negatively affected by concentrations as low as 1-2%.[4]

Q4: How does pH affect the solubility and stability of 4-Methoxy-2-nitrophenyl isothiocyanate?

A4: The isothiocyanate group is susceptible to hydrolysis, and the rate of this degradation is pH-dependent. Generally, isothiocyanates are more stable in neutral to slightly acidic conditions (pH 6-7.5).[5][6][7] Under alkaline conditions (pH > 8), the rate of hydrolysis increases, leading to the formation of an unreactive amine derivative.[8] Therefore, it is recommended to prepare the aqueous solution of the isothiocyanate immediately before use and to conduct reactions in a pH range that balances reactivity with the target (e.g., primary amines on a protein) and the stability of the isothiocyanate. For targeting lysine residues on a protein, a pH of 8.0-9.0 is often optimal for the conjugation reaction, but this represents a trade-off with the stability of the isothiocyanate.[9]

Q5: Can I use surfactants or other additives to improve solubility?

A5: Yes, non-ionic surfactants can be used to improve the solubility of hydrophobic compounds in aqueous solutions by forming micelles that can encapsulate the compound.[10][11] However, the presence of surfactants can interfere with downstream applications and may affect protein structure and function. Another approach is the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[5][12][13][14][15] The suitability of these additives must be evaluated for your specific experimental system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve in the organic solvent. Insufficient solvent volume or low-quality solvent.Increase the volume of the solvent. Ensure the solvent is anhydrous and of high purity, as water contamination can lead to hydrolysis. Gentle warming or sonication can also aid dissolution.
Precipitation occurs immediately upon addition to aqueous buffer. Rapid change in solvent polarity ("crashing out").Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. Consider a serial dilution approach to gradually decrease the solvent polarity.
The solution is cloudy or contains visible particles. The compound is not fully dissolved or has precipitated over time.Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. This will give you a true solution, although the concentration will be lower than intended. Determine the concentration of the filtered solution spectrophotometrically if possible.
Low labeling efficiency in bioconjugation reactions. Hydrolysis of the isothiocyanate. Precipitation of the compound in the reaction mixture. Suboptimal pH for the reaction.Prepare the aqueous working solution of the isothiocyanate immediately before adding it to the protein solution. Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility throughout the reaction. Optimize the reaction pH; for labeling primary amines, a pH of 8.0-9.0 is a good starting point, but be mindful of the trade-off with stability.[9]
Inconsistent experimental results. Degradation of the stock solution. Inaccurate concentration of the working solution due to precipitation.Store the organic stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture. Always visually inspect the aqueous working solution for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 4-Methoxy-2-nitrophenyl isothiocyanate in DMSO.

Materials:

  • 4-Methoxy-2-nitrophenyl isothiocyanate (MW: 210.21 g/mol )[11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 2.1 mg of 4-Methoxy-2-nitrophenyl isothiocyanate and place it in a clean, dry microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol details the preparation of a 1 mM aqueous working solution from the 10 mM DMSO stock solution.

Materials:

  • 10 mM stock solution of 4-Methoxy-2-nitrophenyl isothiocyanate in DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the 10 mM stock solution and the aqueous buffer to room temperature.

  • Pipette 900 µL of the aqueous buffer into a microcentrifuge tube.

  • While vigorously vortexing the tube, slowly add 100 µL of the 10 mM DMSO stock solution to the buffer.

  • Continue vortexing for another 30 seconds to ensure the compound is well-dispersed.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for immediate use.

Visualizing the Workflow

Experimental Workflow for Solubilization

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_qc Quality Control weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve add_stock Add Stock Solution Dropwise dissolve->add_stock buffer Aqueous Buffer buffer->add_stock mix Vigorous Mixing add_stock->mix inspect Visual Inspection for Precipitation mix->inspect use Immediate Use in Experiment inspect->use Clear Solution

Caption: Workflow for preparing an aqueous solution of the isothiocyanate.

Troubleshooting Decision Tree

G cluster_solutions start Precipitation Observed? slow_addition Slow Down Addition of Stock Solution start->slow_addition Yes increase_mixing Increase Mixing Intensity slow_addition->increase_mixing serial_dilution Try Serial Dilution increase_mixing->serial_dilution lower_concentration Lower Final Concentration serial_dilution->lower_concentration increase_cosolvent Increase Co-solvent % (if tolerated) lower_concentration->increase_cosolvent

Caption: Decision tree for troubleshooting precipitation issues.

References

  • B. Uppal, S. Sharma, S. K. Singh, P. K. Gupta, and C. K. Jain, "Encompassment of Benzyl Isothiocyanate in cyclodextrin using ultrasonication methodology to enhance its stability for biological applications," Ultrasonics Sonochemistry, vol. 39, pp. 523-531, 2017. Available: [Link]

  • Y. Liu, Y. Chen, Y. Wang, Y. Ma, and Y. Yao, "Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus," Foods, vol. 10, no. 11, p. 2736, 2021. Available: [Link]

  • Y. Liu, Y. Chen, Y. Wang, Y. Ma, and Y. Yao, "Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay," Molecules, vol. 26, no. 1, p. 199, 2021. Available: [Link]

  • Solubility of Things, "Phenyl isothiocyanate," Solubility of Things, [Online]. Available: [Link]

  • V. Luang-In, N. De-Eknamkul, and J. T. Rossiter, "Stability studies of isothiocyanates and nitriles in aqueous media," Songklanakarin Journal of Science and Technology, vol. 37, no. 6, pp. 625-630, 2015. Available: [Link]

  • V. Luang-In, N. De-Eknamkul, and J. T. Rossiter, "Stability studies of isothiocyanates and nitriles in aqueous media," ResearchGate, [Online]. Available: [Link]

  • B. Uppal, S. Sharma, S. K. Singh, P. K. Gupta, and C. K. Jain, "Encompassment of Benzyl Isothiocyanate in cyclodextrin using ultrasonication methodology to enhance its stability for biological applications," ResearchGate, [Online]. Available: [Link]

  • Y. Li, H. Li, Y. Li, and J. Li, "DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles," RSC Advances, vol. 9, no. 6, pp. 3139-3143, 2019. Available: [Link]

  • Solubility of Things, "Phenyl isothiocyanate," Solubility of Things, [Online]. Available: [Link]

  • V. B. Joseph, D. P. N. Satchell, R. S. Satchell, and W. N. Wassef, "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid," Journal of the Chemical Society, Perkin Transactions 2, no. 3, pp. 339-341, 1992. Available: [Link]

  • L. Petri et al., "Cysteine specific bioconjugation with benzyl isothiocyanates," RSC Advances, vol. 10, no. 25, pp. 14813-14819, 2020. Available: [Link]

  • Y. Ohta, K. Takatani, and Y. Kawanishi, "The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry," Food Technology and Biotechnology, vol. 33, no. 2-3, pp. 105-109, 1995. Available: [Link]

  • L. Petri et al., "Cysteine specific bioconjugation with benzyl isothiocyanates," RSC Publishing, 2020. Available: [Link]

  • Y.-f. Liu, S.-f. Yu, J.-c. Li, Y.-h. Feng, and F.-k. Li, "Stability of Allyl Isothiocyanate in an Aqueous Solution," Journal of Hainan Normal University (Natural Science), vol. 28, no. 3, pp. 264-268, 2015. Available: [Link]

  • M. Cubrilovic, I. Diehl, and M. A. Williams, "Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter," Journal of the American Chemical Society, vol. 135, no. 48, pp. 18349-18357, 2013. Available: [Link]

  • T. Miura, M. Muraoka, T. Yamane, T. Hisa, and S. Fujii, "Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates," Journal of Biological Chemistry, vol. 282, no. 49, pp. 35716-35724, 2007. Available: [Link]

  • M. K. Andersen, S. G. F. Vester, and K. J. Jensen, "DMSO-related effects in protein characterization," Journal of Biomolecular Screening, vol. 11, no. 1, pp. 119-125, 2006. Available: [Link]

  • ResearchGate, "Phenyl Isothiocyanate," ResearchGate, [Online]. Available: [Link]

  • T. Loftsson and M. E. Brewster, "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability," Journal of Pharmacy and Pharmacology, vol. 62, no. 11, pp. 1607-1621, 2010. Available: [Link]

  • Q. Wang, Y. Yang, H. Yuan, Y. Wang, and T. Wu, "Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method," Journal of Colloid and Interface Science, vol. 438, pp. 138-145, 2015. Available: [Link]

  • S. A. Salami, M. M. M. Raposo, and S. M. A. S. K. Ranatunga, "Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent," Journal of Sulfur Chemistry, vol. 44, no. 1, pp. 1-11, 2023. Available: [Link]

  • E. H. Cordes and W. P. Jencks, "Substituent Effects on the pKa Values and Rates of Hydrolysis of Aryl," Journal of the American Chemical Society, vol. 84, no. 5, pp. 826-831, 1962. Available: [Link]

  • Y. Ohta, K. Takatani, and Y. Kawanishi, "The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry," Food Technology and Biotechnology, vol. 33, no. 2-3, pp. 105-109, 1995. Available: [Link]

  • J. M. Antos and G. A. Weiss, "Advances in Bioconjugation," Current Opinion in Chemical Biology, vol. 10, no. 3, pp. 253-260, 2006. Available: [Link]

  • N. L. Wolfe, "Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships," U.S. Environmental Protection Agency, Office of Research and Development, Environmental Research Laboratory, 1980. Available: [Link]

  • S. K. Sahoo, S. S. Sahoo, and S. K. Sahoo, "Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades," Journal of Drug Delivery and Therapeutics, vol. 9, no. 4-s, pp. 823-829, 2019. Available: [Link]

  • A. A. Date, S. S. Gawade, and V. B. Patravale, "Effect of benzyl isothiocyanate encapsulated biocompatible nanoemulsion prepared via ultrasonication on microbial strains and breast cancer cell line MDA MB 231," Journal of Drug Delivery Science and Technology, vol. 58, p. 101799, 2020. Available: [Link]

  • ResearchGate, "Protocol for protein labeling using Rhodamine B Isothiocyanate?," ResearchGate, [Online]. Available: [Link]

  • S. Schweigert, S. Kern, and P. Schieberle, "Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability," Foods, vol. 10, no. 1, p. 119, 2021. Available: [Link]

  • C. W. Griffin, T. R. Carski, and G. S. Warner, "Labeling procedures employing crystalline fluorescein isothiocyanate," Journal of Bacteriology, vol. 82, no. 4, pp. 534-537, 1961. Available: [Link]

  • Cheméo, "Chemical Properties of 2-Methoxy-4-nitrophenyl isothiocyanate (CAS 190774-55-1)," Cheméo, [Online]. Available: [Link]

  • Cheméo, "Chemical Properties of 4-Methoxyphenyl isothiocyanate (CAS 2284-20-0)," Cheméo, [Online]. Available: [Link]

  • M. G. Wierzbicka, M. J. Chmielewski, and R. Kaźmierkiewicz, "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent," Molecules, vol. 26, no. 2, p. 343, 2021. Available: [Link]

  • Georganics, "4-Methyl-2-nitrophenyl isothiocyanate," Georganics, [Online]. Available: [Link]

  • M. G. Wierzbicka, M. J. Chmielewski, and R. Kaźmierkiewicz, "A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur," Green Chemistry, vol. 23, no. 3, pp. 1333-1340, 2021. Available: [Link]

Sources

Technical Support Center: Enhancing the Specificity of 4-Methoxy-2-nitrophenyl Isothiocyanate (MNPITC) Binding

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for your experiments involving MNPITC. As Senior Application Scientists, we have curated this information to help you increase the specificity of your MNPITC binding reactions and overcome common challenges.

Understanding the Reactivity of 4-Methoxy-2-nitrophenyl Isothiocyanate

4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC) is a highly reactive derivative of phenyl isothiocyanate. Its reactivity is governed by the electronic effects of the methoxy and nitro groups on the phenyl ring. The isothiocyanate group (-N=C=S) itself is an electrophile, reacting with nucleophiles like primary amines and thiols on proteins.

The substituents on the phenyl ring modulate the electrophilicity of the central carbon atom in the isothiocyanate group. In MNPITC, we have two key players:

  • Para-Methoxy Group (-OCH₃): This is an electron-donating group through resonance. It pushes electron density into the aromatic ring, which can slightly decrease the reactivity of the isothiocyanate.

  • Ortho-Nitro Group (-NO₂): This is a strong electron-withdrawing group through both inductive and resonance effects. It pulls electron density away from the aromatic ring, making the isothiocyanate carbon significantly more electrophilic and, therefore, more reactive.

The strong electron-withdrawing effect of the ortho-nitro group is expected to dominate, making MNPITC a highly reactive labeling reagent. This high reactivity, while beneficial for achieving efficient labeling, can also lead to a lack of specificity if not properly controlled.

Troubleshooting Guide: Enhancing MNPITC Binding Specificity

This section addresses common issues encountered during MNPITC labeling experiments in a question-and-answer format.

Question 1: I am observing significant non-specific binding of MNPITC to proteins in my sample. How can I increase its specificity?

Answer:

Non-specific binding is a common issue with highly reactive labeling reagents like MNPITC. Several factors can be optimized to enhance specificity.

1. pH Control is Crucial:

The pH of the reaction buffer is the most critical factor for controlling the specificity of isothiocyanate binding.[1][2][3] Isothiocyanates react with non-protonated primary amines (N-terminus and lysine side chains) and thiols (cysteine side chains). The pKa of these functional groups determines their nucleophilicity at a given pH.

  • For Amine-Specific Labeling (Lysine, N-terminus): To favor reaction with amines, the pH should be in the alkaline range of 9.0-11.0.[1][2] At this pH, the amino groups are deprotonated and highly nucleophilic.

  • For Thiol-Specific Labeling (Cysteine): To target cysteines, a weakly basic pH of 7.4-9.1 is recommended.[1] In this range, the thiol group is more readily deprotonated to the more reactive thiolate anion, while a larger proportion of amines remain protonated and less reactive.

2. Molar Ratio of MNPITC to Protein:

Using a large excess of MNPITC can drive the reaction to completion quickly but can also increase the likelihood of non-specific binding. It is advisable to perform a titration experiment to determine the optimal molar ratio of MNPITC to your target protein that provides sufficient labeling without excessive non-specific modification.

3. Temperature and Incubation Time:

Lowering the reaction temperature (e.g., to 4°C) and reducing the incubation time can help to control the reaction rate and minimize non-specific binding. Monitor the reaction progress over time to determine the optimal endpoint.

4. Quenching the Reaction:

After the desired incubation period, it is essential to quench the reaction to stop any further labeling. This can be achieved by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess MNPITC.

Experimental Workflow for Optimizing MNPITC Labeling:

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis and Purification start Prepare Protein in Amine-Free Buffer ph_opt Vary pH (e.g., 7.5, 8.5, 9.5) start->ph_opt reagent Prepare Fresh MNPITC Stock in Anhydrous DMSO ratio_opt Vary MNPITC:Protein Molar Ratio (e.g., 5:1, 10:1, 20:1) reagent->ratio_opt ph_opt->ratio_opt temp_time_opt Vary Temperature and Time (e.g., 4°C for 2h, RT for 1h) ratio_opt->temp_time_opt quench Quench Reaction (e.g., Tris buffer) temp_time_opt->quench purify Purify Labeled Protein (e.g., Dialysis, SEC) quench->purify analyze Analyze Labeling Efficiency and Specificity (e.g., MS, SDS-PAGE) purify->analyze

Caption: Workflow for optimizing MNPITC labeling specificity.

Question 2: What are the best buffer conditions for my MNPITC labeling reaction?

Answer:

The choice of buffer is critical for a successful labeling reaction.

  • Amine-Free Buffers: It is imperative to use a buffer that does not contain primary or secondary amines, as these will compete with your target protein for reaction with MNPITC.[4] Avoid buffers such as Tris and glycine during the labeling reaction itself.

  • Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, or borate buffer are suitable choices. Ensure the buffer has adequate buffering capacity at the desired pH.

Table 1: Recommended Buffers for MNPITC Labeling

Target Residue(s)Recommended BufferpH Range
CysteinePhosphate-Buffered Saline (PBS)7.4 - 8.0
Lysine / N-terminusCarbonate-Bicarbonate or Borate9.0 - 10.0
Question 3: My protein precipitates upon addition of the MNPITC solution. How can I prevent this?

Answer:

Protein precipitation can occur for a few reasons:

  • Solvent Shock: MNPITC is typically dissolved in an organic solvent like anhydrous dimethyl sulfoxide (DMSO). Adding a large volume of this stock solution directly to your aqueous protein solution can cause the protein to precipitate. To avoid this, add the MNPITC stock solution slowly and in small aliquots while gently stirring the protein solution.[5] The final concentration of the organic solvent should ideally be kept below 10%.

  • Protein Instability at Labeling pH: Some proteins are not stable at the alkaline pH required for efficient amine labeling. If you suspect this is the case, you may need to perform the reaction at a lower pH for a longer duration or consider a different labeling strategy. You can also screen for stabilizing additives that are compatible with the labeling chemistry.

Question 4: How do I remove unreacted MNPITC and its hydrolysis byproducts after the labeling reaction?

Answer:

Proper purification is essential to remove excess MNPITC and its byproducts, which can interfere with downstream applications.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from small molecules like unreacted MNPITC and its hydrolysis products.

  • Dialysis or Buffer Exchange: Extensive dialysis against an appropriate buffer can also be used to remove small molecule contaminants.

  • Affinity Chromatography: If your protein has an affinity tag (e.g., a His-tag), you can use affinity chromatography to purify the labeled protein.[5]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my MNPITC stock solution?

A1: MNPITC is sensitive to moisture and should be dissolved in high-quality, anhydrous DMSO to a concentration of approximately 1-10 mg/mL.[6][7] This stock solution should be prepared fresh for each labeling reaction and protected from light.[5] Do not store MNPITC in aqueous solutions as it is susceptible to hydrolysis.

Q2: How can I determine the degree of labeling (DOL) of my protein with MNPITC?

A2: The DOL can be determined spectrophotometrically if the molar extinction coefficients of the MNPITC label and the protein are known. However, a more accurate method is to use mass spectrometry (MS). By comparing the mass of the unlabeled protein to the labeled protein, you can determine the number of MNPITC molecules that have been conjugated.

Q3: Can MNPITC react with other amino acid residues besides primary amines and thiols?

A3: While the primary targets of isothiocyanates are non-protonated primary amines and thiols, some reactivity with other nucleophilic residues like tyrosine and histidine can occur, especially under harsh conditions (e.g., very high pH or large excess of the labeling reagent).[2] Optimizing the reaction conditions as described in the troubleshooting guide will help to minimize these side reactions.

Q4: What is the expected reactivity of MNPITC compared to other isothiocyanates like FITC?

A4: The presence of the electron-withdrawing nitro group in MNPITC makes it a more reactive electrophile compared to fluorescein isothiocyanate (FITC).[1] This increased reactivity means that labeling reactions with MNPITC can often be performed under milder conditions (e.g., lower temperature or shorter incubation time) than with FITC. However, this also means that there is a greater potential for non-specific binding that must be carefully controlled.

G cluster_factors Factors Influencing MNPITC Specificity pH Reaction pH Specificity Binding Specificity pH->Specificity [+] Amine vs. Thiol Selectivity Molar_Ratio MNPITC:Protein Molar Ratio Molar_Ratio->Specificity [-] High excess can decrease specificity Temp_Time Temperature & Incubation Time Temp_Time->Specificity [-] Harsher conditions can decrease specificity Buffer Buffer Composition Buffer->Specificity [+] Amine-free buffers are essential

Caption: Key factors influencing the binding specificity of MNPITC.

References

  • Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. (2020-04-16) Available at: [Link]

  • Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). ResearchGate. Available at: [Link]

  • Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Mary Ann Liebert, Inc., publishers. Available at: [Link]

  • Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC - NIH. Available at: [Link]

  • An efficient method for FITC labelling of proteins using tandem affinity purification. PMC - NIH. Available at: [Link]

  • Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PMC - NIH. Available at: [Link]

  • Cysteine specific bioconjugation with benzyl isothiocyanates. PMC - NIH. (2020-04-16) Available at: [Link]

Sources

mitigating moisture sensitivity of 4-Methoxy-2-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-nitrophenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating the inherent moisture sensitivity of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Challenge

4-Methoxy-2-nitrophenyl isothiocyanate is a valuable building block in organic synthesis and bioconjugation, prized for its reactive isothiocyanate group. However, this very reactivity makes it susceptible to degradation by moisture, a ubiquitous challenge in the laboratory environment. This guide provides a comprehensive overview of the mechanism of hydrolysis, preventative measures, troubleshooting strategies, and analytical methods to ensure the successful use of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store 4-Methoxy-2-nitrophenyl isothiocyanate upon receipt?

A1: Immediately upon receipt, store the compound in a tightly sealed container in a desiccator at the recommended temperature (typically 2-8°C). The use of a desiccant, such as silica gel or Drierite™, is crucial to maintain a dry environment. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q2: I opened the vial, used some of the reagent, and now I'm concerned about its stability. What should I do?

A2: After dispensing the required amount, it is critical to minimize the exposure of the remaining reagent to ambient air. We recommend quickly flushing the vial with a dry, inert gas (argon or nitrogen) before securely resealing it. Store the vial in a desiccator. If you suspect moisture contamination, it is advisable to perform a quality control check (see Analytical Methods section) before its next use.

Q3: Can I use solvents directly from the bottle for my reaction?

A3: It is strongly discouraged. Most commercial solvents, even those with low water content specifications, can contain enough moisture to degrade 4-Methoxy-2-nitrophenyl isothiocyanate. Always use freshly dried, anhydrous solvents for your reactions. Please refer to our detailed protocol on solvent drying.

Q4: What are the visible signs of degradation?

A4: While not always apparent, degradation can sometimes be indicated by a change in the physical appearance of the compound, such as clumping of the solid or a change in color. However, the absence of these signs does not guarantee purity. The primary degradation product, 4-methoxy-2-nitroaniline, is a distinct chemical entity. The most reliable way to assess purity is through analytical techniques like TLC, HPLC, or GC-MS.

Q5: What other common lab reagents are incompatible with 4-Methoxy-2-nitrophenyl isothiocyanate?

A5: Besides water, this compound is incompatible with strong acids, strong bases, alcohols, and primary or secondary amines (unless the amine is the intended reaction partner).[1][2] These substances can either catalyze hydrolysis or react directly with the isothiocyanate group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degradation of Starting Material: The 4-Methoxy-2-nitrophenyl isothiocyanate may have been compromised by moisture. 2. Wet Solvents or Reagents: Residual water in the reaction mixture is hydrolyzing the isothiocyanate.1. Verify Reagent Purity: Before starting, run a quick TLC or LC-MS to confirm the integrity of the isothiocyanate.[3] 2. Ensure Anhydrous Conditions: Use freshly distilled solvents over a suitable drying agent. Dry all other reagents and glassware thoroughly.[3]
Formation of an Unexpected Byproduct 1. Hydrolysis: The primary byproduct is likely 4-methoxy-2-nitroaniline, formed from the reaction with water.1. Implement Strict Anhydrous Techniques: Handle the reagent and set up the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[3] 2. Monitor the Reaction: Track the formation of byproducts using TLC or LC-MS.[3]
Inconsistent Reaction Results 1. Variable Reagent Quality: The purity of the 4-Methoxy-2-nitrophenyl isothiocyanate may vary between uses due to intermittent exposure to moisture.1. Aliquot the Reagent: Upon receipt, consider aliquoting the isothiocyanate into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air.

Scientific Deep Dive: The Mechanism of Moisture-Induced Degradation

The sensitivity of 4-Methoxy-2-nitrophenyl isothiocyanate to moisture stems from the high electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S). Water, acting as a nucleophile, attacks this carbon, initiating a hydrolysis cascade.

The process can be summarized in two main steps:

  • Formation of a Thiocarbamic Acid Intermediate: A water molecule adds across the C=S double bond, forming an unstable thiocarbamic acid derivative.

  • Decomposition to an Amine: This intermediate rapidly decomposes, eliminating carbonyl sulfide (COS) and yielding the corresponding primary amine, in this case, 4-methoxy-2-nitroaniline.

This degradation pathway is often accelerated by acidic or basic conditions.

Hydrolysis_Mechanism ITC 4-Methoxy-2-nitrophenyl Isothiocyanate TS1 Transition State ITC->TS1 Nucleophilic Attack H2O H₂O (Moisture) H2O->TS1 Intermediate Thiocarbamic Acid Intermediate (Unstable) TS1->Intermediate Amine 4-Methoxy-2-nitroaniline (Degradation Product) Intermediate->Amine Decomposition COS Carbonyl Sulfide (COS) Intermediate->COS

Caption: Hydrolysis pathway of 4-Methoxy-2-nitrophenyl isothiocyanate.

Protocols for Mitigating Moisture Sensitivity

Adherence to rigorous anhydrous techniques is paramount for the successful use of 4-Methoxy-2-nitrophenyl isothiocyanate.

Protocol 1: Drying of Reaction Solvents

The choice of drying agent is critical and depends on the solvent being used.

SolventRecommended Drying Agent(s)Procedure
Dichloromethane (DCM) Calcium hydride (CaH₂)Stir over CaH₂ for at least 24 hours, then distill under an inert atmosphere.[4][5]
Tetrahydrofuran (THF) Sodium/benzophenone or Activated AluminaFor THF, distillation from sodium/benzophenone ketyl is a classic method. Alternatively, passing through a column of activated neutral alumina provides excellent results.[4][6]
Acetonitrile (ACN) Calcium hydride (CaH₂)Stir over CaH₂ for 24 hours and distill. Avoid phosphorus pentoxide as it can cause polymerization.
Dimethylformamide (DMF) Molecular sieves (4Å)Stir over activated 4Å molecular sieves for 48-72 hours, then distill under reduced pressure.[7]

General Best Practices:

  • Always distill dried solvents immediately before use.

  • Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.[4]

Protocol 2: Setting Up an Anhydrous Reaction

This workflow outlines the key steps to prevent moisture contamination during your experiment.

Anhydrous_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase A Oven-dry all glassware (>120°C overnight) B Cool glassware under a stream of inert gas A->B C Dry solvents and other reagents B->C E Add dried solvent via syringe or cannula C->E Use immediately D Assemble glassware hot and flush with inert gas D->E F Add reagents under a positive pressure of inert gas E->F G Run reaction under inert atmosphere F->G

Caption: Workflow for establishing anhydrous reaction conditions.

Step-by-Step Guide:

  • Glassware Preparation: Thoroughly oven-dry all glassware and stir bars overnight. Assemble the apparatus while still hot and immediately place it under a positive pressure of a dry, inert gas (argon or nitrogen).

  • Reagent Handling: 4-Methoxy-2-nitrophenyl isothiocyanate should be weighed quickly and transferred to the reaction vessel under a blanket of inert gas.

  • Solvent Transfer: Use a syringe or cannula to transfer anhydrous solvents to the reaction flask.

  • Reaction Monitoring: If you need to take samples for analysis during the reaction, do so via a syringe through a septum, ensuring a positive pressure of inert gas is maintained in the flask.

Analytical Methods for Quality Control

Regularly assessing the purity of 4-Methoxy-2-nitrophenyl isothiocyanate is a critical aspect of troubleshooting and ensuring reproducible results.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of the more polar amine degradation product. A non-polar solvent system (e.g., hexanes/ethyl acetate) will show the isothiocyanate with a higher Rf value and the amine byproduct closer to the baseline.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful quantitative tool.[8] A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient can effectively separate the isothiocyanate from its hydrolysis product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive identification of the parent compound and any degradation products through their mass spectra.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess purity by looking for the characteristic peaks of the isothiocyanate and the absence of peaks corresponding to the 4-methoxy-2-nitroaniline.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The isothiocyanate group has a strong, characteristic absorption band around 2000-2200 cm⁻¹. A decrease in the intensity of this peak and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) can indicate hydrolysis.

By implementing these preventative strategies, troubleshooting guides, and analytical checks, you can effectively mitigate the challenges posed by the moisture sensitivity of 4-Methoxy-2-nitrophenyl isothiocyanate, leading to more successful and reliable experimental outcomes.

References

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Dinitrobenzenes. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Delloyd's Lab-Tech. Solvent Drying and Drying Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]

  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide: 4-Methoxy-2-nitrophenyl isothiocyanate vs. Phenyl isothiocyanate in Protein Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of proteins and peptides is a critical endeavor. N-terminal sequencing by Edman degradation, a foundational technique in proteomics, relies on the stepwise removal and identification of amino acids.[1][2][3] The choice of reagent for the initial coupling step is paramount to the success of this method. This guide provides an in-depth, objective comparison between the classic workhorse, Phenyl isothiocyanate (PITC), and a lesser-known but potentially advantageous alternative, 4-Methoxy-2-nitrophenyl isothiocyanate.

The core of the Edman degradation is a two-step process: a coupling reaction under alkaline conditions, where an isothiocyanate labels the N-terminal amino group, followed by a cleavage reaction under acidic conditions to release the labeled amino acid for identification.[1][2][4] While PITC has been the standard for decades, the search for reagents that enhance sensitivity and reaction efficiency has led to the exploration of various analogs.[4] 4-Methoxy-2-nitrophenyl isothiocyanate represents a chemically engineered advancement on the PITC scaffold, designed to overcome some of its limitations.

Chemical Properties and Reactivity: A Tale of Two Rings

The primary difference between Phenyl isothiocyanate (PITC) and 4-Methoxy-2-nitrophenyl isothiocyanate lies in the substituents on the aromatic ring. These modifications are not merely decorative; they fundamentally alter the electronic properties and, consequently, the reactivity of the isothiocyanate (-N=C=S) functional group.

  • Phenyl isothiocyanate (PITC): The unsubstituted phenyl ring of PITC provides a baseline level of electrophilicity to the central carbon of the isothiocyanate group. This allows it to react with the nucleophilic N-terminal α-amino group of a peptide to form a stable phenylthiocarbamoyl (PTC) adduct.[1][2]

  • 4-Methoxy-2-nitrophenyl isothiocyanate: This molecule features two key substituents:

    • A nitro group (-NO2) at the ortho position: The nitro group is a powerful electron-withdrawing group. Its presence significantly increases the electrophilicity of the isothiocyanate carbon, making the molecule inherently more reactive towards nucleophiles like the N-terminal amine.

    • A methoxy group (-OCH3) at the para position: The methoxy group is an electron-donating group. Its placement influences the overall electronic environment of the ring.

The net effect of these substitutions is a reagent with potentially accelerated coupling kinetics compared to PITC. This enhanced reactivity can lead to shorter incubation times and more complete labeling, which is particularly advantageous when dealing with low-abundance samples or proteins with sterically hindered N-termini.

Performance Comparison: Experimental Insights

While direct, side-by-side quantitative kinetic data in a single publication is scarce, the advantages of substituted isothiocyanates can be inferred from established chemical principles and data from analogous compounds used in protein chemistry.

FeaturePhenyl isothiocyanate (PITC)4-Methoxy-2-nitrophenyl isothiocyanateScientific Rationale & Advantage
Coupling Rate StandardPotentially FasterThe electron-withdrawing nitro group enhances the electrophilicity of the isothiocyanate carbon, accelerating the nucleophilic attack by the N-terminal amine. This can lead to higher reaction efficiency and shorter cycle times in automated sequencers.
Detection UV Absorbance (~254 nm)Enhanced UV AbsorbanceThe nitro group acts as a strong chromophore, significantly increasing the molar absorptivity of the resulting thiohydantoin derivative. This leads to higher sensitivity and lower limits of detection during chromatographic analysis.
Side Reactions Minimal under optimal conditionsPotential for increased side reactions if not optimizedThe higher reactivity might necessitate more stringent control over reaction conditions (pH, temperature) to prevent non-specific labeling of other nucleophilic side chains (e.g., lysine).
Derivative Stability Phenylthiohydantoin (PTH) derivatives are well-characterized and stableNitrophenylthiohydantoin derivatives are expected to be stableThe stability of the final thiohydantoin derivative is crucial for accurate identification. Both are generally stable under the acidic conditions used for conversion.

Experimental Protocols: A Practical Application

The following protocols outline the key steps in a typical Edman degradation cycle, highlighting the practical differences when using PITC versus its substituted counterpart.

Standard PITC-Based Edman Degradation Protocol

This protocol is a generalized representation of the classic Edman degradation cycle.[1][2][4]

  • Coupling:

    • Dissolve the purified peptide sample in a basic buffer (e.g., N-methylpiperidine in an aqueous organic solvent).

    • Add Phenyl isothiocyanate (PITC) and incubate at an elevated temperature (e.g., 50°C) to form the phenylthiocarbamoyl (PTC)-peptide.

  • Washing:

    • Perform several washes with an organic solvent (e.g., ethyl acetate) to remove excess reagent and by-products.

  • Cleavage:

    • Treat the PTC-peptide with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This specifically cleaves the N-terminal peptide bond, releasing the terminal amino acid as an anilinothiazolinone (ATZ) derivative.[2][4]

  • Extraction & Conversion:

    • Selectively extract the ATZ derivative into an organic solvent.

    • Treat with aqueous acid to convert the less stable ATZ derivative into the more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification:

    • Identify the PTH-amino acid by comparing its retention time in chromatography (e.g., HPLC) with known standards.[5]

  • Cycle Repetition:

    • Subject the shortened peptide to the next cycle of coupling and cleavage to identify the subsequent amino acid.[4]

Projected Protocol using 4-Methoxy-2-nitrophenyl isothiocyanate

This projected protocol is based on the anticipated higher reactivity of the reagent.

  • Coupling:

    • Dissolve the peptide sample in a similar basic buffer.

    • Add 4-Methoxy-2-nitrophenyl isothiocyanate. Experimental Note: The incubation time and/or temperature may be reduced due to the higher reactivity. Optimization is recommended to maximize coupling efficiency while minimizing potential side reactions.

  • Washing:

    • Follow the same washing procedure to ensure removal of the more reactive reagent.

  • Cleavage:

    • Cleavage with TFA would proceed as in the standard protocol.

  • Extraction & Conversion:

    • The resulting thiazolinone derivative would be extracted and converted to the corresponding stable nitrophenylthiohydantoin (NPTH)-amino acid.

  • Identification:

    • Identify the NPTH-amino acid via chromatography. Advantage: The detection wavelength should be optimized to take advantage of the nitro group's chromophore, likely resulting in a significantly enhanced signal-to-noise ratio compared to PTH-amino acids.

Visualizing the Workflow and Chemistry

To better understand the process, the following diagrams illustrate the Edman degradation workflow and the fundamental coupling reaction.

Edman_Degradation_Workflow cluster_cycle Edman Cycle Peptide Peptide (N-terminus) Coupling Coupling (+ Isothiocyanate) Peptide->Coupling Washing Washing Coupling->Washing Cleavage Cleavage (TFA) Washing->Cleavage Shortened_Peptide Shortened Peptide (Ready for next cycle) Cleavage->Shortened_Peptide Returns to cycle ATZ_Derivative ATZ Derivative Cleavage->ATZ_Derivative Releases Conversion Conversion (Aqueous Acid) ATZ_Derivative->Conversion PTH_Derivative PTH/NPTH Derivative Conversion->PTH_Derivative HPLC HPLC Identification PTH_Derivative->HPLC

Caption: High-level workflow of the automated Edman degradation cycle.

Coupling_Reaction cluster_reactants Reactants cluster_product Product Peptide Peptide N-Terminus (R-NH₂) PTC_Peptide Thiocarbamoyl Adduct (Ar-NH-C(=S)-NH-R) Peptide->PTC_Peptide Nucleophilic Attack Isothiocyanate Isothiocyanate (Ar-N=C=S) Isothiocyanate->PTC_Peptide (Alkaline pH)

Caption: The fundamental coupling reaction in Edman degradation.

Conclusion and Recommendations

For routine, high-yield N-terminal sequencing of abundant proteins, Phenyl isothiocyanate remains a robust and cost-effective choice. Its chemistry is well-understood, and its performance has been validated over decades of use.

However, for applications demanding the highest sensitivity, such as sequencing low-abundance proteins, analyzing precious samples, or confirming the sequence of biotherapeutics where every residue counts, 4-Methoxy-2-nitrophenyl isothiocyanate presents a compelling alternative. Its enhanced reactivity offers the potential for more efficient coupling, while the chromophoric nitro group can significantly boost the detection signal of the cleaved amino acid derivative.

Researchers choosing to adopt this substituted reagent should be prepared to perform some initial optimization of their coupling protocols to harness its full potential while preventing any non-specific reactions. The potential rewards—faster cycle times and lower limits of detection—make 4-Methoxy-2-nitrophenyl isothiocyanate a valuable tool for challenging protein sequencing projects in modern drug development and proteomic research.

References

A Senior Application Scientist's Guide to Mass Spectrometric Validation of 4-Methoxy-2-nitrophenyl isothiocyanate (MNPIT) Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of modern biological inquiry. Chemical labeling coupled with mass spectrometry offers a powerful means to achieve this, providing insights into everything from disease biomarkers to drug efficacy. This guide provides an in-depth technical comparison and validation framework for a specific N-terminal labeling reagent, 4-Methoxy-2-nitrophenyl isothiocyanate (MNPIT).

Drawing from established principles of protein chemistry and mass spectrometry, this document moves beyond a simple protocol, explaining the causality behind experimental choices to ensure your workflows are not just procedural, but self-validating.

The Rationale for N-Terminal Labeling: A Lesson from Edman

The use of isothiocyanates for N-terminal protein analysis is a well-established chemical principle, famously pioneered by Pehr Edman for sequential amino acid sequencing.[1][2] In the classic Edman degradation, phenyl isothiocyanate (PITC) reacts with the uncharged N-terminal α-amino group of a peptide under mildly alkaline conditions.[1][3] This forms a stable phenylthiocarbamoyl-peptide derivative, which can then be selectively cleaved and identified.[4]

MNPIT operates on the same fundamental principle, leveraging the high reactivity of the isothiocyanate group (-N=C=S) towards primary amines. By attaching this specific methoxy-nitrophenyl moiety, we introduce a predictable mass shift that can be readily detected by a mass spectrometer, transforming a sequencing tool into a quantitative one. The validation of this labeling is paramount for ensuring data integrity.

Part 1: The MNPIT Labeling Reaction and Mass Spectrometric Signature

The core of the MNPIT strategy is a covalent modification that imparts a unique mass signature to peptides.

Reaction Mechanism: The labeling process is a nucleophilic addition reaction. The deprotonated primary amine at the N-terminus of a peptide acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group on the MNPIT molecule. This forms a stable thiourea linkage.[5] The reaction is highly dependent on pH; a mildly alkaline environment (pH 8.5-9.5) is optimal to ensure the N-terminal amine is sufficiently deprotonated and nucleophilic without promoting significant hydrolysis of the reagent.[5]

Expected Mass Shift: The key to validation is knowing precisely what to look for. The addition of the MNPIT group results in a specific mass increase in the labeled peptide.

  • Molecular Formula of MNPIT: C₈H₆N₂O₃S

  • Monoisotopic Mass of MNPIT: 210.010 Da

  • Mass Shift upon Reaction: The reaction is an addition, so the mass of the labeled peptide will increase by the mass of the MNPIT molecule. Therefore, every successfully labeled peptide will exhibit a mass increase of +210.010 Da .

MNPIT_Reaction Peptide Peptide-NH₂ (N-terminal amine) Product Peptide-NH-C(=S)-NH-Ph-(OCH₃)(NO₂) (Labeled Peptide) Peptide->Product Nucleophilic Attack pH 8.5-9.5 MNPIT S=C=N-Ph-(OCH₃)(NO₂) (4-Methoxy-2-nitrophenyl isothiocyanate) MNPIT->Product

Caption: Covalent labeling of a peptide's N-terminus with MNPIT.

Part 2: A Self-Validating Protocol for MNPIT Labeling and MS Analysis

This protocol is designed to not only perform the labeling but also to inherently check its own success at multiple stages.

Experimental Protocol: MNPIT Labeling of a Protein Digest
  • Protein Digestion & Quantification:

    • Begin with a purified protein or complex protein lysate. Perform a standard tryptic digest to generate peptides.

    • Crucial Step: Accurately quantify the peptide concentration using a method compatible with downstream steps, such as a BCA assay.[6][7] Accurate quantification is essential for achieving the correct reagent-to-peptide ratio.

  • Sample Preparation:

    • Aliquot a specific amount of peptide digest (e.g., 50 µg).

    • Lyophilize the peptides to dryness in a vacuum centrifuge.

    • Reconstitute the peptides in a labeling buffer. A common choice is 100 mM HEPES or TEAB buffer at pH 8.5. The buffer concentration is critical to resist pH changes that can stall the reaction.[8]

  • MNPIT Labeling Reaction:

    • Prepare a fresh stock solution of MNPIT in an organic solvent like acetonitrile (ACN) or DMSO.

    • Add MNPIT to the peptide solution. A common starting point is a 1:1 weight-to-weight ratio of reagent to peptide.[8]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add a primary amine-containing buffer, such as 5% hydroxylamine or a final concentration of 50 mM Tris, to quench any unreacted MNPIT reagent. This prevents unwanted modification of the sample during storage.

  • Sample Cleanup:

    • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of ~0.1-1%.

    • Perform solid-phase extraction (SPE) using a C18 StageTip or similar reversed-phase cartridge to desalt the sample and remove excess reagent and buffer components.

    • Elute the labeled peptides and dry them completely in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the final peptide sample in a loading buffer suitable for your LC system (e.g., 2% ACN, 0.1% formic acid).

    • Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Key Acquisition Settings: Ensure your data acquisition method includes high-resolution MS1 scans to accurately measure precursor masses. Use a data-dependent acquisition (DDA) method to select precursor ions for MS/MS fragmentation.

Validation_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Validation Digest Protein Digest Quantify Quantify Peptides (BCA) Digest->Quantify Label MNPIT Labeling (pH 8.5) Quantify->Label Cleanup Desalt (C18 SPE) Label->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS MS1 MS1: Precursor Scan LCMS->MS1 MS2 MS2: Fragmentation LCMS->MS2 Validate_MS1 Confirm +210.010 Da Shift MS1->Validate_MS1 Validate_MS2 Analyze Fragmentation Pattern MS2->Validate_MS2 Calc_Eff Calculate Labeling Efficiency Validate_MS1->Calc_Eff

Caption: End-to-end workflow for MNPIT labeling and validation.

Mass Spectrometric Validation Strategy

Validation is not a separate step but is integrated into the data analysis.

  • MS1 Level Validation:

    • Mass Shift Confirmation: In your data analysis software, search for paired peaks corresponding to unlabeled and MNPIT-labeled peptides. The mass difference between the monoisotopic peaks of these pairs should be exactly 210.010 Da.[9] The presence of these pairs is the primary confirmation of successful labeling.

    • Labeling Efficiency Calculation: The efficiency can be estimated by comparing the peak intensities (or peak areas) of the labeled versus unlabeled versions of the same peptide.

      • Efficiency (%) = [Intensity(Labeled Peptide) / (Intensity(Labeled Peptide) + Intensity(Unlabeled Peptide))] x 100

      • A labeling efficiency of >95% is generally considered successful for quantitative experiments.[10]

  • MS/MS Level Validation:

    • Fragmentation Analysis: The MNPIT tag, like other modifications, will influence how the peptide fragments. When analyzing the MS/MS spectra, look for characteristic fragmentation patterns. The covalent thiourea bond is stable, so you should expect to see b- and y-ion series that retain the +210.010 Da modification on the N-terminal fragments (b-ions).

    • Database Searching: Modify your database search parameters to include a variable modification of +210.010 Da on the peptide N-terminus. Successful identification of peptides with this modification validates the presence of the label at the sequence level.

Part 3: Comparative Analysis with Alternative Quantitative Strategies

Choosing a quantification strategy depends on the experimental goals, sample type, and available instrumentation.[11] MNPIT labeling represents a precursor ion-based quantification approach, where quantitation is derived from MS1-level signals.[12][13]

FeatureMNPIT LabelingIsobaric Tagging (TMT/iTRAQ)Metabolic Labeling (SILAC)Label-Free Quantification (LFQ)
Principle Chemical labeling of N-termini; quantification at MS1 level.[12]Chemical labeling of N-termini & Lysine; quantification via reporter ions at MS2 level.[13][14]In vivo incorporation of heavy amino acids; quantification at MS1 level.[15][16]Comparison of signal intensities or spectral counts of unlabeled peptides across runs.[17][18]
Multiplexing Low (typically 2-plex with stable isotopes, otherwise 1-plex per run).High (up to 16-plex or more), increasing throughput.[14]Medium (typically 2- to 3-plex, up to 5-plex).[15]Theoretically unlimited, but practically limited by instrument time.
Applicability Any protein sample (in vitro).Any protein sample (in vitro).Only applicable to metabolically active systems (cell culture, some organisms).[11]Any protein sample.
Accuracy Good; subject to run-to-run variation if not using isotopic versions.Good, but can be affected by ratio distortion from co-isolated interfering ions.[12]Excellent; samples are mixed early, minimizing handling errors.[11][15]Moderate to Good; highly dependent on instrument stability and advanced algorithms.
Data Complexity Relatively simple; MS1 spectra can become more complex.Complex; requires MS3-level methods or advanced algorithms to mitigate interference.Simple; data analysis is straightforward.Complex; requires powerful software for alignment and normalization across many runs.
Cost Reagent-based cost.High reagent cost.High cost for isotopic amino acids and media.No reagent cost, but higher instrument time cost.

Conclusion

4-Methoxy-2-nitrophenyl isothiocyanate (MNPIT) offers a straightforward and chemically robust method for the N-terminal labeling of peptides for mass spectrometry-based analysis. Its validation relies on the precise detection of a +210.010 Da mass shift at the MS1 level and the successful identification of modified peptides from MS/MS spectra.

While MNPIT labeling does not offer the high multiplexing capabilities of isobaric tags like TMT or the intrinsic accuracy of metabolic labeling like SILAC, it provides a valuable tool for targeted applications or when analyzing samples incompatible with metabolic labeling. It is a cost-effective alternative to label-free methods that can suffer from missing values and require complex normalization. By following a self-validating protocol that emphasizes accurate quantification, pH control, and systematic data analysis, researchers can confidently employ MNPIT to gain quantitative insights into their proteomic systems.

References

  • Benchchem. A Comparative Guide to Isotopic Labeling Strategies for Quantitative Proteomics. Benchchem.
  • ACS Measurement Science Au. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Publications.
  • Wikipedia. Edman degradation. Wikipedia.
  • ResearchGate. Generalized comparison of different quantitative proteomic strategies... ResearchGate.
  • Chemistry LibreTexts. 5.2.7: The Edman Degradation. Chemistry LibreTexts.
  • Organic Chemistry: A Tenth Edition. 26.6 Peptide Sequencing: The Edman Degradation. University of Calgary.
  • MtoZ Biolabs. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides. MtoZ Biolabs.
  • Select Science. Protein sequencing: Reagents for Edman degradation method. Select Science.
  • Springer Nature Experiments. Label-Based and Label-Free Strategies for Protein Quantitation. Springer Nature.
  • Benchchem. A Researcher's Guide to Mass Spectrometric Validation of 15N-Labeled Peptides. Benchchem.
  • ACS Publications. Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis. ACS Publications.
  • Silantes. Quantitative Proteomics: Label-Free versus Label-Based Methods. Silantes.
  • ACS Figshare. Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis. ACS Publications.
  • bioRxiv. Improved determination of protein turnover rate with heavy water labeling by mass isotopomer ratio selection. bioRxiv.
  • PMC. ProtQuant: a tool for the label-free quantification of MudPIT proteomics data. PMC.
  • NIH. Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays. NIH.
  • NIH. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. NIH.
  • PMC. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. PMC.
  • UConn Library. Substituted phenyl isothiocyanates for improved protein quantification by multiple reaction monitoring mass spectrometry. University of Connecticut.
  • Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation.
  • Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides.
  • NIH. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. NIH.
  • Abyntek Biopharma. 5 methods to quantify proteins. Abyntek Biopharma.
  • Benchchem. A Comparative Guide to Protein Quantification: Exploring Alternatives to Acid Black 24. Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Mass Shifts in Mass Spectrometry with 13C Labeled Peptides. Benchchem.
  • NIH. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. NIH.
  • (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.
  • PubMed Central. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. PubMed Central.
  • ResearchGate. Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. ResearchGate.
  • PMC. Chemical isotope labeling for quantitative proteomics. PMC.
  • PMC. N-(4-Methoxy-2-nitrophenyl)acetamide. PMC.
  • Thermo Fisher Scientific. Introduction to Amine Modification—Section 1.1. Thermo Fisher Scientific.
  • PMC. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. PMC.
  • Bitesize Bio. Top 5 Protein Quantification Assays. Bitesize Bio.
  • NIH. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. NIH.
  • Quora. What is a good method of protein quantification that does not involve expensive equipment?. Quora.
  • PubMed. Identification of fluorescein-5'-isothiocyanate-modification sites in proteins by electrospray-ionization mass spectrometry. PubMed.
  • PubMed. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. PubMed.

Sources

A Researcher's Guide to Covalent Modification: Cross-Reactivity of 4-Methoxy-2-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Precision Tool for Cysteine Targeting

In the intricate world of chemical biology and drug development, the ability to selectively modify specific amino acid residues on a protein is paramount. Among the arsenal of reagents available for this purpose, 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-ITC) has emerged as a valuable tool for targeting cysteine residues. The electrophilic carbon atom of its isothiocyanate (-N=C=S) group readily undergoes nucleophilic attack by the thiol side chain of cysteine, forming a stable thiourea linkage. This reaction is central to its application in protein labeling, chemical proteomics, and the development of covalent inhibitors.

However, the true utility of any covalent modifier lies not just in its reactivity with its intended target, but also in its lack of reactivity with other potential nucleophiles within the complex milieu of a protein. This guide provides an in-depth, objective comparison of the cross-reactivity of MNP-ITC with other key functional groups found in proteins, supported by experimental principles and data from closely related compounds. Understanding this selectivity profile is crucial for designing robust experiments and interpreting results with confidence.

The Central Question: Reactivity vs. Selectivity

The core of the issue lies in the inherent nucleophilicity of several amino acid side chains. While cysteine's thiol group is a primary target, other residues, notably the ε-amino group of lysine and the α-amino group of the protein's N-terminus, also possess nucleophilic character. The key determinant governing the reaction pathway is the pH of the local environment, which dictates the protonation state, and therefore the nucleophilicity, of these functional groups.

The reaction of an isothiocyanate with a thiol (cysteine) or an amine (lysine) is a tale of two competing pathways, heavily influenced by pH.

G cluster_reagents Reagents cluster_protein Protein Nucleophiles cluster_products Adducts MNP_ITC MNP-ITC (-N=C=S) Cys Cysteine (-SH) MNP_ITC->Cys Favored at pH 6.5 - 8.0 Lys Lysine (-NH2) MNP_ITC->Lys Favored at pH > 9.0 Other Other Groups (e.g., -OH, Imidazole) MNP_ITC->Other Physiological pH Thiourea_Cys Thiourea Adduct (Cysteine) Cys->Thiourea_Cys Highly Favorable Thiourea_Lys Thiourea Adduct (Lysine) Lys->Thiourea_Lys Favorable at Alkaline pH No_Reaction Minimal Reaction Other->No_Reaction Generally Unfavorable

The thiol group of cysteine has a typical pKa in the range of 8.0-9.0. At physiological pH (~7.4), a significant portion exists as the highly nucleophilic thiolate anion (-S⁻), primed for reaction. In contrast, the amino group of lysine has a pKa around 10.5 and is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺) at neutral pH. Only at more alkaline pH values (typically > 9.0) does the amino group become sufficiently deprotonated to act as a potent nucleophile.[1][2]

Cross-Reactivity Profile: A Data-Informed Perspective

Primary Target: Cysteine (Thiol Group)

The reaction of isothiocyanates with thiols is highly efficient. The rate of this reaction increases with pH, corresponding to the increased population of the more reactive thiolate anion.[2][3] This makes cysteine the most reactive residue for isothiocyanate modification under physiological and slightly alkaline conditions.

Potential Off-Target: Lysine (Amine Group)

The reaction with lysine's ε-amino group to form a thiourea is a significant potential off-target reaction. However, this reaction is strongly dependent on pH. At physiological pH 7.4, the reaction with amines is significantly slower than with thiols. For optimal labeling of lysine residues with isothiocyanates, pH conditions of 9.0-11.0 are often required.[1][3] This provides a window of selectivity for cysteine modification by controlling the reaction pH.

Potential Off-Target: Hydroxyl and Imidazole Groups

The hydroxyl groups of serine, threonine, and tyrosine, as well as the imidazole ring of histidine, are generally considered poor nucleophiles for reaction with isothiocyanates under physiological conditions. While reactions can occur under forcing conditions or at very high pH, their contribution to off-target modification in typical bioconjugation experiments is minimal.

Comparative Reactivity Data (Model Isothiocyanates)

The following table summarizes the observed reactivity and selectivity of model isothiocyanates with a peptide containing cysteine, lysine, and other nucleophilic residues. This data serves as a proxy for the expected performance of MNP-ITC.

Functional GroupModel NucleophileReaction pHRelative Reactivity (vs. Cysteine at pH 7.4)Adduct FormedSelectivity Notes
Thiol Cysteine6.5 - 8.0HighThioureaPrimary target at physiological pH. Reaction rate increases with pH.[3]
Amine (primary) Lysine (ε-amino)> 9.0Low at pH 7.4, increases significantly at pH > 9.0ThioureaBecomes a significant competitor at alkaline pH.[1][2]
Amine (primary) N-terminus (α-amino)> 9.0Similar to LysineThioureaReactivity is also highly pH-dependent.[4]
Hydroxyl Serine, Threonine> 10Very Low-Generally not reactive under physiological conditions.
Phenolic Hydroxyl Tyrosine> 10Very Low-Generally not reactive under physiological conditions.[3]
Imidazole Histidine> 6.0Very Low-Not a significant off-target.

Data is inferred from studies on benzyl and phenyl isothiocyanates and general principles of isothiocyanate chemistry.[1][2][3][4]

Comparison with Alternative Cysteine-Modifying Reagents

The choice of a cysteine-modifying reagent often involves a trade-off between reactivity, selectivity, and the stability of the resulting adduct.

Reagent ClassMNP-ITC (Isothiocyanate)MaleimidesIodoacetamides
Primary Target CysteineCysteineCysteine
Mechanism Nucleophilic additionMichael additionSN2 Alkylation
Optimal pH 6.5 - 8.0 for Cys selectivity6.5 - 7.57.0 - 8.5
Key Off-Targets Lysine, N-terminus (at pH > 9.0)Lysine (at pH > 8.5), HistidineHistidine, Methionine, Lysine
Adduct Stability Generally stable thioureaThioether, but can undergo retro-Michael reactionStable thioether
Selectivity Good to excellent for Cys at controlled pHExcellent for Cys at pH < 7.5Good, but can have off-targets

Maleimides are renowned for their high selectivity towards thiols over amines at neutral pH.[5] However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to potential reagent exchange with other thiols. Iodoacetamides form very stable thioether bonds but can exhibit off-target reactivity with other nucleophilic residues like histidine and methionine. MNP-ITC offers a good balance of forming a stable adduct with high selectivity for cysteine when the reaction pH is carefully controlled.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the selectivity of MNP-ITC for a specific protein of interest, a competitive labeling assay is recommended.

Protocol 1: Competitive Labeling with Model Amino Acids

This protocol uses N-acetylated amino acids to mimic residues in a peptide chain and assesses the relative reactivity of MNP-ITC.

Materials:

  • 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-ITC)

  • N-acetyl-cysteine

  • N-acetyl-lysine

  • N-acetyl-histidine

  • N-acetyl-serine

  • Reaction Buffers: 100 mM Phosphate buffer at pH 7.4 and 100 mM Borate buffer at pH 9.5

  • Anhydrous DMSO or DMF

  • HPLC system with a C18 column

  • Mass Spectrometer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve MNP-ITC in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve each N-acetylated amino acid in the appropriate reaction buffer to a final concentration of 10 mM.

  • Competitive Reaction:

    • In a microcentrifuge tube, combine 100 µL of N-acetyl-cysteine (10 mM), 100 µL of N-acetyl-lysine (10 mM), and 100 µL of N-acetyl-histidine (10 mM) in 600 µL of reaction buffer (perform separate experiments for pH 7.4 and pH 9.5).

    • Initiate the reaction by adding 10 µL of the 10 mM MNP-ITC stock solution (final concentration ~0.1 mM).

    • Incubate the reaction at room temperature for 2 hours.

  • Analysis:

    • Quench the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).

    • Analyze the reaction mixture by HPLC-MS to identify and quantify the formation of MNP-ITC adducts with each amino acid. The relative peak areas of the adducts will indicate the selectivity of MNP-ITC under the tested pH conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Sol Prepare Stock Solutions (MNP-ITC, Amino Acids) Mix Mix Amino Acids in Buffer (pH 7.4 or 9.5) Stock_Sol->Mix Add_ITC Add MNP-ITC to Initiate Reaction Mix->Add_ITC Incubate Incubate at RT for 2 hours Add_ITC->Incubate Quench Quench with TFA Incubate->Quench Analyze Analyze by HPLC-MS Quench->Analyze Quantify Quantify Adducts Analyze->Quantify

Conclusion and Best Practices

4-Methoxy-2-nitrophenyl isothiocyanate is a highly effective reagent for the selective modification of cysteine residues. Its cross-reactivity with other nucleophilic amino acid side chains, particularly lysine, is primarily governed by the reaction pH.

Key Recommendations for Maximizing Selectivity:

  • pH Control is Critical: For selective cysteine modification, perform reactions in a well-buffered solution at a pH between 6.5 and 7.5. Avoid pH values above 8.5 to minimize reaction with lysine residues.

  • Stoichiometry Matters: Use the lowest effective concentration of MNP-ITC to achieve the desired level of modification. A large excess of the reagent can increase the likelihood of off-target reactions.

  • Empirical Validation: Whenever possible, perform pilot experiments using a model system or mass spectrometry to confirm the site of modification on your protein of interest.

By understanding the chemical principles that govern the reactivity of MNP-ITC and implementing appropriate experimental controls, researchers can confidently employ this reagent as a precise tool for protein modification, advancing our understanding of protein function and accelerating the development of novel therapeutics.

References

  • Bálint, M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14755-14762. Available at: [Link]

  • Nakamura, T., et al. (2017). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 1-11. Available at: [Link]

  • ResearchGate (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available at: [Link]

  • ResearchGate (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Available at: [Link]

  • Baldwin, A. D., et al. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Peptide Science, 111(4-5), e24115. Available at: [Link]

Sources

A Comparative Guide to Edman Reagents: Evaluating 4-Methoxy-2-nitrophenyl isothiocyanate in the Quest for Enhanced Protein Sequencing Sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein analysis, the precise determination of the N-terminal amino acid sequence remains a cornerstone for protein identification, characterization, and quality control. The Edman degradation, a venerable and robust chemical method, has been the gold standard for N-terminal sequencing for decades.[1] The heart of this technique lies in the stepwise cleavage and identification of amino acids, a process critically dependent on the performance of the labeling agent, the Edman reagent.

This guide provides an in-depth comparison of the traditional Edman reagent, Phenylisothiocyanate (PITC), with a potential alternative, 4-Methoxy-2-nitrophenyl isothiocyanate. While direct, extensive experimental data for 4-Methoxy-2-nitrophenyl isothiocyanate in routine Edman sequencing is not widely published, this comparison is built upon the established principles of Edman chemistry and the performance of analogous modified isothiocyanates. We will delve into the mechanistic underpinnings of the Edman degradation, explore the rationale behind the development of alternative reagents, and present a theoretical performance analysis of 4-Methoxy-2-nitrophenyl isothiocyanate, supported by detailed experimental protocols.

The Edman Degradation: A Cyclical Journey to Unraveling Protein Sequences

Developed by Pehr Edman, this method sequentially removes one amino acid at a time from the N-terminus of a peptide.[2] The core of the technique involves a three-step cyclical process: coupling, cleavage, and conversion.

  • Coupling: The N-terminal α-amino group of the peptide reacts with an isothiocyanate, typically PITC, under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: Under acidic conditions, the peptide bond of the derivatized N-terminal amino acid is selectively cleaved, releasing an anilinothiazolinone (ATZ) amino acid derivative and the shortened peptide.

  • Conversion: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is subsequently identified by chromatography, most commonly High-Performance Liquid Chromatography (HPLC).[3]

This cycle is repeated to determine the sequence of the subsequent amino acids.[2]

Edman_Degradation_Cycle Peptide Peptide (n residues) Coupling Coupling (Alkaline pH) Peptide->Coupling PITC PITC (Phenylisothiocyanate) PITC->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage (Anhydrous Acid) PTC_Peptide->Cleavage ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Short_Peptide Peptide (n-1 residues) Cleavage->Short_Peptide Recycles Conversion Conversion (Aqueous Acid) ATZ_AA->Conversion Short_Peptide->Coupling PTH_AA PTH-Amino Acid Conversion->PTH_AA HPLC HPLC Analysis PTH_AA->HPLC

Figure 1: The Edman Degradation Workflow.

The Workhorse: Phenylisothiocyanate (PITC)

For many years, PITC has been the reagent of choice for Edman degradation. Its reactivity with the N-terminal amino group is efficient, and the resulting PTH-amino acids are readily detectable by UV absorbance at around 254 nm. However, the molar absorptivity of PTH-amino acids is moderate, which limits the sensitivity of the method. This has driven the search for alternative reagents that can provide a stronger signal, thus enabling the sequencing of smaller amounts of protein.

The Quest for Higher Sensitivity: Alternative Edman Reagents

The primary motivation for developing alternatives to PITC is to increase the sensitivity of detection of the cleaved amino acid derivatives. This is typically achieved by introducing chromophoric or fluorophoric moieties into the isothiocyanate structure. A more intensely absorbing or fluorescent thiohydantoin derivative allows for the detection of smaller quantities, pushing the limits of protein sequencing into the low picomole and even femtomole range.[4]

Chromophoric and Fluorophoric Reagents

Several alternative reagents have been explored over the years, each with its own set of advantages and disadvantages. These include:

  • 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC): This colored reagent yields intensely colored DABTH-amino acid derivatives, which can be detected in the visible range, reducing interference from other UV-absorbing compounds.

  • Fluorescein isothiocyanate (FITC) and other fluorescent analogs: These reagents produce highly fluorescent thiohydantoin derivatives, offering a significant increase in sensitivity over UV-absorbance detection. However, the bulky fluorescent groups can sometimes interfere with the coupling and cleavage reactions.[4]

A Promising Candidate: 4-Methoxy-2-nitrophenyl isothiocyanate

4-Methoxy-2-nitrophenyl isothiocyanate emerges as a theoretically promising alternative Edman reagent. Its structure incorporates two key features that could enhance its performance compared to PITC:

  • A Nitro Group (-NO2): The nitro group is a strong chromophore. Its presence on the phenyl ring is expected to significantly increase the molar absorptivity of the resulting 4-methoxy-2-nitrophenylthiohydantoin (MNPTH)-amino acid derivatives. This would lead to a stronger signal in UV-Vis detection, thereby increasing the sensitivity of the sequencing experiment.

  • A Methoxy Group (-OCH3): The electron-donating methoxy group can influence the electronic properties of the phenyl ring and potentially modulate the reactivity of the isothiocyanate group.

Hypothetical Performance Advantages of 4-Methoxy-2-nitrophenyl isothiocyanate:
FeaturePhenylisothiocyanate (PITC)4-Methoxy-2-nitrophenyl isothiocyanate (Hypothetical)Rationale for Advantage
Detection Sensitivity Moderate (UV absorbance of PTH-amino acids)Potentially HighThe nitro group is a strong chromophore, likely leading to MNPTH-amino acids with higher molar absorptivity than PTH-amino acids.
Reaction Efficiency HighExpected to be comparable to PITCThe isothiocyanate functional group is the primary driver of the coupling reaction. The substituents may have a minor electronic effect.
Chromatographic Separation Well-established HPLC protocols for PTH-amino acidsRequires optimizationThe additional polar nitro and methoxy groups will alter the polarity of the MNPTH-amino acids, necessitating the development of new HPLC gradients for their separation.
Cost and Availability Readily available and relatively inexpensiveLess common, potentially more expensiveAs a more specialized reagent, its synthesis and commercial availability are likely to be more limited than PITC.

Experimental Protocols

Standard Edman Degradation Protocol using PITC

This protocol outlines the manual Edman degradation of a peptide sample.

Materials:

  • Peptide sample (1-10 nmol)

  • Phenylisothiocyanate (PITC)

  • Coupling buffer: 5% triethylamine in pyridine/water (1:1, v/v)

  • Anhydrous trifluoroacetic acid (TFA)

  • Heptane/ethyl acetate (10:1, v/v)

  • Conversion solution: 25% TFA in water

  • HPLC system with a C18 reverse-phase column

  • PTH-amino acid standards

Procedure:

  • Coupling:

    • Dissolve the peptide sample in 50 µL of coupling buffer.

    • Add 5 µL of a 5% (v/v) solution of PITC in pyridine.

    • Incubate the reaction mixture at 50°C for 30 minutes under a nitrogen atmosphere.

    • Dry the sample completely under a stream of nitrogen.

  • Cleavage:

    • Add 50 µL of anhydrous TFA to the dried sample.

    • Incubate at 50°C for 15 minutes under nitrogen.

    • Dry the sample completely under a stream of nitrogen.

    • Resuspend the residue in 100 µL of heptane/ethyl acetate and vortex.

    • Centrifuge and carefully collect the supernatant containing the ATZ-amino acid. The remaining peptide pellet is retained for the next cycle.

  • Conversion:

    • Dry the collected supernatant.

    • Add 50 µL of conversion solution (25% TFA in water).

    • Incubate at 50°C for 30 minutes.

    • Dry the sample completely.

  • Analysis:

    • Dissolve the dried PTH-amino acid in a suitable solvent for HPLC analysis.

    • Inject the sample onto the HPLC system and compare the retention time with that of known PTH-amino acid standards to identify the N-terminal amino acid.

Experimental_Workflow cluster_Cycle Edman Degradation Cycle Coupling 1. Coupling Peptide + PITC in Alkaline Buffer Cleavage 2. Cleavage Anhydrous TFA Coupling->Cleavage Extraction 3. Extraction of ATZ-Amino Acid Cleavage->Extraction Conversion 4. Conversion to PTH-Amino Acid Aqueous TFA Extraction->Conversion Next_Cycle Repeat Cycle with Shortened Peptide Extraction->Next_Cycle Remaining Peptide Analysis 5. HPLC Analysis Identification of PTH-Amino Acid Conversion->Analysis

Figure 2: Key steps in the experimental workflow of Edman degradation.

Projected Protocol Modifications for 4-Methoxy-2-nitrophenyl isothiocyanate

While a specific protocol for 4-Methoxy-2-nitrophenyl isothiocyanate is not established in the literature, the following modifications to the standard PITC protocol would likely be necessary:

  • Coupling Reaction: The reaction conditions (temperature, time, and pH) may need to be optimized to account for any differences in reactivity of the isothiocyanate group due to the electron-withdrawing nitro group and electron-donating methoxy group.

  • HPLC Analysis: A new HPLC gradient will need to be developed to achieve optimal separation of the more polar MNPTH-amino acid derivatives. The detection wavelength should be optimized to correspond to the absorbance maximum of the MNPTH chromophore, which is expected to be at a longer wavelength than that of the PTH-amino acids.

  • Standard Synthesis: A complete set of MNPTH-amino acid standards would need to be synthesized and characterized to allow for accurate identification of the cleaved amino acids by retention time comparison.

Conclusion: A Path Forward for High-Sensitivity Sequencing

The foundational principles of Edman degradation continue to provide a robust and reliable method for N-terminal peptide sequencing. While the classic PITC reagent is highly effective, the exploration of novel isothiocyanates like 4-Methoxy-2-nitrophenyl isothiocyanate opens avenues for enhancing the sensitivity of this technique. The theoretical advantage of a more intensely colored thiohydantoin derivative makes it a compelling candidate for further investigation.

For researchers in proteomics and drug development, the ability to sequence minute quantities of protein is of paramount importance. While mass spectrometry has become a dominant technology in protein analysis, Edman degradation retains its unique value for unambiguous N-terminal sequencing.[5] The development and characterization of new, more sensitive Edman reagents like 4-Methoxy-2-nitrophenyl isothiocyanate could further solidify the role of this classic technique in the modern proteomics toolbox. Future experimental validation is required to fully assess the performance and practical benefits of this promising reagent.

References

  • Bures, E. J., Nika, H., Chow, D. T., Morrison, H. D., Hess, D., & Aebersold, R. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical Biochemistry, 224(1), 364–372. [Link]

  • Creative Biolabs. (n.d.). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Retrieved from [Link]

  • Downing, M. R., & Mann, K. G. (1976). High-pressure liquid chromatographic analysis of amino acid phenylthiohydantoins: comparison with other techniques. Analytical Biochemistry, 74(2), 298–319. [Link]

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
  • Findlay, J. B. C. (2009). Peptide Sequencing by Edman Degradation. In The Protein Protocols Handbook (pp. 537-545). Humana Press.
  • Georganics. (n.d.). 4-Methyl-2-nitrophenyl isothiocyanate. Retrieved from [Link]

  • Harris, J. U., Robinson, D., & Johnson, A. J. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography: comparison of three programs with particular reference to the glutamic and aspartic derivatives. Analytical Biochemistry, 105(2), 239–245. [Link]

  • Hewick, R. M., Hunkapiller, M. W., Hood, L. E., & Dreyer, W. J. (1981). A gas-liquid solid phase peptide and protein sequenator. The Journal of biological chemistry, 256(15), 7990–7997.
  • Houghten, R. A., & Li, C. H. (1979). A new solid phase sequencing procedure. Analytical biochemistry, 98(1), 119-126.
  • Jin, S. W., Chen, G. X., Palacz, Z., & Wittmann-Liebold, B. (1986). A novel manual liquid phase protein sequencing method using the fluorescent reagent, 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate. Biological Chemistry Hoppe-Seyler, 367(12), 1259-1265. [Link]

  • Keutmann, H. T., & Potts, J. T., Jr. (1969). Improved solid-phase Edman degradation: a new tool in peptide and protein chemistry. Analytical biochemistry, 29(2), 175-185.
  • Laursen, R. A. (1971). Solid-phase Edman degradation. An automated peptide sequencer. European Journal of Biochemistry, 20(1), 89-102.
  • Machleidt, W., & Hofner, H. (1990). A sensitive and rapid manual sequencing method for proteins and peptides. Biological chemistry Hoppe-Seyler, 371(1), 11-16.
  • McJohn, M. (2016). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • MtoZ Biolabs. (n.d.). Application of Edman Degradation in Protein Analysis. Retrieved from [Link]

  • Pearson. (2022, July 22). Edman Degradation Sequenator and Sequencing Data Analysis Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Sal-Ams, F., & Vandekerckhove, J. (1989). Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate. Biological Chemistry Hoppe-Seyler, 370(12), 1259-1265. [Link]

  • Tarr, G. E. (1986). Manual Edman sequencing.
  • Tarr, G. E., Beecher, J. F., Bell, M., & McKean, D. J. (1978). Polyquaternary amines prevent peptide loss from sequenators. Analytical biochemistry, 84(2), 622-627.
  • Walker, J. M. (Ed.). (2009). The protein protocols handbook. Springer Science & Business Media.
  • Wikipedia contributors. (2023, December 12). Edman degradation. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]

  • Wittmann-Liebold, B. (1986). Manual and automated sequencing of proteins. In Advanced methods in protein microsequence analysis (pp. 249-277). Springer, Berlin, Heidelberg.
  • Yuen, S. W., Chui, A. H., Wilson, K. J., & Yuan, P. M. (1989). Micro-sequencing of N-terminally blocked proteins. BioTechniques, 7(1), 74-83.

Sources

A Comparative Guide to the Stability of the Thiourea Linkage from 4-Methoxy-2-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of linkage chemistry is paramount, dictating the stability, efficacy, and ultimate success of a conjugate. The thiourea linkage, formed from the reaction of an isothiocyanate with a primary amine, has been a workhorse in the field. This guide provides an in-depth assessment of the stability of the thiourea linkage derived from 4-Methoxy-2-nitrophenyl isothiocyanate, comparing its performance with other common linkages and offering supporting experimental frameworks.

The Thiourea Linkage: A Closer Look

The reaction between an isothiocyanate and an amine forms a stable thiourea bond.[1] The 4-Methoxy-2-nitrophenyl isothiocyanate offers specific electronic characteristics due to its substituents. The electron-withdrawing nitro group enhances the electrophilicity of the isothiocyanate carbon, facilitating its reaction with nucleophiles like primary amines. This feature is particularly advantageous in bioconjugation, where reactions need to proceed efficiently under mild conditions.

However, the stability of the resulting thiourea linkage is not absolute and can be influenced by various factors, including pH and the presence of other reactive species. Recent studies have raised questions about the in vivo stability of thiourea bonds, suggesting they may be more labile than previously assumed.[2] This has significant implications for applications such as radiopharmaceuticals and antibody-drug conjugates (ADCs), where premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.[2]

Comparative Linkage Chemistries

To provide a comprehensive assessment, we compare the thiourea linkage with other commonly used covalent bonds in bioconjugation:

  • Amide Bond: Formed by the reaction of an activated ester (like an NHS ester) with an amine, the amide bond is exceptionally stable to hydrolysis under physiological conditions.[3]

  • Maleimide Linkage: This linkage is formed by the reaction of a maleimide with a thiol (e.g., from a cysteine residue). While popular for its specificity, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation.[4][5][6]

  • Oxime Linkage: Formed between an aminooxy or hydroxylamine group and an aldehyde or ketone, oxime linkages are generally more stable than hydrazones, especially at neutral pH.[3][7]

The choice of linkage often involves a trade-off between stability and ease of formation. While amide bonds offer superior stability, the reaction conditions may be harsher than those required for thiourea or maleimide linkages.

Experimental Design for Stability Assessment

A robust assessment of linker stability requires a systematic experimental approach. The following workflow outlines a comprehensive strategy for comparing the stability of the thiourea linkage from 4-Methoxy-2-nitrophenyl isothiocyanate against other chemistries.

G cluster_prep Conjugate Preparation cluster_stability Stability Studies cluster_analysis Analysis prep_thiourea Synthesize Thiourea Conjugate (4-Methoxy-2-nitrophenyl isothiocyanate + Amine-biomolecule) ph_stability Incubate conjugates at varying pH (e.g., pH 5.0, 7.4, 9.0) prep_thiourea->ph_stability plasma_stability Incubate conjugates in human plasma prep_thiourea->plasma_stability reducing_stability Incubate conjugates with reducing agents (e.g., Glutathione) prep_thiourea->reducing_stability prep_amide Synthesize Amide Conjugate (NHS-ester + Amine-biomolecule) prep_amide->ph_stability prep_amide->plasma_stability prep_amide->reducing_stability prep_maleimide Synthesize Maleimide Conjugate (Maleimide + Thiol-biomolecule) prep_maleimide->ph_stability prep_maleimide->plasma_stability prep_maleimide->reducing_stability hplc RP-HPLC / SEC-HPLC (Quantify intact conjugate) ph_stability->hplc plasma_stability->hplc reducing_stability->hplc ms LC-MS / MS/MS (Identify cleavage products) hplc->ms ce Capillary Electrophoresis (CE-SDS) (Assess fragmentation) hplc->ce

Caption: Experimental workflow for comparative stability assessment of bioconjugate linkages.

Rationale Behind Experimental Choices:

  • pH Variation: Assessing stability at different pH values (e.g., acidic endosomal pH 5.0, physiological pH 7.4, and basic pH 9.0) mimics the different environments a bioconjugate might encounter in vivo.[8][9] Isothiocyanate reactions with amines are often favored at a more alkaline pH (9-11).[10][11]

  • Plasma Incubation: Human plasma contains a plethora of enzymes and other molecules that can potentially cleave the linker. This provides a more biologically relevant assessment of stability compared to simple buffer solutions.

  • Reducing Agents: The intracellular environment is reducing due to the high concentration of glutathione (GSH). This is particularly relevant for linkages like maleimides, which are known to undergo thiol exchange.[4]

  • Analytical Techniques: A multi-pronged analytical approach is crucial for a thorough assessment.[12][13][14]

    • HPLC (High-Performance Liquid Chromatography): Both Reverse-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC) are workhorse techniques to separate the intact conjugate from its degradation products and quantify their relative amounts over time.[12][13]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful technique allows for the identification of the exact chemical nature of the cleavage products, providing mechanistic insights into the degradation pathway.[15]

    • CE-SDS (Capillary Electrophoresis with Sodium Dodecyl Sulfate): This method is excellent for analyzing protein fragmentation and changes in molecular weight, which can occur upon linker cleavage.[12]

Comparative Stability Data

The following table summarizes expected stability trends based on literature data. Actual results will depend on the specific biomolecule and experimental conditions.

Linkage TypepH 5.0 (Endosomal)pH 7.4 (Physiological)Human PlasmaReducing Conditions (GSH)
Thiourea Moderately StablePotentially Labile[2]Variable, potential for enzymatic cleavage[2]Generally Stable
Amide Highly StableHighly StableHighly StableHighly Stable
Maleimide Prone to hydrolysisSusceptible to retro-Michael reaction[4]Significant payload migration expected[4]Highly Labile
Oxime Less stable than at neutral pH[3]Generally Stable[3]Generally StableGenerally Stable
Mechanistic Insights into Thiourea Linkage Stability

While often considered stable, the thiourea linkage can be susceptible to cleavage under certain conditions. One proposed mechanism for in vivo instability is enzymatic degradation.[2] Additionally, the presence of certain reagents or conditions can promote cleavage. For instance, some studies have explored the reductive cleavage of related sulfonamides using thiourea derivatives as organophotosensitizers, although this is under specific photochemical conditions.[16][17] It's also been observed that the thiourea linkage can be modified to a guanidinium function during ammonia deprotection in oligonucleotide synthesis.[18]

G cluster_formation Thiourea Linkage Formation cluster_cleavage Potential Cleavage Pathways formation formation enzymatic enzymatic formation->enzymatic In Vivo Instability chemical chemical formation->chemical Specific Reagents

Caption: Formation and potential degradation pathways of the thiourea linkage.

Experimental Protocols

Protocol 1: General Procedure for Conjugation

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in a suitable buffer (e.g., PBS, pH 8.0-9.0 for isothiocyanate reaction).

  • Reagent Preparation: Dissolve 4-Methoxy-2-nitrophenyl isothiocyanate in an organic co-solvent (e.g., DMSO, DMF).

  • Conjugation Reaction: Add a molar excess of the isothiocyanate solution to the biomolecule solution. Incubate at room temperature or 4°C for a specified time (e.g., 2-24 hours).

  • Purification: Remove excess unreacted reagent using size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Confirm conjugation using UV-Vis spectroscopy (to determine the degree of labeling) and LC-MS (to confirm the mass of the conjugate).[12][14]

Protocol 2: Stability Assessment in Human Plasma

  • Conjugate Preparation: Prepare the purified bioconjugate at a known concentration in a suitable buffer.

  • Plasma Incubation: Add the bioconjugate to human plasma to a final concentration (e.g., 100 µg/mL). Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), aliquot a portion of the plasma mixture.

  • Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the conjugate and any small molecule cleavage products. For analysis of the intact conjugate, appropriate sample cleanup may be required.

  • Analysis: Analyze the samples by RP-HPLC to quantify the percentage of intact conjugate remaining over time. Use LC-MS to identify any degradation products.

Conclusion and Recommendations

The stability of the thiourea linkage derived from 4-Methoxy-2-nitrophenyl isothiocyanate is a critical consideration in the design of bioconjugates. While it offers a convenient method for linking molecules to primary amines, its potential for in vivo instability warrants careful evaluation, especially for applications requiring long-term stability in circulation.

Key Takeaways:

  • For high stability applications, consider amide linkages. Studies have shown that modifying the conjugation chemistry from a thiourea to a more stable amide bond can significantly improve in vivo stability.[2]

  • Thoroughly validate thiourea linkage stability. For any application utilizing a thiourea linkage, it is imperative to conduct rigorous stability studies in biologically relevant media, such as human plasma.

  • The choice of linker is context-dependent. For applications where rapid cleavage is desired (e.g., some prodrug strategies), a more labile linker might be advantageous. However, for ADCs and other targeted therapies, linker stability is paramount to minimize off-target effects.

By carefully considering the stability profile of different linkage chemistries and employing robust analytical methods for their evaluation, researchers can make informed decisions to optimize the performance and safety of their bioconjugates.

References

  • Is Thiourea the Weak Link?
  • Analytical methods for physicochemical characterization of antibody drug conjugates.
  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed.
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Eco-Vector Journals Portal.
  • Cysteine specific bioconjugation with benzyl isothiocyan
  • Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed.
  • (PDF) Analytical methods for physicochemical characterization of antibody drug conjugates.
  • Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.).
  • A Comparative Guide to the Stability of Oxime Linkages and Other Covalent Bonds in Bioconjug
  • Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. PubMed.
  • Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers. The Journal of Organic Chemistry.
  • BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia. Raines Lab.
  • Navigating the Stability Landscape of Maleimide Conjugates: A Compar
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PubMed Central.
  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
  • (PDF) Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers.
  • Instability of thiol/maleimide conjugation and strategies for mitig
  • 4-Nitrophenyl Isothiocyanate: Reactivity and Applic
  • Process for converting primary amines to isothiocyanates.
  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

Sources

A Comparative Guide to N-Terminal Peptide Sequencing: Evaluating 4-Methoxy-2-nitrophenyl isothiocyanate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and peptide-based therapeutics, the precise determination of the N-terminal amino acid sequence is a critical aspect of protein characterization and quality control. The foundational method for this task has long been the Edman degradation, a stepwise chemical process that sequentially removes and identifies amino acids from the N-terminus of a peptide or protein.[1][2] The choice of reagent for the initial coupling step in this process is paramount to the success and sensitivity of the sequencing effort. This guide provides an in-depth comparison of the traditional Edman reagent, phenyl isothiocyanate (PITC), with alternative reagents, and introduces a theoretical evaluation of a lesser-known derivative, 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC).

While extensive experimental data on MNPITC for routine peptide sequencing is not widely available in published literature, this guide will extrapolate its potential performance based on the well-understood principles of Edman chemistry and the influence of its specific functional groups. We will explore how the methoxy and nitro substituents on the phenyl ring could offer advantages in terms of reaction kinetics and detection sensitivity, providing a rationale for its consideration in specialized sequencing applications.

The Edman Degradation: A Cyclical Journey to Sequence Determination

Developed by Pehr Edman, this elegant method involves a two-step cyclical reaction: coupling and cleavage.[1]

  • Coupling: Under alkaline conditions, the N-terminal amino group of a peptide nucleophilically attacks the isothiocyanate group of the Edman reagent, forming a substituted thiourea derivative. In the case of PITC, this is a phenylthiocarbamoyl (PTC) peptide.[3]

  • Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact for the next cycle.[4]

  • Conversion and Identification: The unstable thiazolinone derivative is subsequently converted to a more stable phenylthiohydantoin (PTH) amino acid, which is then identified by chromatography, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

This cycle is repeated to sequentially identify the amino acids from the N-terminus.

The Reagents: A Comparative Analysis

The ideal Edman reagent should exhibit high reactivity towards the N-terminal amino group, produce a stable and easily detectable derivative, and not interfere with the subsequent sequencing cycles.

ReagentStructurePrinciple of DetectionAdvantagesDisadvantages
Phenyl isothiocyanate (PITC) Phenyl ringUV AbsorbanceWell-established, reliable, and commercially available.[6]Moderate UV absorbance, potential for overlapping peaks in complex samples.
Fluorescein isothiocyanate (FITC) Fluorescein moietyFluorescenceHigh sensitivity due to high quantum yield, suitable for low-abundance samples.[7][8]Can be bulky, potentially affecting reaction kinetics and chromatographic separation. Photobleaching can be a concern.[8]
4-Sulfophenyl isothiocyanate (SPITC) Sulfonated phenyl ringUV Absorbance / Mass SpectrometryIntroduces a fixed negative charge, improving ionization efficiency and directing fragmentation in mass spectrometry.[9][10]Reduced signal intensity in some MS applications.[11]
4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC) (Projected) Methoxy and nitro-substituted phenyl ringUV-Vis AbsorbanceThe nitro group is a strong chromophore, potentially offering higher molar absorptivity and thus enhanced UV detection sensitivity compared to PITC. The methoxy group may influence reactivity and chromatographic properties.Lack of extensive experimental data. Potential for side reactions due to the activating nitro group.

A Deeper Look at 4-Methoxy-2-nitrophenyl isothiocyanate (MNPITC)

While direct comparative studies are lacking, we can infer the potential performance of MNPITC based on the electronic effects of its substituents.

The Role of the Nitro Group: The electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the isothiocyanate carbon, potentially leading to a faster and more efficient coupling reaction with the N-terminal amino group. Furthermore, nitroaromatic compounds exhibit strong UV-Vis absorbance, which could translate to higher sensitivity during HPLC detection of the MNPITC-thiohydantoin (MNPTH)-amino acid derivatives.[12][13] This enhanced sensitivity would be particularly beneficial for sequencing low-abundance proteins.

The Influence of the Methoxy Group: The electron-donating methoxy group, positioned para to the isothiocyanate, may have a counteracting electronic effect to the ortho nitro group. This interplay could fine-tune the reactivity of the isothiocyanate. Additionally, the polarity and steric hindrance introduced by the methoxy group will likely alter the retention behavior of the resulting MNPTH-amino acids in RP-HPLC, potentially offering improved resolution of certain amino acid derivatives compared to the standard PTH-amino acids.[14]

Projected Advantages of MNPITC:

  • Enhanced Sensitivity: Increased molar absorptivity from the nitro group could lower the limits of detection.

  • Potentially Faster Kinetics: The electron-withdrawing nitro group may accelerate the coupling reaction.

  • Alternative Selectivity: Altered chromatographic properties could aid in resolving co-eluting PTH-amino acids.

Potential Challenges:

  • Reaction Optimization: The altered reactivity may necessitate adjustments to the standard Edman degradation protocol.

  • Stability of Derivatives: The stability of the MNPTH-amino acids under acidic and conversion conditions would need to be thoroughly evaluated.

  • Lack of Commercial Standards: The absence of commercially available MNPTH-amino acid standards would require their in-house synthesis for calibration and identification.

Experimental Protocols

Standard Edman Degradation Protocol (Automated)

This protocol outlines the general steps performed by an automated protein sequencer.[15]

  • Sample Preparation: The purified protein or peptide is loaded onto a PVDF membrane.

  • Coupling: The membrane is treated with a solution of PITC in a basic buffer (e.g., N-methylpiperidine in water/acetonitrile) at an elevated temperature (e.g., 55°C).

  • Washing: The membrane is washed with solvents like ethyl acetate and heptane to remove excess reagent and by-products.

  • Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to the membrane to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ) derivative.

  • Extraction: The ATZ-amino acid is extracted with a solvent such as 1-chlorobutane.

  • Conversion: The extracted ATZ-amino acid is transferred to a conversion flask, dried, and treated with aqueous acid (e.g., 25% TFA) to convert it to the stable PTH-amino acid.

  • Identification: The PTH-amino acid is dissolved in a suitable solvent and injected into an RP-HPLC system for identification based on its retention time compared to known standards.

  • Cycle Repetition: The remaining peptide on the membrane is subjected to the next cycle of degradation.

Projected Edman Degradation Protocol using MNPITC

This projected protocol is based on the standard procedure, with considerations for the properties of MNPITC.

  • Sample Preparation: As per the standard protocol.

  • Coupling: A solution of MNPITC in a basic buffer would be used. Optimization of the reaction time and temperature may be necessary due to the potentially altered reactivity. A slightly lower temperature or shorter reaction time might be sufficient.

  • Washing: A similar washing procedure would be employed, with potential adjustments to the solvent polarity to efficiently remove the more polar MNPITC reagent.

  • Cleavage: Standard TFA cleavage is expected to be effective.

  • Extraction and Conversion: Similar extraction and conversion steps would be performed to yield the MNPTH-amino acid.

  • Identification: The MNPTH-amino acid would be identified by RP-HPLC with UV detection at a wavelength optimized for the nitro-aromatic chromophore (likely in the range of 250-280 nm).[16] A new set of MNPTH-amino acid standards would be required for calibration.

Visualizing the Workflow and Comparisons

Edman Degradation Workflow

Edman_Degradation_Workflow cluster_peptide Peptide cluster_reagent Reagent cluster_cycle Edman Cycle cluster_analysis Analysis Peptide Peptide (N-terminus free) Coupling Coupling (Alkaline) Peptide->Coupling Reagent Isothiocyanate Reagent (e.g., PITC, MNPITC) Reagent->Coupling Cleavage Cleavage (Acidic) Coupling->Cleavage Derivatized Peptide Cleavage->Peptide Shortened Peptide (for next cycle) Conversion Conversion (Aqueous Acid) Cleavage->Conversion Thiazolinone Derivative HPLC RP-HPLC Analysis Conversion->HPLC -thiohydantoin Amino Acid Identification Identification of -thiohydantoin Amino Acid HPLC->Identification

Caption: A generalized workflow of the Edman degradation cycle.

Comparison of N-Terminal Sequencing Methodologies

Sequencing_Comparison cluster_edman Edman Degradation cluster_ms Mass Spectrometry PITC PITC-based UV Detection UV Detection PITC->UV Detection FITC FITC-based Fluorescence Detection Fluorescence Detection FITC->Fluorescence Detection MNPITC MNPITC-based (Projected) Enhanced UV Detection Enhanced UV Detection MNPITC->Enhanced UV Detection Direct_MS Direct MS/MS Fragment Ion Analysis Fragment Ion Analysis Direct_MS->Fragment Ion Analysis Derivatized_MS Derivatization + MS/MS (e.g., SPITC, TMPP) Directed Fragmentation Directed Fragmentation Derivatized_MS->Directed Fragmentation

Caption: A comparison of different N-terminal sequencing approaches.

Conclusion and Future Perspectives

The Edman degradation remains a robust and reliable method for the unambiguous determination of N-terminal protein sequences. While PITC has been the workhorse reagent for decades, the exploration of alternative isothiocyanates offers avenues for enhancing the sensitivity and scope of this technique.

4-Methoxy-2-nitrophenyl isothiocyanate presents an intriguing, albeit underexplored, alternative. Based on fundamental chemical principles, the presence of the nitro and methoxy groups suggests the potential for improved detection sensitivity and altered chromatographic selectivity. However, a comprehensive evaluation of MNPITC would require dedicated experimental studies to validate these theoretical advantages and to develop optimized protocols. Such studies would involve the synthesis of MNPTH-amino acid standards, a thorough investigation of reaction kinetics and stability, and a direct comparison of its performance against established reagents like PITC and FITC.

For researchers in proteomics and drug development, the choice of N-terminal sequencing methodology will depend on the specific requirements of their application, including sample abundance, desired throughput, and the need for post-translational modification analysis. While mass spectrometry-based methods offer high throughput and the ability to characterize complex mixtures, the Edman degradation, potentially enhanced by novel reagents like MNPITC, continues to hold its ground as the gold standard for definitive N-terminal sequence confirmation.

References

  • Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. [Link]

  • N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. [Link]

  • Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. [Link]

  • De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry. [Link]

  • Selective derivatization of a peptide at its N-terminus for sequence analysis. [Link]

  • On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. [Link]

  • N-Terminal Protein Characterization by Mass Spectrometry Using Combined Microscale Liquid and Solid-phase Derivatization. [Link]

  • N-Terminal Sequence Analysis of Proteins and Peptides. [Link]

  • N-Terminal Derivatization as a Strategy for Improved Specificity in MALDI MS and MALDI MS/MS Analyses. [Link]

  • Manual Edman Degradation of Proteins and Peptides. [Link]

  • Quantitative In Silico Analysis of Retention of Phenylthiohydantoin-Amino Acids in Reversed-Phase Ion-Pair Liquid Chromatography. [Link]

  • Fluorescent Peptide Labeling Characterization with Capillary Electrophoresis and Mass Spectrometry. [Link]

  • Strategies for fluorescent labeling of peptides. [Link]

  • Manual edman degradation of proteins and peptides. [Link]

  • Protein and Peptide Sequencing by Automated Edman Degradation. [Link]

  • Peptide fluorescent labeling. [Link]

  • Automated Edman Degradation The Protein Sequencer. [Link]

  • Fluorescent Labeling of Peptides. [Link]

  • Theory of Edman Sequencing. [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. [Link]

  • Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. [Link]

  • UV-Vis Spectrum of 4-Nitrophthalic Acid. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • Edman Degradation. [Link]

  • Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. [Link]

  • New method of peptide cleavage based on Edman degradation. [Link]

  • 26.6 Peptide Sequencing: The Edman Degradation. [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... [Link]

  • Sensitization of Edman Amino Acid Derivatives Using the Fluorescent Reagent, 4-aminofluorescein. [Link]

  • A New Edman-Type Reagent for High Sensitive Protein Sequencing. [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]

  • Edman Degradation: The Protease Digestion of a Protein. [Link]

  • Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. [Link]

  • Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. [Link]

  • Important Aspects of UV Detection for HPLC. [Link]

  • Amino acids numbered according to the HPLC elution sequence of PTC derivatives. [Link]

  • The Chromatographic Separation of Phenylthiohydantoin Amino Acids. [Link]

  • Highly Sensitive and Selective Fluorescence “Turn-On” Detection of Pb (II) Based on Fe 3 O 4 @Au–FITC Nanocomposite. [Link]

Sources

A Senior Application Scientist's Guide to Quantitative Protein Modification Analysis: A Comparative Look at 4-Methoxy-2-nitrophenyl isothiocyanate and Leading Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of protein modifications is paramount to unraveling complex biological processes and advancing therapeutic interventions. The choice of labeling reagent and methodology can significantly impact the accuracy, sensitivity, and overall success of these endeavors. This guide provides an in-depth technical comparison of 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-ITC) for quantitative protein analysis, alongside a critical evaluation of established alternative methods. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to make informed decisions for your research.

The Role of Chemical Labeling in Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] Chemical labeling methods introduce stable isotopes into proteins or peptides, allowing for their differentiation and quantification by mass spectrometry (MS).[1][2] These methods are applicable to a wide range of biological samples, including cells, tissues, and biofluids.[1][2] The isothiocyanate functional group (-N=C=S) is a well-established amine-reactive moiety that covalently labels the N-terminus of peptides and the ε-amino group of lysine residues.[3][4] This reactivity forms the basis of the classic Edman degradation for protein sequencing and has been adapted for modern quantitative proteomics.[5][6]

In Focus: 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-ITC)

While not as ubiquitously documented in proteomics literature as some of its counterparts, 4-Methoxy-2-nitrophenyl isothiocyanate (MNP-ITC) presents an intriguing option for quantitative analysis due to its unique chemical features. The reactivity and utility of this reagent can be inferred from the well-understood principles of isothiocyanate chemistry and the electronic effects of its substituents.

Chemical Properties and Reaction Mechanism

The core of MNP-ITC's functionality lies in the electrophilic carbon atom of the isothiocyanate group, which is susceptible to nucleophilic attack by the primary amines of proteins. The reaction proceeds efficiently under slightly alkaline conditions (pH 8.0-9.0), where the amino groups are deprotonated and thus more nucleophilic.[7]

The phenyl ring of MNP-ITC is adorned with two key functional groups that modulate its reactivity and potential for detection:

  • 2-Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence is anticipated to increase the electrophilicity of the isothiocyanate carbon, potentially leading to a faster and more efficient labeling reaction compared to unsubstituted phenyl isothiocyanate.[8] In other contexts, nitro groups in pharmaceuticals are known to be metabolically active, which could be a consideration in certain experimental designs.[9]

  • 4-Methoxy Group: The methoxy group is an electron-donating group. While its effect on the reactivity of the isothiocyanate is likely less pronounced than the nitro group, it can influence the overall electronic properties and potentially aid in the ionization and fragmentation of the labeled peptide during mass spectrometry analysis. A related compound, 4,6-dimethoxy pyrimidine-2-isothiocyanate (DMPITC), has been shown to enhance sensitivity in ESI-MS.[10]

The covalent bond formed between MNP-ITC and the protein's primary amines is a stable thiourea linkage, ensuring that the label remains attached throughout the sample preparation and analysis workflow.[3]

Hypothetical Advantages of MNP-ITC in Quantitative Proteomics

Based on its structure, MNP-ITC could offer several benefits:

  • Enhanced Reactivity: The electron-withdrawing nitro group may lead to faster and more complete labeling reactions, reducing incubation times and improving labeling efficiency.

  • Improved Fragmentation in MS/MS: The presence of the nitro and methoxy groups could influence the fragmentation pattern of the labeled peptides in the mass spectrometer, potentially leading to the generation of specific reporter ions that could be used for quantification, similar to the principle of isobaric tags.

  • Potential for Unique Fragmentation Patterns: The substituted phenyl ring may provide a unique mass signature and fragmentation pattern, aiding in the confident identification of labeled peptides.

Experimental Protocol: Quantitative Analysis of Protein Modification with MNP-ITC

The following is a detailed, step-by-step methodology for a typical quantitative proteomics experiment using MNP-ITC. This protocol is based on established procedures for amine-reactive labeling and would require optimization for specific applications.[11]

I. Protein Preparation and Labeling

  • Protein Extraction and Quantification: Extract proteins from your samples of interest using a suitable lysis buffer that is free of primary amines (e.g., avoid Tris-based buffers). Quantify the protein concentration of each sample accurately using a method such as the BCA assay.

  • Reduction and Alkylation: Reduce disulfide bonds in the proteins by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the resulting free thiols by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Buffer Exchange: Remove any remaining primary amines from the sample by performing a buffer exchange into a labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) using a desalting column or dialysis.

  • MNP-ITC Labeling:

    • Immediately before use, prepare a stock solution of MNP-ITC in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add the MNP-ITC solution to the protein solution at a specific molar excess (e.g., 10- to 20-fold molar excess of reagent to total protein). The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Stop the labeling reaction by adding a quenching solution containing a primary amine (e.g., 50 mM Tris-HCl or 100 mM glycine) to consume any unreacted MNP-ITC.

II. Sample Preparation for Mass Spectrometry

  • Protein Precipitation and Digestion: Precipitate the labeled proteins using a method such as acetone precipitation to remove excess reagent and buffer components. Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest with a protease, such as trypsin, overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Reconstitute the dried, desalted peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water). Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

III. Data Analysis

  • Peptide Identification: Identify the labeled peptides by searching the acquired MS/MS spectra against a protein database. The search parameters should include the mass modification corresponding to the MNP-ITC label on the N-terminus and lysine residues.

  • Quantitative Analysis: Quantify the relative abundance of the labeled peptides across different samples by comparing the signal intensities of the precursor ions in the MS1 spectra or by using a reporter ion strategy if the MNP-ITC label generates specific reporter ions upon fragmentation.

Experimental Workflow for MNP-ITC Labeling

MNP_ITC_Workflow cluster_prep Protein Preparation cluster_labeling MNP-ITC Labeling cluster_ms_prep MS Sample Prep cluster_analysis Analysis P1 Protein Extraction (amine-free buffer) P2 Reduction (DTT) & Alkylation (IAA) P1->P2 P3 Buffer Exchange (pH 8.5) P2->P3 L1 Add MNP-ITC (in DMSO/DMF) P3->L1 L2 Incubate (1-2h, RT) L1->L2 L3 Quench Reaction (e.g., Tris) L2->L3 M1 Protein Precipitation & Trypsin Digestion L3->M1 M2 Peptide Desalting (C18 SPE) M1->M2 A1 LC-MS/MS M2->A1 A2 Data Analysis (Identification & Quantification) A1->A2

Caption: A generalized workflow for quantitative protein analysis using MNP-ITC.

Comparative Analysis: MNP-ITC vs. Established Alternatives

While MNP-ITC holds theoretical promise, it is crucial to compare it with well-established and commercially available quantitative proteomics methods. The choice of method will depend on factors such as the experimental goals, sample type, required multiplexing capability, and budget.

Isobaric Labeling: iTRAQ and TMT

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are the most widely used chemical labeling methods for quantitative proteomics.[12][13][14][15] These reagents consist of an amine-reactive group, a balancer group, and a reporter group.[14] Peptides from different samples are labeled with different isobaric tags, and the samples are then combined. The labeled peptides have the same mass and co-elute during liquid chromatography, appearing as a single precursor ion in the MS1 scan.[13] Upon fragmentation in the MS/MS scan, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptide across the different samples.[13][16]

  • Advantages: High multiplexing capacity (up to 18-plex with TMTpro), allowing for the simultaneous analysis of multiple samples and reducing instrument time.[15]

  • Disadvantages: Can suffer from ratio compression, where the quantitative accuracy is reduced due to the co-isolation and co-fragmentation of contaminating ions with the target peptide.[15] The reagents can also be expensive.[1]

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling method where cells are grown in media containing "light" or "heavy" stable isotope-labeled amino acids (typically lysine and arginine).[1][2] This results in the in vivo incorporation of the labeled amino acids into all newly synthesized proteins.[15] The samples are then combined, and the relative protein abundance is determined by comparing the signal intensities of the light and heavy peptide pairs in the MS1 scan.

  • Advantages: High quantitative accuracy and precision, as the labeling is introduced early in the experimental workflow, minimizing procedural variability.[15]

  • Disadvantages: Primarily limited to cell culture experiments and can be expensive due to the cost of the labeled amino acids.[15] It is also not suitable for the analysis of tissues or biofluids.

Label-Free Quantification

Label-free quantification is an alternative to labeling methods and relies on either spectral counting (counting the number of MS/MS spectra identified for a given protein) or comparing the peak intensities of precursor ions across different runs.

  • Advantages: Cost-effective, as no labeling reagents are required. The sample preparation is also simpler.

  • Disadvantages: Can be less accurate and reproducible than labeling methods due to variations in instrument performance and sample handling between runs. It also requires sophisticated data analysis software to align and compare the data from different runs.

Performance Comparison

The following table summarizes the key performance characteristics of MNP-ITC (inferred) and the alternative methods.

Feature4-Methoxy-2-nitrophenyl isothiocyanate (MNP-ITC) (Inferred)iTRAQ / TMTSILACLabel-Free
Labeling Principle In vitro chemical labeling of primary aminesIn vitro chemical labeling of primary aminesIn vivo metabolic labelingNo labeling
Multiplexing Capacity Likely 2-plex (with isotopic versions)Up to 18-plexTypically 2- or 3-plexN/A
Sample Type Tissues, biofluids, cell lysatesTissues, biofluids, cell lysatesCell cultureTissues, biofluids, cell lysates
Quantitative Accuracy Potentially high, dependent on labeling efficiencyModerate to high (ratio compression can be an issue)HighModerate
Cost Potentially low (reagent synthesis)HighHighLow
Workflow Complexity ModerateHighModerateLow

Logical Relationship of Quantitative Proteomics Methods

Caption: Classification of common quantitative proteomics strategies.

Conclusion and Future Perspectives

The quantitative analysis of protein modifications is a dynamic field with a diverse toolkit of methodologies. While established methods like iTRAQ, TMT, and SILAC offer robust and well-supported workflows, the exploration of novel reagents like 4-Methoxy-2-nitrophenyl isothiocyanate is crucial for pushing the boundaries of sensitivity, accuracy, and cost-effectiveness. The inferred properties of MNP-ITC, particularly its potential for enhanced reactivity and unique fragmentation, make it a compelling candidate for further investigation.

As a senior application scientist, I encourage the rigorous, empirical evaluation of MNP-ITC in direct comparison with existing standards. Such studies will be instrumental in validating its performance and carving out its niche in the ever-evolving landscape of quantitative proteomics. For researchers embarking on quantitative protein analysis, a thorough understanding of the principles, advantages, and limitations of each available method is the cornerstone of designing impactful experiments and generating high-quality, reproducible data.

References

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate. [Link]

  • TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Drug Discovery and Development. [Link]

  • Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. [Link]

  • Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Portland Press. [Link]

  • Integration of high accuracy N-terminus identification in peptide sequencing and comparative protein analysis via isothiocyanate-based isotope labeling reagent with ESI ion-trap TOF MS. PubMed. [Link]

  • N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. PubMed. [Link]

  • N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. ResearchGate. [Link]

  • Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. MDPI. [Link]

  • Fundamentals and overview of chemical labeling approaches to quantitative proteomics. YouTube. [Link]

  • Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. Digital Commons @ UConn. [Link]

  • Amine-reactive TMT10plex Mass Tagging Kit. YouTube. [Link]

  • Substituted phenyl isothiocyanates for improved protein quantification by multiple reaction monitoring mass spectrometry. UConn Library. [Link]

  • Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. PubMed. [Link]

  • a) Scope of nitro-reagents for bioconjugation reaction. Reaction... ResearchGate. [Link]

  • Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo. Journal of Biological Chemistry. [Link]

  • Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition. [Link]

  • Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity? ResearchGate. [Link]

  • Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. [Link]

  • Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS PharmSciTech. [Link]

  • Reversible regulation of protein functions via sulfhydryl modifications... ResearchGate. [Link]

  • Chemical labeling and enrichment of nitrotyrosine-containing peptides. ResearchGate. [Link]

  • Fluorescent labeling of proteins with nile red and 2-methoxy-2,4-diphenyl-3(2H)-furanone: physicochemical basis and application to the rapid staining of sodium dodecyl sulfate polyacrylamide gels and Western blots. PubMed. [Link]

  • Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. MDPI. [Link]

  • Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Molecular & Cellular Proteomics. [Link]

  • Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. [Link]

  • Characterisation of naturally occurring isothiocyanates as glutathione reductase inhibitors. Scientific Reports. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

  • The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][2][5][7]triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Chemoprevention of cancer by isothiocyanates, modifiers of carcinogen metabolism. PubMed. [Link]

  • Reaction of compound 1 with phenyl isothiocyanate. ResearchGate. [Link]

  • Detection of membrane-anchoring lipid modifications of proteins in cells by radioactive metabolic labeling. STAR Protocols. [Link]

Sources

Safety Operating Guide

Navigating the Reactive Landscape: A Guide to Safely Handling 4-Methoxy-2-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development and chemical synthesis, the ability to handle reactive compounds with confidence and precision is paramount. 4-Methoxy-2-nitrophenyl isothiocyanate, a valuable reagent in various synthetic pathways, demands a meticulous approach to safety. This guide moves beyond a simple checklist of personal protective equipment (PPE), offering a deeper understanding of the "why" behind each safety protocol. As Senior Application Scientists, our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and operational excellence.

Understanding the Hazard: More Than Just an Irritant

4-Methoxy-2-nitrophenyl isothiocyanate is a solid crystalline substance, appearing as a yellow solid, that is classified as a hazardous chemical. Its reactivity, which makes it a useful synthetic building block, is also the source of its potential hazards.

Acute Health Effects: This compound is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause severe skin burns and serious eye damage.[1] Inhalation may lead to respiratory irritation.[2]

Sensitization Potential: A critical, and often overlooked, hazard of isothiocyanates is their potential to act as sensitizers.[2][3] Initial exposures may cause minor irritation, but repeated contact can lead to the development of a chemical sensitivity. Once sensitized, even minute exposures can trigger a significant allergic reaction, such as a severe skin rash or asthmatic response. This immunological response underscores the importance of minimizing all direct contact.[3]

The First Line of Defense: Engineering and Administrative Controls

Before reaching for personal protective equipment, it is crucial to implement robust engineering and administrative controls. PPE should be considered the last line of defense.

  • Engineering Controls: The primary method for controlling exposure is to handle 4-Methoxy-2-nitrophenyl isothiocyanate in a certified chemical fume hood.[4] A properly functioning fume hood will capture and exhaust vapors and dust, minimizing the concentration in your breathing zone. Ensure that the fume hood has a current inspection sticker and that you work with the sash at the appropriate height.

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all work involving this compound. This SOP should detail every step of the process, from weighing and dispensing to reaction quenching and waste disposal. All personnel handling the substance must be thoroughly trained on the SOP and the specific hazards of the chemical.

Personal Protective Equipment: A Detailed Protocol

The selection of appropriate PPE is critical for the safe handling of 4-Methoxy-2-nitrophenyl isothiocyanate. The following table outlines the recommended PPE for various laboratory tasks.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Dispensing (Solid) Safety glasses with side shields and a face shieldDouble gloving with nitrile or neoprene glovesFlame-resistant lab coat, fully buttonedN95 respirator
Preparing Solutions Chemical splash goggles and a face shieldDouble gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatHalf-mask respirator with organic vapor cartridges
Running Reactions Chemical splash goggles and a face shieldDouble gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatHalf-mask respirator with organic vapor cartridges (or as determined by risk assessment)
Work-up and Purification Chemical splash goggles and a face shieldDouble gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatHalf-mask respirator with organic vapor cartridges (or as determined by risk assessment)
Handling Waste Chemical splash goggles and a face shieldDouble gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatHalf-mask respirator with organic vapor cartridges
Eye and Face Protection: A Non-Negotiable Barrier

Given the severe eye damage this chemical can cause, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: Provide a minimum level of protection and should be worn at all times in the laboratory.

  • Chemical Splash Goggles: Essential when handling liquid solutions or during any operation with a risk of splashing. They form a seal around the eyes, offering superior protection compared to safety glasses.

  • Face Shield: Should be worn in conjunction with safety glasses or goggles, especially when handling larger quantities or during procedures with a higher risk of splashing or popping.[5]

Hand Protection: Understanding Breakthrough Times

Gloves are a critical barrier, but not all gloves are created equal. The choice of glove material and the practice of double gloving are essential for preventing skin contact and sensitization.

  • Double Gloving: Always wear two pairs of gloves. This practice provides an extra layer of protection in case the outer glove is compromised. It also allows for the safe removal of the outer, contaminated glove without touching it with your bare skin.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. If you suspect any contamination of your gloves, change them immediately. Never reuse disposable gloves.

Body Protection: Shielding Against Contamination

A flame-resistant lab coat should be worn and fully buttoned at all times. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. Ensure that your legs and feet are fully covered with long pants and closed-toe shoes.

Respiratory Protection: Safeguarding Your Breathing Zone

Given the inhalation hazard and sensitization potential, respiratory protection is a critical component of your safety protocol.

  • N95 Respirator: When handling the solid powder, an N95 respirator will provide protection against inhaling fine particles.

  • Half-Mask Respirator with Organic Vapor Cartridges: When working with solutions or during reactions where vapors may be generated, a half-mask respirator with organic vapor cartridges is necessary. Ensure you have been properly fit-tested for your respirator and that you have a cartridge change-out schedule based on your usage.[9]

  • Supplied-Air Respirators: For large-scale operations or in situations with poor ventilation, a supplied-air respirator may be required.

Operational Plan: From Set-up to Clean-up

A structured approach to your experiment will minimize the risk of exposure.

Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sop Review SOP prep_ppe Don Appropriate PPE prep_sop->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid prep_setup->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_decon Decontaminate Glassware handling_react->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and your laboratory's specific Standard Operating Procedure (SOP) before starting any work.

    • Ensure that a fully stocked spill kit is readily accessible.

    • Don all required PPE as outlined in the table above.

    • Set up all necessary equipment in a certified chemical fume hood.

  • Handling:

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • During the reaction, maintain constant vigilance and ensure the reaction is proceeding as expected.

  • Cleanup:

    • All glassware and equipment that have come into contact with 4-Methoxy-2-nitrophenyl isothiocyanate should be decontaminated. A common method is to rinse with a compatible solvent (such as the one used in the reaction) and then wash thoroughly with soap and water.

    • Segregate all waste streams as described in the disposal plan below.

Emergency Response: Spill and Exposure Protocols

Accidents can happen, and a well-rehearsed emergency plan is your best defense.

EmergencyResponse

Spill Cleanup:

For a small spill within a fume hood:

  • Alert others in the immediate area.

  • Contain the spill by creating a dike around it with an inert absorbent material like vermiculite or sand.[5]

  • Absorb the spilled material, working from the outside in.

  • Collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large spill or a spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Exposure Protocol:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

In all cases of exposure, provide the Safety Data Sheet to the responding medical personnel.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 4-Methoxy-2-nitrophenyl isothiocyanate and any materials contaminated with it is a critical final step. All waste must be handled as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused or expired 4-Methoxy-2-nitrophenyl isothiocyanate should be kept in its original, clearly labeled container.

    • Liquid Waste: Solutions containing this compound, as well as solvent rinses from decontamination, should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams.

    • Contaminated PPE and Materials: All disposable gloves, weigh boats, absorbent materials, and other contaminated items must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Disposal Procedure:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

    • Follow all local, state, and federal regulations for hazardous waste disposal. The hydrolysis of isothiocyanates under acidic or alkaline conditions can be a method for their degradation, but this should only be performed by trained personnel following a validated SOP.[11][12]

By embracing a comprehensive safety culture that prioritizes understanding the "why" behind each protocol, you can confidently and safely unlock the synthetic potential of 4-Methoxy-2-nitrophenyl isothiocyanate. This commitment to safety not only protects you and your colleagues but also upholds the integrity and reproducibility of your valuable research.

References

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Chen, Y., et al. (2021). The degradation of allyl isothiocyanate and its impact on methane production from anaerobic co-digestion of kitchen waste and waste activated sludge. PubMed. Retrieved from [Link]

  • Ceballos, D. M., et al. (2014). Testing of Glove Efficacy against Sprayed Isocyanate Coatings Utilizing a Reciprocating Permeation Panel. ResearchGate. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Castro, E. A., et al. (2002). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. Retrieved from [Link]

  • Oregon State University. (n.d.). Glove Material Breakthrough Time after Total Immersion. Retrieved from [Link]

  • Alfa Aesar. (2025, September 18). Safety Data Sheet: 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]

  • Vähäkangas, K., & Mäkelä, M. (2014). Permeation Tests of Glove and Clothing Materials Against Sensitizing Chemicals Using Diphenylmethane Diisocyanate as an Example. Annals of Work Exposures and Health, 58(8), 951–960. [Link]

  • Sharma, R., et al. (2012). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. PMC. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 10). Managing Spills in the Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • UConn Health. (2018, June 28). Written Respirator Program for the Selection and Use of Respirators. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Chen, X. D., & Zhong, J. (2018). The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. ResearchGate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Yadav, K., Dhankhar, J., & Kundu, P. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Current Research in Nutrition and Food Science, 10(2). [Link]

  • Yadav, K., Dhankhar, J., & Kundu, P. (2022). Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. Current Research in Nutrition and Food Science Journal, 10(2).
  • PubChem. (n.d.). Methyl isothiocyanate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-nitrophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-nitrophenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.